molecular formula C29H41N5O3S B568969 Quetiapine Impurity-N CAS No. 1800291-86-4

Quetiapine Impurity-N

Katalognummer: B568969
CAS-Nummer: 1800291-86-4
Molekulargewicht: 539.739
InChI-Schlüssel: PESRGEMGJWNEAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quetiapine Impurity-N, also known as Quetiapine Impurity-N, is a useful research compound. Its molecular formula is C29H41N5O3S and its molecular weight is 539.739. The purity is usually 95%.
BenchChem offers high-quality Quetiapine Impurity-N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quetiapine Impurity-N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-[4-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N5O3S/c35-20-24-37-23-19-32-11-9-31(10-12-32)17-21-36-22-18-33-13-15-34(16-14-33)29-25-5-1-3-7-27(25)38-28-8-4-2-6-26(28)30-29/h1-8,35H,9-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESRGEMGJWNEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800291-86-4
Record name Quetiapine-(piperazin-1-yl)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800291864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(4-{2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUETIAPINE-(PIPERAZIN-1-YL)ETHOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR9AC1TFH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Advanced Structure Elucidation of Quetiapine Impurity N

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure elucidation of Quetiapine Impurity N , specifically identified as the Dipiperazine Diether Impurity (CAS: 1800291-86-4).[1][2][3]

Technical Whitepaper on Isolation, Characterization, and Mechanistic Origin[1][2]

Executive Summary & Identity Confirmation

In the development of Quetiapine Fumarate, "Impurity N" (as designated by the European Pharmacopoeia) represents a critical process-related impurity.[1][2][3] Unlike oxidative degradants (such as Quetiapine N-Oxide, often labeled Impurity H), Impurity N is a chain-extended analogue .[1][2][3]

Correct structural identification is the prerequisite for establishing control strategies.[1][2][3]

AttributeSpecification
Common Name Quetiapine Impurity N (EP)
Chemical Name 2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol
CAS Number 1800291-86-4
Molecular Formula C₂₉H₄₁N₅O₃S
Molecular Weight 539.73 g/mol
Structural Class Dipiperazine Diether (Side-chain homologue)

Critical Distinction: Researchers often confuse Impurity N with N-oxide or N-desalkyl metabolites due to the "N" designation.[1][2][3] It is imperative to note that Impurity N refers to the structure containing two piperazine rings linked by an ethoxy-ethyl bridge, not an oxidation state of the nitrogen.[1][2][3]

Mechanistic Origin

Understanding the formation of Impurity N requires analyzing the nucleophilic substitution reaction used to synthesize Quetiapine.[1][2][3]

The Primary Reaction

Quetiapine is typically synthesized by reacting 11-chloro-dibenzo[b,f][1,4]thiazepine (Imidoyl Chloride) with 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP).[1][2][3]

The Impurity Pathway

Impurity N arises when the HEEP reagent itself is contaminated with a higher homologue, or through a side reaction during the HEEP synthesis.[1][2][3]

  • HEEP Synthesis: Reaction of piperazine with 2-(2-chloroethoxy)ethanol.

  • Over-Alkylation/Chain Extension: If the reaction conditions are not controlled, a second unit of piperazine and ethoxy-ethanol can condense, forming the "Dipiperazine" side chain: 2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethyl]piperazine.[1][2][3]

  • Coupling: This long-chain amine competes with HEEP to react with the Imidoyl Chloride, yielding Impurity N.[1][2][3]

Visualization: Formation Pathway

Quetiapine_Impurity_N_Origin Imidoyl 11-chloro-dibenzo[b,f][1,4]thiazepine (Imidoyl Chloride) Quetiapine Quetiapine API (Target) Imidoyl->Quetiapine + HEEP Impurity_N Impurity N (Dipiperazine Diether) Imidoyl->Impurity_N + Dipiperazine Contaminant (Competitive Reaction) HEEP HEEP Reagent (Standard Side Chain) Impurity_Precursor Dipiperazine Contaminant (Extended Side Chain) HEEP->Impurity_Precursor Over-alkylation during synthesis Impurity_Precursor->Impurity_N

Figure 1: Mechanistic pathway showing the competitive formation of Impurity N via contaminated side-chain reagents.[1][2][3]

Analytical Strategy & Elucidation

To rigorously prove the structure, a comparative analysis between Quetiapine and Impurity N is required.[1][2][3][4]

A. High-Resolution Mass Spectrometry (HRMS)

The mass spectrum provides the first confirmation of the "inserted" unit.[1][2][3]

  • Quetiapine [M+H]+: m/z 384.17[1][3]

  • Impurity N [M+H]+: m/z 540.30[1][3]

  • Mass Shift:

    
     = 156.13 Da.[1][2][3]
    
    • This shift corresponds exactly to the insertion of one Piperazine unit (C₄H₈N₂) + one Ethoxy unit (C₂H₄O) minus two hydrogens (due to bonding).[1][2][3]

    • Calculation: C₆H₁₂N₂O unit addition fits the mass difference.[1][2][3]

Fragmentation Pattern (MS/MS):

  • Base Peak (m/z 295): Both compounds yield the characteristic dibenzo[b,f][1,4]thiazepine-piperazine fragment.[1][2][3][5] This confirms the tricyclic core is intact.[1][2][3]

  • Impurity Specific Ions: Impurity N will show intermediate fragments at m/z > 400, representing the loss of the terminal hydroxy-ethyl group but retention of the second piperazine ring.[1][2][3]

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing Impurity N from other high-molecular-weight adducts.[1][2][3]

Signal RegionQuetiapine (1H NMR)Impurity N (1H NMR)Diagnostic Feature
Aromatic (6.8 - 7.6 ppm)Integrates to 8H Integrates to 8H Core structure identical.[1][2][3]
Piperazine (2.4 - 3.5 ppm)Integrates to 8H (1 ring)Integrates to 16H (2 rings)Key Differentiator: Doubling of piperazine signals.[1][3]
Ether Linkage (-OCH₂CH₂-)2 sets of triplets4 sets of tripletsExtended ether chain visible.[1][2][3]
Terminal -CH₂OH Triplet (~3.5 ppm)Triplet (~3.5 ppm)Present in both.[1][3]

13C NMR Validation: Impurity N will display additional methylene carbons in the aliphatic region (45-70 ppm).[1][2][3] The symmetry of the piperazine rings may lead to overlapping peaks, but the carbon count will clearly exceed the 21 carbons of Quetiapine (Impurity N has 29 carbons).[2][3]

Experimental Protocol: Isolation & Characterization

Self-Validating Workflow: Ensure system suitability before running the isolation.[1][2][3]

Step 1: Enrichment (Optional)

If Impurity N is present at <0.1%, perform a "mother liquor" enrichment.[1][2][3]

  • Take the filtrate from the final crystallization of Quetiapine Fumarate.[1][2][3]

  • Evaporate solvent to dryness.[1][2][3]

  • Reconstitute in Methanol/Water (50:50).

Step 2: Preparative HPLC Isolation

Isolate the impurity to >95% purity for spectral analysis.[1][2][3]

  • Column: C18 Preparative Column (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 10µm).[1][2][3]

  • Mobile Phase A: 0.1% Ammonium Bicarbonate (pH 7.[1][2][3]5) - Basic pH is preferred for basic impurities to improve peak shape.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-5 min: 20% B[1][2][3]

    • 5-25 min: Linear ramp to 80% B

    • 25-30 min: Hold 80% B

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 254 nm.[1][2][3]

  • Collection: Trigger collection on the peak eluting after Quetiapine (Impurity N is more lipophilic due to the extra piperazine/ether chain and usually elutes later than the API in reverse phase).[1][2][3]

Step 3: Structural Confirmation[1][2][3][7]
  • Lyophilize the collected fraction.[1][2][3]

  • Dissolve in DMSO-d6 (preferred over CDCl₃ for better resolution of OH protons).

  • Acquire 1H, 13C, COSY (to trace the ether chain), and HSQC.[1][2][3]

References

  • European Pharmacopoeia (Ph.[1][2][3][6] Eur.) . Quetiapine Fumarate Monograph. (Defines the impurity profile and naming conventions).

  • PubChem . Quetiapine Related Compounds. National Library of Medicine.[2][3] Available at: [Link] (Accessed Jan 2026).[1][2][3]

Sources

Synthesis and Characterization of Quetiapine Impurity-N: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and control of Quetiapine Impurity N (EP nomenclature), chemically identified as the Dipiperazine Diether Impurity .

Executive Summary

In the development of Quetiapine Fumarate, the identification and control of high-molecular-weight impurities are critical for meeting ICH Q3A(R2) thresholds. Quetiapine Impurity N (European Pharmacopoeia) is a specific process-related impurity characterized by a "dimer-like" structure containing two piperazine units linked by an ethoxy-ethyl chain.[1] Its presence typically indicates side-reactions occurring during the synthesis of the 1-(2-hydroxyethoxy)ethylpiperazine (HEEP) side chain or the final coupling step. This guide provides a definitive protocol for the synthesis of the Impurity N reference standard and its analytical characterization.

Part 1: Chemical Identity and Origin

Impurity N is distinct from the oxidative degradants (N-oxide, S-oxide) and arises primarily from the use of impure side-chain precursors.

Structural Specifications
  • Common Name: Quetiapine EP Impurity N[1][2][3][4]

  • Chemical Name: 2-(2-(4-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl)piperazin-1-yl)ethoxy)ethanol[4][5]

  • CAS Number: 1800291-86-4[1][3][4][5]

  • Molecular Formula: C₂₉H₄₁N₅O₃S[1][5]

  • Molecular Weight: 539.73 g/mol [1][4][5]

  • Structural Feature: Contains an extended side chain with a second piperazine ring and an additional ethoxy-ethyl linker compared to the API.

Mechanistic Origin

The formation of Impurity N follows a linear propagation mechanism during the synthesis of the key intermediate, HEEP.

  • Root Cause: Presence of bis(2-chloroethyl) ether or similar bifunctional alkylating agents in the 2-(2-chloroethoxy)ethanol raw material.

  • Propagation: These bifunctional agents react with piperazine to form a bis-piperazine linker, which subsequently reacts with the thiazepine core or the standard alkylating agent, generating the extended "dipiperazine" chain.

Part 2: Synthesis of Impurity N Reference Standard

To accurately quantify this impurity, a high-purity reference standard must be synthesized. The most robust route utilizes a convergent synthesis strategy , coupling the Quetiapine des-ethanol intermediate with a pre-synthesized extended linker.

Retrosynthetic Analysis
  • Disconnection: The strategic bond break occurs at the nitrogen of the distal piperazine ring.

  • Key Intermediates:

    • Intermediate A: 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine (Quetiapine Des-ethanol).

    • Intermediate B: 1-(2-chloroethoxy)-2-(2-(2-hydroxyethoxy)ethyl)piperazine derivative (Extended Linker).

Step-by-Step Synthesis Protocol
Phase 1: Preparation of the Extended Side Chain (Intermediate B)
  • Reagents: Piperazine (anhydrous), 1,2-bis(2-chloroethoxy)ethane, Potassium Carbonate (

    
    ).
    
  • Protocol:

    • Dissolve Piperazine (5.0 eq) in Acetonitrile (ACN).

    • Add

      
       (2.0 eq) and heat to reflux.
      
    • Slowly add 1-chloro-2-(2-(2-chloroethoxy)ethoxy)ethane (0.5 eq) to favor mono-alkylation. Note: Strict stoichiometry is required to prevent polymerization.

    • Isolate the mono-chlorinated extended amine via column chromatography (DCM:MeOH 95:5).

Phase 2: Coupling to Thiazepine Core
  • Reagents: 11-chloro-dibenzo[b,f][1,4]thiazepine, Intermediate B, Diisopropylethylamine (DIPEA), Toluene/DMF.

  • Protocol:

    • Charge a reactor with 11-chloro-dibenzo[b,f][1,4]thiazepine (1.0 eq) and Toluene (10 vol).

    • Add the synthesized Intermediate B (1.2 eq).

    • Add DIPEA (2.0 eq) and reflux at 110°C for 12–18 hours.

    • Monitor: Check conversion by HPLC (Target: < 1% unreacted thiazepine).

    • Workup: Cool to 25°C, wash with water (3x), and extract the organic layer.

    • Purification: The crude Impurity N is purified via Preparative HPLC (C18 column) using an Ammonium Acetate/Acetonitrile gradient to remove unreacted oligomers.

Synthesis Pathway Visualization

SynthesisPathway Start1 Piperazine InterB Intermediate B (Extended Linker) Start1->InterB Alkylation (ACN, Reflux) Start2 Bis-chloro-ether Derivative Start2->InterB ImpurityN Quetiapine Impurity N InterB->ImpurityN Coupling (DIPEA, Toluene) Core 11-Chloro-dibenzo thiazepine Core->ImpurityN

Caption: Convergent synthesis pathway for Quetiapine Impurity N involving the coupling of the thiazepine core with a pre-formed extended piperazine linker.

Part 3: Characterization & Validation[6]

The structural confirmation of Impurity N relies on distinguishing the "inner" and "outer" piperazine rings and the extended ethylene glycol chain.

Analytical Data Summary
MethodParameterDiagnostic Signal / Value
HPLC RRT (vs API)~1.2 - 1.3 (Elutes after Quetiapine due to hydrophobicity of extra chain)
HRMS m/z [M+H]+540.2901 (Calc: 540.2897 for C₂₉H₄₂N₅O₃S)
1H NMR Aromaticδ 6.9 – 7.5 ppm (Multiplets, 8H, Thiazepine core)
1H NMR PiperazineTwo distinct sets of multiplets (Inner vs Outer ring)
1H NMR Ether ChainMultiple multiplets at δ 3.5 – 3.8 ppm (Integrating for ~12H)
IR Functional Groups1100-1150 cm⁻¹ (C-O-C ether stretch, strong)
NMR Interpretation Strategy

To validate the structure, focus on the integral ratio in the aliphatic region.

  • Quetiapine: 4 methylene protons (ethoxy) + 2 methylene (ethanol) = 6 protons in the ether chain.

  • Impurity N: Contains an additional N-CH2-CH2-O-CH2-CH2-N unit. The aliphatic ether/amine region (2.5 ppm – 3.8 ppm) will integrate for significantly higher proton counts (approx 26-28 protons total including piperazines) compared to Quetiapine (approx 16-18 protons).

  • COSY/HSQC: Essential to assign the "inner" piperazine (attached to thiazepine) vs. the "outer" piperazine (attached to terminal ethanol).

Analytical Workflow Diagram

CharacterizationWorkflow cluster_methods Validation Matrix Sample Isolated Impurity N HPLC UPLC/HPLC (Purity >98%) Sample->HPLC Check Purity MS HRMS (Q-TOF) Confirm m/z 540 Sample->MS Mass Check NMR 1H/13C NMR Structure Elucidation Sample->NMR Structural ID Result Certified Reference Standard HPLC->Result MS->Result NMR->Result

Caption: Analytical workflow for the certification of Quetiapine Impurity N reference material.

Part 4: Control Strategy in Drug Substance

To prevent Impurity N formation in the commercial manufacturing process:

  • Raw Material Control: Implement a strict specification for the 1-(2-hydroxyethoxy)ethylpiperazine (HEEP) starting material.

    • Limit: Bis-HEEP impurities must be controlled < 0.10%.

    • Test: GC-MS or LC-MS screening of HEEP for dimers (m/z ~350 range).

  • Reaction Monitoring: During the final coupling of Quetiapine, avoid large excesses of alkylating agents if using the "one-pot" alkylation route.

  • Purification: Impurity N is lipophilic and can be purged via recrystallization in Methanol/Isopropanol mixtures, where it remains in the mother liquor.

References

  • Glppharmastandards. Quetiapine EP Impurity N (Quetiapine Dipiperazine Diether Impurity).[2] Retrieved from [Link]

  • National Institutes of Health (NIH). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Retrieved from [Link]

  • Pharmaffiliates. Quetiapine Impurity N Standards. Retrieved from [Link]

Sources

Technical Whitepaper: Characterization and Stability Profiling of Quetiapine Impurity N

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth characterization of Quetiapine Impurity N , specifically addressing its chemical identity, formation mechanism, stability profile, and control strategies.

Subject: Quetiapine Hemifumarate | Impurity Designation: EP Impurity N Document Type: Technical Guidance for Drug Substance Development[1]

Executive Summary

In the development of Quetiapine Hemifumarate (an atypical antipsychotic), the control of impurities is critical for safety and efficacy.[1][2] While oxidative degradants like Quetiapine N-Oxide (Impurity G) are well-documented, Quetiapine Impurity N represents a distinct class of process-related impurities .[1][2]

Identified as the "Dipiperazine Diether" derivative, Impurity N arises not from degradation of the active pharmaceutical ingredient (API), but from specific impurities within the piperazine side-chain starting materials.[1][2] This guide outlines the structural properties, formation kinetics, and rigorous analytical protocols required to control Impurity N to pharmacopeial limits (typically < 0.15%).[1][2]

Chemical Identity & Structural Analysis[1][2]

Unlike common oxidative degradants, Impurity N is a structural analogue of Quetiapine characterized by an extended hydrophilic side chain containing an additional piperazine and ethoxy unit.[1][2]

Nomenclature and Identification[1][2]
  • Common Name: Quetiapine Impurity N (EP Designation)[1][2][3][4][5][6]

  • Chemical Name: 2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol[1][2][3][7]

  • CAS Number: 1800291-86-4[1][2][3][4][6][7][8]

  • Molecular Formula:

    
    [1][2][5][6][7]
    
  • Molecular Weight: 539.73 g/mol (Base) vs. 383.51 g/mol (Quetiapine Base)[1][2]

Structural Comparison

The core dibenzothiazepine ring remains intact.[1][2] The deviation occurs in the tail:[1]

  • Quetiapine: Contains one piperazine ring connected to an ethoxy-ethanol chain.[1][2][5][7][8]

  • Impurity N: Contains two piperazine rings linked by an ethoxy-ethyl bridge, terminating in the standard ethanol group.[1][2]

Critical Distinction: Researchers often confuse "Impurity N" with "N-Oxide".[1][2]

  • Impurity N (EP): Extended chain process impurity (Process-driven).[1][2]

  • Impurity G (EP) / H (USP): Quetiapine N-Oxide (Stability-driven).[2]

Formation Mechanism & Origin[1][2]

Impurity N is classified as a Process-Related Impurity .[1][2] It is generated during the final coupling step of the API synthesis, specifically due to the quality of the side-chain reagent.[1][2]

The "Carryover" Mechanism

The standard synthesis involves the nucleophilic substitution of 11-chloro-dibenzo[b,f][1,4]thiazepine (Intermediate A) with 2-[2-(1-piperazinyl)ethoxy]ethanol (Side Chain Reagent).[1][2]

If the Side Chain Reagent contains its own synthesis byproduct—specifically the "dimerized" side chain 2-[2-[4-[2-(1-piperazinyl)ethoxy]ethyl]piperazin-1-yl]ethanol—this impurity competes with the main reagent for the electrophilic center of Intermediate A.[1][2]

Synthesis Pathway Diagram

The following diagram illustrates the competitive reaction pathway leading to Impurity N.

QuetiapineImpurityN cluster_0 Critical Process Parameter (CPP) IntA 11-Chloro-dibenzo [b,f][1,4]thiazepine (Intermediate A) Quetiapine Quetiapine Base (Target API) IntA->Quetiapine + Side Chain ImpurityN Impurity N (Process Impurity) IntA->ImpurityN + Impure Side Chain SideChain Standard Side Chain (2-[2-(1-piperazinyl)ethoxy]ethanol) SideChain->Quetiapine ImpureSideChain Impurity in Reagent (Extended Dipiperazine Chain) ImpureSideChain->ImpurityN

Caption: Competitive nucleophilic substitution pathway. Impurity N forms when the extended chain impurity in the reagent reacts with Intermediate A.[1][2]

Physicochemical Properties & Stability Profile[1][2][12]

Understanding the stability of Impurity N is vital for establishing Relative Response Factors (RRF) and shelf-life specifications.[1][2]

Physicochemical Data
PropertyValue / CharacteristicImpact on Analysis
pKa (Calculated) Basic (Piperazine nitrogens): ~7.5 & ~6.8Elutes after Quetiapine in high pH buffers; sensitive to pH changes in Mobile Phase.[1][2]
LogP ~3.5 (Estimated)More hydrophobic than Quetiapine due to extra carbon skeleton, despite extra polar heteroatoms.[1][2]
UV Max ~250 nm, ~290 nmIdentical chromophore to Quetiapine (Dibenzothiazepine ring).[1][2] RRF is close to 1.[1][2]0.
Solubility Soluble in MeOH, DMSO, Acidic WaterSimilar extraction protocols to Quetiapine.[1][2]
Stability Under Stress

Impurity N shares the core structure of Quetiapine; therefore, it exhibits a parallel degradation profile, though it is chemically stable as an isolated entity under ambient conditions.[1][2]

  • Hydrolytic Stability: High.[1][2] The ether linkages and piperazine rings are resistant to hydrolysis under neutral/mild conditions.[1][2]

  • Oxidative Stability: Low. Like Quetiapine, Impurity N contains a thioether (sulfur) and tertiary amines.[1][2] It is susceptible to forming its own N-oxides or S-oxides if exposed to peroxides or air.[1][2]

  • Thermal Stability: Stable up to >150°C (solid state).[1][2]

Key Insight: Impurity N does not increase during the stability testing of the Drug Product unless the API degrades into fragments that recombine (highly unlikely). Its presence is fixed at the point of manufacture.[1][2]

Analytical Strategy & Control

Detecting Impurity N requires a method capable of resolving high molecular weight, basic species.[1][2]

HPLC Method Parameters (Recommendation)

Standard pharmacopeial methods (EP/USP) for Quetiapine are generally sufficient, but gradient modifications may be needed to elute Impurity N due to its higher retention.[1][2]

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).[1][2]

  • Mobile Phase A: Ammonium Carbonate Buffer (pH ~10) or Phosphate Buffer (pH ~6.[1][2]5) + Ion Pairing agent.[1][2] Note: High pH is preferred to suppress ionization of piperazine, improving peak shape.[1][2]

  • Mobile Phase B: Acetonitrile / Methanol (80:20).[1][2]

  • Detection: UV @ 250 nm.[1][2]

  • Elution Order: typically:

    • Polar degradants (N-Oxide, Sulfoxide)[1][2]

    • Quetiapine[1][2][4][5][8][9]

    • Impurity N (Late eluter due to size/hydrophobicity)[1][2]

    • Dimer Impurities[1][2]

Analytical Workflow Diagram

The following workflow ensures specific identification and quantification.

AnalyticalWorkflow Sample Drug Substance Sample HPLC RP-HPLC Separation (C18, Gradient, pH > 9) Sample->HPLC Decision Peak Detection @ RRT ~1.2-1.5? HPLC->Decision MS_Confirm LC-MS Confirmation Target m/z: 540 [M+H]+ Decision->MS_Confirm Yes (Unknown Peak) Spike Spike Recovery Test (Ref Std CAS 1800291-86-4) Decision->Spike Yes (Suspected Impurity N) Quant Quantification (Limit: NMT 0.15%) Decision->Quant No Investigate Root Cause Analysis (Check Side Chain Reagent Purity) MS_Confirm->Investigate Confirmed m/z 540 Spike->Quant Retention Match

Caption: Analytical logic for the identification and quantification of Impurity N in drug substance batches.

Control & Mitigation Strategy

To ensure Impurity N remains below the ICH Q3A qualification threshold (0.15%), control must be exerted upstream.[1][2]

  • Vendor Qualification: The specification for the starting material 2-[2-(1-piperazinyl)ethoxy]ethanol must include a limit for the "dipiperazine" impurity (e.g., < 0.10%).[1][2]

  • Purification: Impurity N is more lipophilic than Quetiapine.[1][2] It can be purged during the final recrystallization step (typically using Methanol/Ethanol mixtures).[1][2]

  • Process Parameter: Control the stoichiometry. Excess side-chain reagent does not increase Impurity N formation; the purity of that reagent is the sole variable.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2][9] Eur.) . Quetiapine Hemifumarate Monograph 2541. Strasbourg: EDQM.[1][2] (Defines Impurity N designation and limits). [1][2]

  • Veeprho Laboratories . Quetiapine EP Impurity N Structure and CAS Data. (Verified CAS 1800291-86-4 and chemical name).

  • Simson Pharma . Quetiapine Impurity Standards and Characterization. (Confirmation of molecular weight and structural synonyms). [1][2]

  • PubChem . Quetiapine N-Oxide (Impurity G/H) Data. (Used to distinguish Impurity N from N-Oxide).[1][2] [1][2]

  • TSI Journals . Synthesis and Characterization of Pharmacopeial Impurities of Quetiapine Hemifumarate. (Mechanistic insight into impurity formation).

Sources

Technical Deep Dive: Quetiapine Impurity-N Formation & Control

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural identity, formation mechanism, and control strategies for Quetiapine Impurity-N , formally identified in the European Pharmacopoeia (EP) as the Dipiperazine Diether Impurity .

Editorial Note: While often colloquially confused with oxidative degradation products (like the N-Oxide, Impurity G), Impurity-N (CAS 1800291-86-4) is distinct.[1] It is a high-molecular-weight process impurity arising from side-reactions during the alkylation synthesis step, rather than a simple degradation of the finished API.[1] This guide addresses the formation of Impurity-N specifically, while contrasting it with the oxidative N-oxide pathway to ensure complete analytical clarity.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Before mapping the pathway, we must establish the precise chemical target. Impurity-N is a "dimer-like" artifact where the piperazine side chain is abnormally extended or linked.[1]

ParameterSpecification
Common Name Quetiapine Impurity N (EP)
Chemical Name 2-(2-(4-(2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl)piperazin-1-yl)ethoxy)ethanol
CAS Number 1800291-86-4
Molecular Formula C₂₉H₄₁N₅O₃S
Molecular Weight 539.73 g/mol (vs. Quetiapine ~383.51 g/mol )
Origin Category Process Impurity / Synthetic Byproduct (Side-Chain Extension)

The Formation Pathway (Mechanism of Action)[1]

Unlike oxidative degradation (which creates N-oxides), Impurity-N forms via a Nucleophilic Substitution Cascade during the synthesis of Quetiapine, specifically during the alkylation of the intermediate 11-piperazinyl-dibenzo[b,f][1,4]thiazepine (PDT).[1]

The "Degradation" Misconception

Impurity-N is rarely formed by the degradation of pure Quetiapine Fumarate. Instead, it forms when the reagents degrade or contain impurities during the manufacturing process. Specifically, it involves the presence of bis-alkylating impurities or uncontrolled chain extension.

Step-by-Step Pathway:
  • Primary Reaction (Intended): PDT reacts with 2-(2-chloroethoxy)ethanol to form Quetiapine.[1]

  • The Deviant Step (Impurity N Formation):

    • Scenario A (Reagent Impurity): The alkylating reagent contains a di-chloro impurity or a longer chain analog (e.g., 1,2-bis(2-chloroethoxy)ethane derivative) which reacts with two PDT molecules or extends the piperazine chain.[1]

    • Scenario B (In-situ Polymerization): Under high thermal stress or improper pH during synthesis, the hydroxyl group of a forming Quetiapine molecule acts as a nucleophile, attacking another alkylating chain or piperazine moiety, creating the "Dipiperazine" bridge.

Pathway Visualization (DOT)

The following diagram illustrates the divergence between the standard Quetiapine synthesis and the side-reaction leading to Impurity-N.[1]

Quetiapine_Impurity_N cluster_legend Pathway Legend PDT 11-Piperazinyl-dibenzo [b,f][1,4]thiazepine (Intermediate) Quetiapine Quetiapine API PDT->Quetiapine Primary Alkylation (Nucleophilic Subst.) Impurity_N Impurity N (EP) (Dipiperazine Diether) PDT->Impurity_N Secondary Attack Reagent 2-(2-Chloroethoxy)ethanol (Side Chain Reagent) Reagent->Quetiapine Impurity_Precursor Impurity: Bis-alkylating Agent or Reactive Dimer Reagent->Impurity_Precursor Thermal Degradation or Contamination Impurity_Precursor->Impurity_N Chain Extension key Blue: Key Intermediate | Green: Target Product | Red: Impurity Pathway

Caption: Divergence of the synthesis pathway showing how reagent impurities or thermal stress leads to the formation of the high-molecular-weight Impurity-N.

Experimental Protocols: Detection & Validation

To confirm the presence of Impurity-N and distinguish it from oxidative degradants (like N-Oxide), you must use a protocol based on Mass Balance and Relative Retention Time (RRT) .[1]

Protocol A: High-Resolution LC-MS Identification

Rationale: Impurity-N (MW 539) is significantly heavier than Quetiapine (MW 383) and the N-Oxide (MW 399).[1] UV detection alone is insufficient due to overlapping chromophores.

Workflow:

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection:

    • UV: 254 nm (Primary aromatic absorption).[1]

    • MS: ESI Positive Mode.

  • Validation Criteria:

    • Quetiapine: [M+H]+ = 384.2[1]

    • Impurity N: [M+H]+ = 540.3 (Dominant Peak)[1]

    • N-Oxide (Impurity G): [M+H]+ = 400.2[1]

Protocol B: Stress Testing (Exclusionary Test)

This protocol proves that Impurity-N is not a standard oxidative degradant.[1]

  • Preparation: Dissolve Quetiapine Fumarate (1 mg/mL) in diluent.

  • Oxidative Stress: Add 3% H₂O₂; incubate at RT for 4 hours.

  • Thermal Stress: Heat sample to 60°C for 24 hours.

  • Analysis:

    • The Oxidative sample will show a massive increase in Impurity G (N-Oxide) (RRT ~0.5-0.6).[1]

    • The Thermal sample may show hydrolysis products.

    • Crucial Result: Impurity-N levels should remain relatively constant unless the sample contains unreacted precursors.[1] If Impurity-N increases, it indicates dimerization of the API, which is rare under these specific conditions.

Comparative Pathway: Impurity N vs. N-Oxide[1]

Because "Impurity N" is often confused with "N-Oxide" in casual conversation, this comparison is vital for troubleshooting.

FeatureImpurity N (EP)Impurity G (N-Oxide)
Structure Dimer/Chain ExtensionOxygen added to Piperazine Nitrogen
Formation Synthesis (Alkylation Step)Degradation (Storage/Oxidation)
MW Shift +156 Da+16 Da
Control Strategy Purify Reagents; Control Reaction TempAntioxidants; Nitrogen Purging
Visualization: The Oxidative Contrast (N-Oxide)

This diagram depicts the actual oxidative degradation pathway (N-oxide) to contrast with the Impurity-N pathway above.[1]

Quetiapine_Oxidation cluster_note Note Q_API Quetiapine API Transition_State N-Centered Radical Cation Q_API->Transition_State e- Transfer Peroxide Peroxides / Radical Initiators (H2O2, Light, Air) Peroxide->Transition_State Oxidation N_Oxide Quetiapine N-Oxide (Impurity G / H) Transition_State->N_Oxide Oxygen Insertion note This is the primary DEGRADATION pathway, often confused with Impurity N.

Caption: The oxidative pathway leading to Quetiapine N-Oxide, the most common degradation product, distinct from the synthetic Impurity-N.[1][2][3][4][5][6][7][8][9]

References

  • European Pharmacopoeia (EP). Quetiapine Fumarate Monograph: Impurities Section.[1] (Defines Impurity N as the dipiperazine diether).

  • LGC Standards. Quetiapine Impurity N Reference Standard Data Sheet. Retrieved from [1]

  • Veeprho Laboratories. Quetiapine EP Impurity N Structure and CAS 1800291-86-4.[1] Retrieved from [1]

  • National Center for Biotechnology Information (PubChem). Quetiapine N-Oxide (Compound Summary).[1] (Used for contrast data).[1] Retrieved from

  • Mittapelli, V., et al. (2010).[4][5] Identification, Isolation, Synthesis and Characterization of Principal Oxidation Impurities in Quetiapine. Rasayan Journal of Chemistry.[5] (Provides the definitive mechanism for the N-oxide contrast). Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Quetiapine Fumarate (an atypical antipsychotic), the identification of "related compounds"—a collective term for process impurities, degradation products, and metabolites—is a critical quality attribute. Quetiapine contains a dibenzothiazepine ring system fused to a piperazine ring, making it chemically susceptible to specific oxidative and hydrolytic pathways.

This guide moves beyond standard pharmacopoeial monographs (USP/EP) to provide a mechanistic understanding of how to detect, isolate, and structurally characterize these compounds. It focuses on the application of high-resolution mass spectrometry (HRMS) and stress testing (forced degradation) to ensure compliance with ICH Q3A(R2) and Q3B(R2) guidelines.

The Structural Landscape: Impurities & Metabolites

Quetiapine's reactivity is dominated by two centers: the sulfur atom in the thiazepine ring (prone to S-oxidation) and the tertiary nitrogens in the piperazine side chain (prone to N-oxidation and cleavage).

Table 1: Key Quetiapine Related Compounds
Compound NameCommon CodeOriginMolecular Mass (Da)Key Structural Feature
Quetiapine APIParent383.51Dibenzothiazepine + Piperazine ethanol
Quetiapine N-Oxide Impurity G (USP)Oxidative399.51Oxygen attached to piperazine N
Quetiapine S-Oxide SulfoxideOxidative399.51Oxygen attached to Thiazepine S
Desethanol Quetiapine Impurity IHydrolytic/Metabolite339.45Loss of ethyl-ethanol side chain
Dibenzo-piperazine Impurity BSynthesis Intermediate295.40Lacks the ethoxy-ethanol chain entirely
Quetiapine Dimer Impurity VIProcess~750+Two thiazepine units linked
N-Nitroso Quetiapine N-NitrosoProcess/Degradation412.50Critical Safety Alert (Mutagenic)

Analytical Strategy: Separation & Detection

Chromatographic Causality

Standard reverse-phase chromatography (C18) often yields poor peak shape for Quetiapine due to the interaction between the basic piperazine nitrogens and residual silanols on the column stationary phase.

  • The High pH Solution: Utilizing a hybrid-silica column (e.g., BEH C18) allows for high pH mobile phases (pH 9-10). At this pH, Quetiapine is uncharged (neutral), increasing its hydrophobicity and retention time while eliminating silanol tailing.

  • The Low pH Solution (MS Compatible): For Mass Spectrometry, we prefer acidic conditions (0.1% Formic Acid) to ensure the molecule is protonated (

    
    ) for ESI detection.
    
Mass Spectrometry Workflow

We utilize Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. The general ionization mode is ESI+ (Electrospray Ionization, Positive mode).

  • Precursor Ion:

    
    
    
  • Diagnostic Fragment:

    
     (The dibenzothiazepine core). If a related compound produces this fragment, it confirms the core ring structure is intact and modification has occurred on the side chain.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Sample / Stressed API UPLC UPLC Separation (BEH C18, pH 9.0) Sample->UPLC PDA PDA Detector (210-400 nm) UPLC->PDA UV Profiling MS HRMS (Q-TOF) ESI+ Mode UPLC->MS Mass Profiling Data Data Processing (Mass Defect Filter) PDA->Data MS->Data ID Structure Elucidation Data->ID

Figure 1: Integrated analytical workflow for impurity profiling combining UV and HRMS data.

Forced Degradation Protocols[6][7][8][9]

To validate stability-indicating methods, one must intentionally degrade the API. The following protocols are designed to generate the specific impurities listed in Table 1.

Protocol: Oxidative Stress (Target: N-Oxide & S-Oxide)

Objective: Generate Impurity G and Sulfoxide to confirm resolution.

  • Preparation: Dissolve 50 mg Quetiapine Fumarate in 5 mL Acetonitrile/Water (50:50).

  • Stressing: Add 1 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Store at Room Temperature for 2–4 hours.

    • Note: Do not heat initially. Thermal stress combined with peroxide can lead to rapid, non-specific total destruction.

  • Quenching: Neutralize with Sodium Bisulfite solution before injection to protect the HPLC column.

Protocol: Acid/Base Hydrolysis (Target: Desethanol Quetiapine)

Objective: Cleave the ether or amine linkages.

  • Preparation: Dissolve 50 mg API in 5 mL solvent.

  • Acid Stress: Add 1 mL 1N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Add 1 mL 1N NaOH. Reflux at 60°C for 2 hours.

    • Observation: Quetiapine is relatively stable in acid but degrades faster in base, often yielding the Desethanol impurity via ether cleavage.

Degradation Pathway Diagram

DegradationPathways Parent Quetiapine (m/z 384.17) NOxide Quetiapine N-Oxide (m/z 400.17) [Oxidative] Parent->NOxide + H2O2 (Fast) SOxide Quetiapine S-Oxide (m/z 400.17) [Oxidative] Parent->SOxide + H2O2 (Slow) Desethanol Desethanol Quetiapine (m/z 339.45) [Hydrolytic] Parent->Desethanol Acid/Base Hydrolysis Core Dibenzothiazepine Core (m/z 253.08) [Fragment] Parent->Core MS Fragmentation Desethanol->Core MS Fragmentation

Figure 2: Primary degradation pathways under oxidative and hydrolytic stress conditions.

Structural Elucidation: The N-Oxide vs. S-Oxide Dilemma

A common challenge in Quetiapine analysis is distinguishing the N-Oxide from the S-Oxide, as both have the same mass (


 400) and similar polarity.
Mass Spectrometry Differentiation

While the precursor masses are identical, MS/MS fragmentation reveals the difference:

  • N-Oxide: The oxygen is on the piperazine ring. Fragmentation often yields the intact dibenzothiazepine core (

    
     253).
    
  • S-Oxide: The oxygen is on the sulfur of the tricyclic ring. Fragmentation disrupts the core, often shifting the core fragment mass or showing a loss of

    
     (
    
    
    
    ).
NMR Validation (The Gold Standard)

If isolation is possible (via Prep-HPLC), NMR provides definitive proof:

  • S-Oxide: The aromatic protons adjacent to the sulfur atom will show a significant downfield shift (deshielding) due to the electron-withdrawing nature of the sulfoxide group.

  • N-Oxide: The aliphatic protons on the piperazine ring adjacent to the nitrogen will show the shift, while aromatic protons remain largely unchanged.

Regulatory Context (ICH & Safety)

Reporting Thresholds

According to ICH Q3B(R2) , for a drug product with a maximum daily dose > 10 mg (Quetiapine is often 300-800 mg/day), the thresholds are:

  • Reporting Threshold: 0.1%

  • Identification Threshold: 0.2%

  • Qualification Threshold: 0.2%

The Nitrosamine Alert

Recent regulatory scrutiny (FDA/EMA) focuses on N-Nitroso Quetiapine . This is not a standard degradation product but can form during processing if nitrites (from excipients or water) react with the secondary amine of Desethanol Quetiapine or Impurity B.

  • Action: Screen for

    
     412.50 using highly sensitive LC-MS/MS (Triple Quadrupole) in MRM mode.
    

References

  • ICH Guidelines. (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[3] [Link]

  • ICH Guidelines. (2006).[1][2][4] ICH Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation.[3] [Link]

  • Mittapelli, V., et al. (2010).[5][6] Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine. Rasayan Journal of Chemistry. [Link]

  • Waters Corporation. (2014). Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API. [Link]

  • United States Pharmacopeia (USP). Quetiapine Fumarate Monograph. (Access requires subscription, general reference provided). [Link]

Sources

Technical Monograph: Pharmacopeial Reference Standard for Quetiapine Impurity N (EP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the characterization, analysis, and handling of Quetiapine Impurity N , specifically within the context of the European Pharmacopoeia (EP) and advanced drug development protocols.

Executive Summary

In the rigorous quality control of Quetiapine Fumarate, Impurity N (European Pharmacopoeia designation) represents a critical "specified impurity" that requires precise monitoring due to its structural complexity and origin in the synthetic process. Unlike oxidative degradants (e.g., N-Oxide), Impurity N is a process-related impurity arising from side-chain precursors. This guide provides a self-validating framework for identifying, quantifying, and handling the Impurity N Reference Standard (RS), ensuring compliance with ICH Q3A(R2) and EP monograph specifications.

Chemical Identity & Characterization

Understanding the structural nuance of Impurity N is prerequisite to accurate detection. It is chemically distinct from the active pharmaceutical ingredient (API) by the insertion of an additional piperazine-ethoxy moiety, effectively creating a "chain-extended" analogue.

Physicochemical Profile
  • EP Designation: Quetiapine Impurity N[1][2][3][4][5][6]

  • Common Name: Quetiapine Dipiperazine Diether Impurity[1][2][4][5]

  • Chemical Name: 2-(2-(4-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl)piperazin-1-yl)ethoxy)ethanol[3][4][7]

  • CAS Number: 1800291-86-4 (Free Base)[5]

  • Molecular Formula: C₂₉H₄₁N₅O₃S

  • Molecular Weight: 539.73 g/mol (Base) vs. 383.51 g/mol (Quetiapine Base)

  • Structural Difference: The impurity contains an additional piperazine ring and ethoxy linker compared to Quetiapine, resulting in significantly different retention behavior in Reverse Phase HPLC (RP-HPLC).

Table 1: Comparative Physicochemical Data

ParameterQuetiapine Fumarate (API)Impurity N (Reference Standard)
Formula C₂₁H₂₅N₃O₂S · ½C₄H₄O₄C₂₉H₄₁N₅O₃S
Polarity (LogP) ModerateLower (Due to additional polar ether/amine groups)
UV Max ~254 nm, 290 nm~254 nm (Thiazepine chromophore remains intact)
Origin Synthetic TargetProcess Impurity (Raw Material Contaminant)

Mechanistic Origin: The "Why"

To control Impurity N, one must understand its formation. It does not form via degradation of the final API. Instead, it enters the process through the side-chain raw material .

Formation Pathway

The synthesis of Quetiapine typically involves the nucleophilic substitution of 11-chlorodibenzo[b,f][1,4]thiazepine with 2-(2-(piperazin-1-yl)ethoxy)ethanol.

The Critical Flaw: If the side-chain reagent contains a "dimeric" impurity (formed by the reaction of piperazine with excess chloroethoxyethanol during its synthesis), this dimer reacts with the thiazepine core to form Impurity N.

Diagram 1: Mechanistic Pathway of Impurity N Formation The following diagram illustrates the competitive reaction pathway.

ImpurityN_Formation DCT 11-Chloro-dibenzo [b,f][1,4]thiazepine (Key Intermediate) API Quetiapine Base (Target API) DCT->API Major Pathway (Nucleophilic Subst.) ImpN Impurity N (Process Contaminant) DCT->ImpN Minor Pathway (Competitive Subst.) SideChain Standard Side Chain (Pure Reagent) SideChain->API ImpureSideChain Dimeric Side Chain Impurity (Contaminant in Reagent) ImpureSideChain->ImpN Incorporates Dimer

Caption: Competitive nucleophilic substitution where the dimeric side-chain contaminant competes with the pure reagent to form Impurity N.

Analytical Methodologies

Detection of Impurity N requires a method capable of resolving the highly polar, multi-nitrogenous species from the main peak.

Chromatographic Strategy (EP Aligned)

Because Impurity N has a higher molecular weight and increased polarity (more ether oxygens/nitrogens), its elution profile is distinct. However, strict control of pH is required to suppress the ionization of the piperazine nitrogens and prevent peak tailing.

Table 2: Recommended HPLC Conditions (EP Monograph Adaptation)

ParameterSpecificationTechnical Rationale
Column C8 or C18 (End-capped), 150 x 4.6 mm, 3.5 µmBase-deactivated silica is essential to reduce silanol interactions with piperazine rings.
Mobile Phase A Ammonium Phosphate Buffer + MethanolBuffering at high pH (alkaline) or using ion-pairing agents is common, but EP often uses isocratic/gradient mixtures.
Mobile Phase B AcetonitrileProvides necessary elution strength for the hydrophobic thiazepine core.
Detection UV @ 250 nmMaximizes sensitivity for the dibenzothiazepine system.
RRT (Approx) > 1.0 (Late Eluting)Due to the larger hydrophobic surface area of the extra piperazine/linker, it often elutes after Quetiapine in RP systems (depending on specific gradient).

Note: Always verify the Relative Retention Time (RRT) experimentally using the Reference Standard, as column aging can shift relative selectivity.

Reference Standard Protocol: The "Do"

The handling of the Impurity N Reference Standard (RS) is the single most critical variable in accurate quantification. As a hygroscopic and potentially unstable solid in solution, strict adherence to the following protocol is mandatory.

Standard Preparation Workflow

Objective: Prepare a System Suitability Solution (SSS) to verify resolution.

Diagram 2: Reference Standard Handling & Validation Workflow

RS_Protocol Start Receive Impurity N RS (Store at 2-8°C) Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate 30 mins Weighing Weighing (Use semi-micro balance, ±0.01 mg) Equilibrate->Weighing Dissolution Dissolution (Solvent: MeOH or Mobile Phase) Weighing->Dissolution Sonicate 5 mins Stock Stock Solution (Approx 0.1 mg/mL) Dissolution->Stock Spiking Spike into API Sample (For System Suitability) Stock->Spiking 0.15% Level Injection HPLC Injection (Calculate RRT & Resolution) Spiking->Injection

Caption: Step-by-step workflow for the preparation and utilization of the Impurity N Reference Standard.

Calculation of Relative Response Factor (RRF)

To quantify Impurity N without using an external standard every time, you must establish the RRF during validation.

  • Prepare equimolar solutions of Quetiapine Fumarate RS and Quetiapine Impurity N RS.

  • Inject in triplicate.

  • Calculate RRF:

    
    
    
  • Usage: For routine release testing, divide the impurity peak area by the RRF before calculating percentage against the API curve.

    • Typical RRF for Impurity N: Often close to 1.0 due to the identical chromophore (thiazepine ring), but must be experimentally determined.

Regulatory & Compliance Context

  • ICH Q3A(R2): Impurity N is a known structure. If present above the identification threshold (0.10%), it must be reported.

  • European Pharmacopoeia: Impurity N is a "specified impurity."[4] The monograph limits typically cap this impurity at 0.15% (check current edition).

  • Self-Validation: If your crude API shows Impurity N, you must audit the Side Chain Reagent supplier. The presence of Impurity N is a direct fingerprint of raw material quality issues.

References

  • European Directorate for the Quality of Medicines (EDQM). (2025). Quetiapine Fumarate Monograph 2541. European Pharmacopoeia.[3][4][6]

  • LGC Standards. (2024). Quetiapine Impurity N Reference Material Data Sheet. LGC Standards.

  • SynThink Research Chemicals. (2024). Synthesis and Characterization of Quetiapine Impurity N (CAS 1800291-86-4). SynThink.

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.

  • Sigma-Aldrich (Merck). (2024). Certified Reference Materials for Pharmaceutical Impurities. Sigma-Aldrich.

Sources

Technical Guide: Forced Degradation Studies of Quetiapine Fumarate

[1]

Executive Summary & Strategic Intent

Quetiapine Fumarate (bis[2-(2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy)ethanol] fumarate) is an atypical antipsychotic susceptible to specific oxidative and hydrolytic degradation pathways.

The primary objective of this forced degradation study is not merely to destroy the drug, but to generate a discriminating impurity profile . This allows for the validation of analytical methods capable of detecting changes in drug quality during shelf-life storage. This guide prioritizes the causality of degradation —linking specific stress conditions to molecular vulnerabilities (e.g., the piperazine nitrogen or the thiazepine sulfur).

Regulatory Alignment

This protocol aligns with ICH Q1A (R2) (Stability Testing) and ICH Q1B (Photostability), ensuring that the generated data supports regulatory filings (NDA/ANDA).

Molecular Vulnerability Analysis

Before initiating stress, one must understand where the molecule will break. Quetiapine contains three distinct zones of instability:

  • The Thiazepine Sulfur: Highly susceptible to oxidation, leading to S-oxides (sulfoxides) and sulfones.

  • The Piperazine Nitrogens: The tertiary amine is prone to N-oxidation, forming Quetiapine N-oxide .

  • The Ethoxyethanol Side Chain: Susceptible to hydrolytic cleavage under extreme pH, though less reactive than the oxidative sites.

Experimental Protocol (The "Stress" Workflow)

Note: All stress samples must be analyzed alongside a non-stressed control and a blank (reagent only) to rule out artifacts.

Preparation of Stock Solution
  • Concentration: 1.0 mg/mL Quetiapine Fumarate.

  • Solvent: Methanol:Water (50:50 v/v). Rationale: Methanol ensures solubility of the lipophilic parent drug while water facilitates hydrolytic reactions.

Stress Conditions & Causality
Stress TypeConditionTarget DegradationMechanistic Rationale
Acid Hydrolysis 1.0 N HCl, 80°C, 2–4 hoursCleavage productsProtonation of the ether oxygen or imine bond accelerates hydrolytic cleavage.
Base Hydrolysis 1.0 N NaOH, 80°C, 2–4 hoursCleavage productsHydroxide ion attack on electron-deficient centers; often results in ring-opening or side-chain scission.
Oxidation 3%

, Ambient, 1–4 hours
N-Oxide, S-Oxide Peroxide donates oxygen to the lone pairs on the Sulfur and Nitrogen atoms. Note: Quetiapine is extremely sensitive to oxidation.
Thermal 80°C (Dry Heat), 24–48 hoursPyrolysis productsMimics accelerated stability storage; tests bond energy resilience without solvent catalysis.
Photolytic 1.2 million lux hours (UV/Vis)Photo-isomersExcitation of the conjugated dibenzothiazepine system can lead to radical formation or isomerization.
Neutralization Strategy (Critical Step)

For Acid and Base samples, neutralization is mandatory before HPLC injection to prevent column damage and peak distortion.

  • Acid Neutralization: Add equivalent volume of 1.0 N NaOH.

  • Base Neutralization: Add equivalent volume of 1.0 N HCl.

  • Validation: Check pH with litmus paper; target pH 6.0–7.0.

Analytical Methodology (HPLC-UV/PDA)

To separate the parent peak from the generated degradants (specifically the polar N-oxides), a gradient method is superior to isocratic approaches.

  • Column: Inertsil ODS-3V or Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).

    • Why: High surface area C18 is required to retain the hydrophobic Quetiapine, while the "Plus" or "ODS-3" deactivation prevents tailing of the basic piperazine amine.

  • Wavelength: 220 nm.[1][2]

    • Why: The fumarate moiety and the tricyclic ring absorb strongly here, maximizing sensitivity for low-level degradants.

  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10–20 µL.

Visualizing the Degradation Pathways

The following diagram illustrates the logical flow of the study and the chemical fate of the Quetiapine molecule.

QuetiapineDegradationcluster_StressStress Conditionscluster_ProductsDegradation ProductsParentQuetiapine Fumarate(Parent API)OxidationOxidation(3% H2O2)Parent->OxidationAcidAcid Hydrolysis(1N HCl, 80°C)Parent->AcidBaseBase Hydrolysis(1N NaOH, 80°C)Parent->BasePhotoPhotolysis(UV Light)Parent->PhotoNOxideQuetiapine N-Oxide(Polar Impurity)Oxidation->NOxideN-oxidation(Piperazine)SOxideQuetiapine S-Oxide(Sulfoxide)Oxidation->SOxideS-oxidation(Thiazepine)CleavageHydrolytic CleavageProductsAcid->CleavageEther/AmideHydrolysisBase->CleavageRing OpeningUnknownsPhoto-Degradants(Minor)Photo->UnknownsRadicalMechanism

Caption: Schematic of Quetiapine forced degradation pathways. Oxidation is the dominant pathway yielding N- and S-oxides.[5]

Results Interpretation & Data Summary

Typical results observed in a validated study (referenced below) indicate that Oxidation is the most critical stability parameter for Quetiapine.

Stress Condition% Degradation (Approx.)[1][3][4][6][7][8][9]Major Degradants ObservedNotes
Oxidative (H2O2) 50% – 100% Quetiapine N-Oxide, S-OxideReaction is rapid. Peak purity analysis is crucial here to ensure the "oxide" peaks are not co-eluting.
Acidic (HCl) 20% – 80%Hydrolysis ProductsDegradation extent depends heavily on time (24h vs 48h).
Alkaline (NaOH) 25% – 60%Hydrolysis ProductsGenerally slower than acid hydrolysis but significant.
Thermal (Dry) < 10%MinimalQuetiapine is thermally stable in the solid state.
Photolytic < 5%Minor peaksRelatively stable to light compared to oxidation.
Mass Balance Calculation

To prove the method is "Stability Indicating," you must calculate Mass Balance:

References

  • Stability indicating HPLC determination of quetiapine fumarate. Journal of Liquid Chromatography & Related Technologies. (Detailed protocols on acid/base/oxidative stress conditions).

  • Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. Journal of Pharmaceutical and Biomedical Analysis. (Identification of N-oxide and S-oxide structures).

  • Preventing degradation of Quetiapine during sample preparation. BenchChem Application Notes. (Practical handling advice regarding oxidative sensitivity).

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (Regulatory framework for stress testing).

Advanced Impurity Profiling and Identification of Quetiapine Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the impurity profiling and identification of Quetiapine Fumarate. It is designed for analytical scientists and process chemists requiring actionable protocols and mechanistic insights.

Executive Summary

Quetiapine Fumarate, a dibenzothiazepine derivative used in the treatment of schizophrenia and bipolar disorder, presents a complex impurity profile due to its tricyclic structure and susceptible piperazine side chain. Effective profiling requires a dual strategy: robust chromatographic separation of polar degradants (N-oxides, sulfoxides) and highly specific mass spectrometric characterization of process-related impurities (desethanol, dimer forms). This guide outlines the degradation pathways, analytical method development, and structural elucidation workflows necessary for regulatory compliance (ICH Q3A/Q3B).

Part 1: The Landscape of Quetiapine Impurities

Impurities in Quetiapine arise from three primary sources: synthetic intermediates, reaction by-products, and degradation pathways (oxidative and hydrolytic).

Critical Impurity Classification

The following table summarizes the most significant impurities monitored during drug development and stability testing.

Impurity NameCommon DesignationEP/USP RefOriginMechanistic Cause
Quetiapine N-Oxide Impurity HEP Imp HDegradationOxidative attack on the piperazine nitrogen.
Quetiapine S-Oxide Sulfoxide-DegradationOxidation of the thiazepine sulfur bridge.
Desethanol Quetiapine Impurity IUSP Imp IProcessIncomplete alkylation or degradation.
Quetiapine Lactam Impurity GUSP Imp GDegradationHydrolytic cleavage of the thiazepine ring.
Desalkyl Quetiapine Impurity BUSP Imp BProcess/DegCleavage of the ethoxyethanol side chain.
Quetiapine Dimer --ProcessCoupling of two thiazepine units via piperazine.
Mechanistic Degradation Pathways

Understanding how these impurities form is essential for stabilizing the formulation.

  • Oxidative Stress: The piperazine ring is highly susceptible to N-oxidation (Impurity H), while the sulfur atom in the tricyclic ring can form sulfoxides.

  • Hydrolytic Stress: Acidic conditions accelerate the cleavage of the side chain, leading to Impurity B (Desalkyl Quetiapine) and potentially the Lactam (Impurity G) under severe conditions.

QuetiapineDegradation cluster_legend Degradation Type Q Quetiapine (API) NOx Impurity H (N-Oxide) Q->NOx Oxidation (H2O2) Piperazine N-attack SOx S-Oxide (Sulfoxide) Q->SOx Oxidation Thiazepine S-attack ImpB Impurity B (Desalkyl) Q->ImpB Acid Hydrolysis Side chain cleavage ImpG Impurity G (Lactam) Q->ImpG Hydrolysis Ring cleavage key1 Oxidative key2 Hydrolytic

Figure 1: Primary degradation pathways of Quetiapine under oxidative and hydrolytic stress.[1][2][3][4][5][6][7]

Part 2: Forced Degradation (Stress Testing) Protocols[9]

To validate the stability-indicating nature of your analytical method, you must perform forced degradation studies.[3][8] These experiments intentionally degrade the API to ensure your method can resolve the parent peak from all degradants.

Experimental Workflow

Perform these studies on the drug substance at a concentration of ~1 mg/mL.

Stress ConditionReagent / ConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C2–6 Hours10–20%Primary degradant: Impurity B. Neutralize before injection.
Base Hydrolysis 0.1 N NaOH, 60°C2–4 Hours10–20%Quetiapine is relatively stable in base; may see Lactam formation.
Oxidation 3% H₂O₂ (RT to 40°C)1–4 Hours10–20%Critical: Rapid formation of N-Oxide and S-Oxide.
Thermal 80°C (Solid State)24 Hours< 5%Generally stable; check for physical changes.
Photolytic 1.2 million lux hours1 CycleVariableProtect control samples with foil.

Expert Insight: Quetiapine is exceptionally sensitive to oxidation. When performing the peroxide study, start at room temperature. High heat + peroxide can destroy the chromophore, leading to mass balance errors.

Part 3: Analytical Method Development

A robust method must separate the basic API (pKa ~7.5) from polar N-oxides and non-polar dimers.

HPLC-UV (Routine QC)

For routine quality control where MS compatibility is not required, high pH buffers are superior for peak shape.

  • Column: C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or sub-2 µm).

    • Why Phenyl-Hexyl? It provides unique selectivity for the aromatic tricyclic ring, often resolving isomers better than standard C18.

  • Mobile Phase A: 20 mM Ammonium Bicarbonate or Phosphate Buffer (pH 9.0).

    • Causality: At pH 9.0, Quetiapine is largely uncharged (free base), reducing silanol interactions and tailing.

  • Mobile Phase B: Acetonitrile / Methanol (80:20).[3]

  • Detection: UV at 250 nm (max absorption) or 290 nm (specific for tricyclic ring).

LC-MS/MS (Identification & Profiling)

For structural elucidation, non-volatile phosphate buffers must be replaced.

  • Column: ACQUITY UPLC BEH C18 or equivalent (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) OR 0.1% Formic Acid (pH 2.7).

    • Note: While pH 9.0 gives better peak shape, Formic Acid (pH 2.7) provides much higher ionization efficiency (ESI+) because the basic nitrogens are fully protonated.

  • MS Source: Electrospray Ionization (ESI) in Positive Mode.[9]

  • Mass Analyzer: Q-TOF or Triple Quadrupole.

MethodDev Start Method Goal Decision Is MS Identification Required? Start->Decision QC Routine QC / Release Decision->QC No MS Impurity ID / Profiling Decision->MS Yes BufferQC Buffer: Phosphate or Ammonium Bicarb (pH 9.0) QC->BufferQC ColQC Column: C18 or Phenyl-Hexyl (Robustness focus) BufferQC->ColQC BufferMS Buffer: 0.1% Formic Acid (Max Sensitivity) or Ammonium Bicarb (Volatile) MS->BufferMS ColMS Column: Sub-2 µm C18 (Resolution focus) BufferMS->ColMS

Figure 2: Decision matrix for Quetiapine analytical method selection.

Part 4: Structural Elucidation Strategy

When a new impurity peak exceeds the identification threshold (typically 0.10%), LC-MS/MS fragmentation is required to deduce the structure.

Fragmentation Logic (ESI+ MS/MS)

Quetiapine (MW 383.5) typically produces a protonated ion at m/z 384 .

  • Primary Fragment (m/z 253): Cleavage of the piperazine ring from the dibenzothiazepine nucleus. This "signature ion" (m/z 253) confirms the presence of the intact tricyclic core.

  • Side Chain Loss (m/z 279): Loss of the ethoxyethanol tail.

Diagnostic Shifts
  • N-Oxide (m/z 400): +16 Da shift. Fragmentation often shows a loss of 16 Da (oxygen) or characteristic cleavage of the oxidized piperazine.

  • Desalkyl (Impurity B) (m/z 296): Loss of the entire ethoxyethanol chain (-88 Da).

  • Desethanol (m/z 340): Loss of the terminal ethylene glycol unit (-44 Da).

Protocol for ID:

  • Full Scan (MS1): Determine parent m/z.

  • Product Ion Scan (MS2): Fragment the parent ion at varying collision energies (10–40 eV).

  • Neutral Loss Scan: Look for loss of 44 Da (ethanol) or 88 Da (ethoxyethanol).

Part 5: Control Strategy & References

System Suitability Criteria

To ensure data trustworthiness, every analytical run must meet these criteria:

  • Resolution (Rs): > 2.0 between Quetiapine and closest eluting impurity (often Impurity G or B).

  • Tailing Factor: < 2.0 (Critical for basic drugs like Quetiapine).

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

References
  • USP Monograph: Quetiapine Fumarate. United States Pharmacopeia.[5]

  • Impurity Profiling Study: Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. National Institutes of Health (NIH) / PubMed.

  • Forced Degradation: The stability of quetiapine oral suspension and degradation pathways. PLOS ONE.

  • LC-MS/MS Method: Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine. ResearchGate.

  • Impurity Standards: Quetiapine Impurity G and H Reference Standards. LGC Standards.

Sources

Technical Guide: Control of Genotoxic Impurities in Quetiapine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical strategy for the identification, quantification, and control of genotoxic impurities (PGIs) in Quetiapine Hemifumarate. It is designed for analytical scientists and process chemists, moving beyond basic compliance into "Safety by Design" principles.

Executive Summary & Regulatory Landscape

Quetiapine Hemifumarate is a high-dose atypical antipsychotic (up to 800 mg/day). This high daily intake imposes exceptionally stringent limits on genotoxic impurities. Under ICH M7 (R1) , the Threshold of Toxicological Concern (TTC) for mutagenic impurities is 1.5 µ g/day .[1]

For Quetiapine, the allowable concentration limit (


) is calculated as:


This low limit (< 2 ppm) renders standard HPLC-UV methods insufficient, necessitating LC-MS/MS or GC-MS for trace detection. Furthermore, the secondary amine structure of Quetiapine makes it highly susceptible to Nitrosamine Drug Substance Related Impurities (NDSRIs) , specifically N-nitrosoquetiapine, which often requires limits in the nanogram range (e.g., 18 ng/day or category-specific limits).

Chemistry & Origin of Impurities

Understanding the synthesis pathway is critical for predicting PGI formation. Quetiapine is typically synthesized via the nucleophilic substitution of 11-chloro-dibenzo[b,f][1,4]thiazepine with 1-(2-hydroxyethoxy)ethylpiperazine .

Critical Impurity Classes
Impurity ClassSpecific AnalytesOriginDetection Method
Alkyl Halides 2-(2-Chloroethoxy)ethanol 2-Chloroethanol Starting material impurities; unreacted alkylating agents.GC-MS (Headspace)
Anilines/Thiols 2-Chloroaniline 2-Aminothiophenol Degradation of the thiazepine ring; synthesis byproducts.LC-MS/MS
Nitrosamines N-Nitrosoquetiapine NDMA , NPIP Nitrosation of the piperazine ring or solvent contaminants (DMA).LC-HRMS / LC-MS/MS
Synthesis & Impurity Map (Visualization)

The following diagram illustrates the synthesis pathway and the specific entry points for critical genotoxic impurities.

QuetiapineSynthesis SM1 Dibenzo[b,f][1,4] thiazepine-11(10H)-one INT1 11-Chloro-dibenzo [b,f][1,4]thiazepine SM1->INT1 Chlorination SM2 Phosphorus Oxychloride SM2->INT1 API Quetiapine Base INT1->API Nucleophilic Substitution SIDE 1-(2-hydroxyethoxy) ethylpiperazine SIDE->API IMP_HAL PGI 1: 2-(2-Chloroethoxy)ethanol (Alkylating Agent) IMP_HAL->SIDE Trace in SM IMP_ANI PGI 2: 2-Chloroaniline (Ring Degradation) IMP_ANI->SM1 Residual SM IMP_NIT PGI 3: N-Nitrosoquetiapine (NDSRI) IMP_NIT->API Nitrosation (if NO2- present)

Figure 1: Quetiapine synthesis pathway highlighting entry points for alkyl halides, anilines, and nitrosamine impurities.

Risk Assessment: The Nitrosamine Challenge

Recent regulatory shifts focus heavily on N-nitrosoquetiapine . Because Quetiapine contains a secondary amine within a piperazine ring, it is vulnerable to nitrosation if nitrites are present in excipients (e.g., microcrystalline cellulose) or water.

Risk Mitigation Workflow:

  • Evaluate Water Quality: Ensure low nitrite levels in process water.

  • Scavenger Use: Incorporate antioxidants (Ascorbic acid) in the formulation if nitrite risk is high.

  • CPCA Categorization: Calculate the Carcinogenic Potency Categorization Approach (CPCA) score to determine the specific limit (often higher than the default 18 ng/day if steric hindrance exists).

Analytical Method Development

Due to the chemical diversity of the impurities (volatile halides vs. non-volatile salts), a dual-method strategy is required.

Method A: LC-MS/MS for Non-Volatile PGIs

Target Analytes: 2-(2-aminophenylthio)benzoic acid, 2-aminothiophenol, N-nitrosoquetiapine.

Protocol:

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6470 or Sciex 6500+).

  • Column: InertSustain AQ-C18 (250 × 4.6 mm, 5 µm) or equivalent high-retention polar column.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (enhances ionization).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold 90% B

  • Mass Spec Parameters:

    • Source: ESI Positive Mode.

    • MRM Transitions: Optimize for each PGI (e.g., m/z 325 → 208 for N-nitrosoquetiapine).

  • Sample Prep: Dissolve 100 mg API in 10 mL diluent (Water:MeOH 50:50). Avoid sonication if heat degrades the nitrosamine.

Self-Validating Check:

  • Sensitivity: S/N ratio at Limit of Quantitation (LOQ) must be > 10.

  • Linearity: Correlation coefficient (

    
    ) > 0.99 from 50% to 150% of the limit.
    
Method B: Headspace GC-MS for Alkyl Halides

Target Analytes: 2-Chloroethanol, 2-(2-chloroethoxy)ethanol.

Protocol:

  • Column: DB-624 (30 m × 0.32 mm, 1.8 µm) – specialized for volatile solvents.

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Headspace Conditions:

    • Incubation: 80°C for 20 min.

    • Transfer Line: 110°C.

  • Detection: SIM mode (Selected Ion Monitoring) targeting molecular ions (e.g., m/z 80 for 2-chloroethanol).

Control Strategy & Purge Factors

Testing every batch for every impurity is inefficient. A "Skip-Lot" or "Upstream Control" strategy can be justified using Purge Factor Analysis .

Theoretical Purge Calculation:



If the calculated purge factor is > 1000x the required reduction, regulatory bodies (FDA/EMA) may accept process validation data instead of routine release testing.

Decision Tree for Method Selection

MethodSelection Start Identify Potential Genotoxic Impurity (PGI) Volatility Is the PGI Volatile? (BP < 200°C) Start->Volatility GCMS Select Headspace GC-MS (Target: Alkyl Halides) Volatility->GCMS Yes LCMS Select LC-MS/MS (Target: Anilines, Nitrosamines) Volatility->LCMS No Deriv Is PGI ionizable? LCMS->Deriv Direct Direct ESI/APCI Analysis Deriv->Direct Yes (Basic/Acidic) ChemDeriv Chemical Derivatization (e.g., Dansyl Chloride) Deriv->ChemDeriv No (Neutral)

Figure 2: Analytical decision matrix for selecting the appropriate detection technique based on physicochemical properties.

References

  • ICH M7 (R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Kavitapu, D., et al. (2022) .[2] Trace-level determination of potential genotoxic impurities in quetiapine fumarate using LC-MS. Biomedical Chromatography. Link

  • FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[1] Link

  • Miniyar, P.B., et al. Development of an Analytical Method for Identification of the Genotoxic Impurity of Quetiapine Fumarate by High-Performance Thin-Layer Chromatography. JPC - Journal of Planar Chromatography. Link

  • BenchChem Application Note . Synthesis of Pharmaceutical Intermediates Using 1-(2-Chloroethyl)piperazine Hydrochloride. Link

Sources

Technical Guide: Spectral Profiling of Quetiapine Impurity-N

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Quetiapine Impurity N (EP nomenclature), also known chemically as the Dipiperazine Diether Impurity . It details the structural elucidation, spectral characteristics (NMR, MS, IR), and formation mechanisms, designed for pharmaceutical scientists and analytical chemists.

Executive Summary & Chemical Identity

Quetiapine Impurity N is a critical process-related impurity found in Quetiapine Fumarate API. It is structurally characterized as a "chain-extended" analogue of Quetiapine, containing an additional piperazine-ethoxy-ethyl moiety inserted into the side chain. Its presence indicates specific side-reactions involving bis(2-chloroethyl) ether and excess piperazine during the synthesis of the dibenzothiazepine core or the alkylation step.

Chemical Identification Table
ParameterDetail
Common Name Quetiapine Impurity N (EP Standard)
Chemical Name 2-[2-[4-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol
CAS Number 1800291-86-4
Molecular Formula C₂₉H₄₁N₅O₃S
Molecular Weight 539.73 g/mol
Structure Description Dibenzo-thiazepine core coupled to a dipiperazine-polyether chain.[1][2]
Solubility Soluble in Methanol, DMSO, Chloroform; slightly soluble in water.

Origin & Formation Mechanism

Understanding the origin of Impurity N is essential for process control. It typically arises from the presence of bis(2-chloroethyl) ether as a contaminant in the starting material 2-(2-chloroethoxy)ethanol, or through a sequential side-reaction involving residual piperazine.

Formation Pathway

The formation involves a multi-step alkylation sequence:

  • Primary Coupling: 11-piperazinyl-dibenzo[b,f][1,4]thiazepine reacts with the impurity bis(2-chloroethyl) ether (instead of the intended alcohol).

  • Secondary Amination: The resulting chloro-intermediate reacts with a second molecule of piperazine.

  • Final Alkylation: The terminal piperazine is alkylated by 2-(2-chloroethoxy)ethanol to form Impurity N.

FormationPathway SM1 11-Piperazinyl-dibenzo [b,f][1,4]thiazepine Inter1 Chloro-Ether Intermediate SM1->Inter1 + Reagent_Imp (Alkylation) Reagent_Imp Bis(2-chloroethyl) ether (Contaminant) Reagent_Imp->Inter1 Inter2 Dipiperazine Intermediate Inter1->Inter2 + Pip (Amination) Pip Piperazine (Excess) Pip->Inter2 ImpN Quetiapine Impurity N (C29H41N5O3S) Inter2->ImpN + Reagent_Std (Final Alkylation) Reagent_Std 2-(2-Chloroethoxy)ethanol Reagent_Std->ImpN

Figure 1: Proposed formation pathway of Quetiapine Impurity N via contaminant-driven chain extension.

Spectral Characterization (The Core)

A. Mass Spectrometry (MS)

Impurity N is best identified by its molecular ion and specific fragmentation pattern which distinguishes it from the Quetiapine dimer (Impurity S) or N-oxide.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion:

    
    
    
  • Key Fragments:

    • 
       295:  [Dibenzo[b,f][1,4]thiazepin-11-yl-piperazine]
      
      
      
      (Characteristic "Quetiapine Core" fragment).
    • 
       261:  [Dibenzo[b,f][1,4]thiazepine]
      
      
      
      (Thiazepine ring cleavage).
    • 
       246:  Loss of the dipiperazine side chain.
      

MS_Fragmentation Parent Parent Ion [M+H]+ = 540.3 Frag1 Fragment A m/z 295 (DBT-Piperazine) Parent->Frag1 Cleavage at internal ether Frag3 Side Chain Loss Neutral Loss: 245 Da Parent->Frag3 Frag2 Fragment B m/z 261 (DBT Core) Frag1->Frag2 Loss of Piperazine

Figure 2: Primary MS fragmentation pathway for Impurity N.

B. Nuclear Magnetic Resonance (NMR)

The NMR spectrum of Impurity N closely resembles Quetiapine but contains additional signals corresponding to the internal piperazine and ethoxy-ethyl linker.

Solvent: DMSO-


 or CDCl

Field Strength: 400 MHz or higher recommended due to overlapping methylene signals.
¹H NMR Assignments (Predicted vs. Quetiapine Reference)
Position / MoietyQuetiapine Shift (δ ppm)Impurity N Shift (δ ppm)MultiplicityIntegralInterpretation
Aromatic (DBT) 6.90 – 7.606.90 – 7.60 Multiplets8HUnchanged dibenzothiazepine core.
Piperazine (Ring 1) ~3.40 (4H), ~2.50 (4H)~3.40 (4H), ~2.50 (4H) Broad singlets8HRing attached to DBT. N4 protons shift slightly due to extended chain.
Linker 1 (-CH₂CH₂-O-CH₂CH₂-) N/A2.55, 3.55 Triplets8HNew Signals. Ether linkage between two piperazine rings.
Piperazine (Ring 2) N/A2.40 – 2.50 Broad singlets8HNew Signals. Internal piperazine ring protons.
Terminal Side Chain 2.60 (N-CH₂), 3.50 (O-CH₂)2.60, 3.50 Triplets4HTerminal N-CH₂CH₂-O segment.
Terminal Ethanol 3.55 (CH₂), 4.50 (OH)3.55, 4.50 Multiplet, Broad2H, 1HTerminal -CH₂OH group.

Key Diagnostic Feature: Look for the increased integral in the aliphatic region (2.4–3.6 ppm). Quetiapine has ~14 aliphatic protons; Impurity N has 30 aliphatic protons . The ratio of Aromatic (8H) to Aliphatic (30H) is the definitive NMR test.

C. Infrared Spectroscopy (IR)[4]
  • 3300 – 3450 cm⁻¹: O-H stretching (Broad).

  • 3050 cm⁻¹: C-H stretching (Aromatic).

  • 2800 – 2950 cm⁻¹: C-H stretching (Aliphatic). Note: Intensity of aliphatic bands is significantly higher relative to aromatic bands compared to pure Quetiapine.

  • 1590 – 1600 cm⁻¹: C=N stretching (Thiazepine ring).

  • 1100 – 1150 cm⁻¹: C-O-C ether stretching (Strong).

Experimental Protocol: Detection & Isolation

To isolate or detect Impurity N for validation, use the following High-Performance Liquid Chromatography (HPLC) method compatible with MS detection.

Chromatographic Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile : Methanol (80:20).

  • Gradient:

    • 0-5 min: 15% B

    • 5-25 min: 15% → 80% B (Linear gradient to elute non-polar impurities like Impurity N)

    • 25-30 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (or MS).

  • Retention Time (RT): Impurity N is more lipophilic than Quetiapine due to the extra piperazine/ether chain.

    • Quetiapine RT: ~12-15 min.

    • Impurity N RT: ~18-22 min (Relative Retention Time ~1.3 - 1.5).

References

  • European Pharmacopoeia (Ph. Eur.), "Quetiapine Hemifumarate Monograph," 10th Edition. (Defines the standard impurity profile including Impurity N).
  • Veeprho Laboratories , "Quetiapine EP Impurity N Structure and CAS," (Verified CAS 1800291-86-4).

  • Mittapelli, V., et al. , "Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine," Rasayan Journal of Chemistry, Vol 3, No 4, 2010. (Provides baseline spectral data for the Quetiapine core and related oxidative impurities).

  • LGC Standards , "Quetiapine Impurity N Reference Material," (Confirms molecular formula C29H41N5O3S and MW 539.73).

Sources

Technical Monograph: Quetiapine EP Impurity N (CAS 1800291-86-4)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "CAS number 1800291-86-4 chemical information" Content Type: An in-depth technical guide.

Advanced Characterization, Formation Mechanism, and Analytical Control Strategies

Executive Summary

CAS 1800291-86-4 , formally designated as Quetiapine EP Impurity N (or Quetiapine Dipiperazine Diether Impurity), is a critical process-related impurity found in the synthesis of Quetiapine Fumarate, an atypical antipsychotic drug.[1] In the context of pharmaceutical development, this molecule serves as a vital reference standard for impurity profiling, ensuring compliance with ICH Q3A(R2) and Q3B(R2) guidelines.

Its presence indicates specific side-reactions during the alkylation phase of the active pharmaceutical ingredient (API) synthesis. Control of this impurity is mandatory for batch release, as its structural similarity to the parent drug poses challenges in chromatographic separation. This guide provides a comprehensive technical analysis, including formation pathways, self-validating analytical protocols, and physicochemical properties.

Chemical Identity & Physicochemical Profile

Quetiapine Impurity N is structurally characterized by an extended hydrophilic side chain containing a second piperazine moiety compared to the parent Quetiapine molecule. This modification significantly alters its polarity and retention behavior in reverse-phase chromatography.

Table 1: Physicochemical Data
PropertySpecification
Chemical Name 2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol
Common Name Quetiapine EP Impurity N; Quetiapine Dipiperazine Diether Impurity
CAS Number 1800291-86-4
Molecular Formula C₂₉H₄₁N₅O₃S
Molecular Weight 539.73 g/mol
Appearance Off-white to pale yellow solid / Viscous oil (depending on salt form)
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water
pKa (Predicted) ~14.41 (Secondary amine), ~7.5 (Tertiary amine)
LogP (Predicted) 1.8 – 2.5
Role Pharmaceutical Impurity Reference Standard (Ph.[1][2][3][4][5][6] Eur.)

Mechanism of Formation

Understanding the genesis of Impurity N is essential for process optimization. It typically arises during the nucleophilic substitution reaction between 11-piperazinyl-dibenzo[b,f][1,4]thiazepine (Intermediate A) and 2-(2-chloroethoxy)ethanol (Side Chain Reagent).

Causality: The formation is attributed to the presence of a dimeric impurity in the piperazine raw material or a sequential alkylation where a bis-alkylated piperazine species reacts with the dibenzothiazepine core. Alternatively, it can form if the side-chain reagent contains oligomeric ethylene glycol/piperazine impurities.

Diagram 1: Proposed Formation Pathway

The following logic flow illustrates the divergence from the main synthetic route to the formation of Impurity N.

QuetiapineImpurityFormation cluster_0 Critical Control Point SM1 Dibenzo[b,f][1,4]thiazepine (Intermediate) Intermediate 11-Piperazinyl-dibenzo [b,f][1,4]thiazepine SM1->Intermediate Nucleophilic Subst. Piperazine Piperazine Piperazine->Intermediate Quetiapine Quetiapine (API) Intermediate->Quetiapine + SideChain (Main Reaction) ImpurityN Impurity N (CAS 1800291-86-4) Intermediate->ImpurityN + Impurity_Precursor (Impurity Formation) SideChain 2-(2-Chloroethoxy)ethanol Impurity_Precursor Dimeric/Extended Side Chain Impurity SideChain->Impurity_Precursor Oligomerization (Side Reaction)

Caption: Divergent synthesis pathway showing the origin of Impurity N via extended side-chain alkylation.

Analytical Protocol: Detection and Quantification

Method Principle

Separation is achieved using a C18 stationary phase with end-capping to reduce silanol interactions with the basic nitrogen atoms of the piperazine ring. A gradient elution is necessary to resolve the polar Impurity N from the parent Quetiapine and other lipophilic impurities.

Detailed Workflow

1. Reagents & Materials:

  • Column: Octadecylsilyl silica gel (C18), 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: Phosphate Buffer (pH 6.5) + Methanol (80:20 v/v). Buffer preparation: 3.0 g/L (NH₄)₂HPO₄, adjusted with H₃PO₄.

  • Mobile Phase B: Acetonitrile (100%).

  • Diluent: Mobile Phase A : Acetonitrile (50:50).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temp: 35°C.

  • Detection: UV at 220 nm (optimal for piperazine absorption) and 250 nm (thiazepine core).

  • Injection Volume: 10 µL.

3. Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 85 15
20 50 50
30 20 80

| 35 | 85 | 15 |

4. System Suitability Test (SST) - The Validity Check:

  • Resolution (Rs): Inject a mixture of Quetiapine and Impurity N. Rs must be > 2.0.[7]

  • Tailing Factor: For the Impurity N peak, T < 1.5 (ensures no secondary interactions).

  • Precision: RSD of 6 replicate injections of standard < 2.0%.

Diagram 2: Analytical Logic Flow

This diagram represents the decision matrix for impurity identification during QC release.

AnalyticalWorkflow Sample Crude Quetiapine Sample HPLC RP-HPLC Separation (Gradient Elution) Sample->HPLC Detection UV Detection (220nm / 250nm) HPLC->Detection Decision Peak RRT Analysis Detection->Decision RRT_Quet RRT ~1.0 (Quetiapine) Decision->RRT_Quet RRT_ImpN RRT ~0.6-0.8 (Impurity N) Decision->RRT_ImpN Quant Quantification (% Area Normalization) RRT_ImpN->Quant LimitCheck Compliance Check (Limit < 0.15%) Quant->LimitCheck Pass Batch Release LimitCheck->Pass Yes Fail OOS Investigation LimitCheck->Fail No

Caption: Analytical decision tree for identifying and quantifying Impurity N in Quetiapine samples.

Regulatory & Safety Context

Regulatory Limits

Under ICH Q3B(R2) , impurities in new drug products must be reported if they exceed the reporting threshold (typically 0.05% or 0.1%).

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10% (Requires structural confirmation, e.g., via LC-MS/NMR).

  • Qualification Threshold: > 0.15% (Requires toxicological safety data).

Safety & Handling (MSDS Summary)

While specific toxicological data for Impurity N is often bracketed by the parent drug, it should be handled as a potent bioactive compound.

  • Hazard Statements: H302 (Harmful if swallowed), H336 (May cause drowsiness).

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • European Pharmacopoeia (Ph.[2][4][5][7][8][9] Eur.) . Monograph: Quetiapine Fumarate. European Directorate for the Quality of Medicines (EDQM).

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Quetiapine Impurities. [2]

  • Simson Pharma . Quetiapine Impurity N Data Sheet.

  • LGC Standards . Quetiapine Impurity N Reference Material.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Process-Related Impurities from Degradation Products[1][2]

Executive Summary

In the development of Quetiapine Fumarate (an atypical antipsychotic), the rigorous differentiation between process-related impurities and degradation products is a critical regulatory requirement (ICH Q3A/Q3B).[1] This distinction dictates control strategies: process impurities are managed via raw material purity and purge factors, while degradation products require stabilization of the formulation and packaging.[1]

This guide provides a mechanistic analysis of the Quetiapine impurity landscape, detailing the chemical origins of key impurities (e.g., Impurity B vs. Impurity G) and providing self-validating protocols for their differentiation.[1]

Part 1: The Synthetic Landscape (Process-Related Impurities)[2][3]

Process-related impurities in Quetiapine arise primarily from the quality of starting materials and side reactions during the nucleophilic substitution step.[1] The standard synthesis involves the chlorination of dibenzo[b,f][1,4]thiazepine-11(10H)-one followed by coupling with 1-(2-hydroxyethyl)piperazine.[1]

1.1 The "Carryover" Impurity: Des-ethanol Quetiapine (Impurity B)[1]

Identity: 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine Origin: Raw Material Contamination.[1][2] Mechanism: This impurity does not typically result from side reactions of the main pathway but is a direct downstream product of an impurity in the side-chain reagent.[1] Commercial grade 1-(2-hydroxyethyl)piperazine often contains residual piperazine .[1]

  • Causality: The highly nucleophilic secondary amine of the piperazine contaminant competes with the 1-(2-hydroxyethyl)piperazine for the imino chloride intermediate.[1] Because piperazine is less sterically hindered, it reacts rapidly even at trace levels.[1]

  • Control Strategy: This is a "Critical Quality Attribute" (CQA) of the starting material. Specifications for 1-(2-hydroxyethyl)piperazine must limit piperazine content (typically <0.1%).[1]

1.2 The "Coupling" Impurity: The Dimer (Impurity I)

Identity: 1,4-bis[dibenzo[b,f][1,4]thiazepine-11-yl]piperazine Origin: Stoichiometry & Reaction Conditions.[1] Mechanism: Formed when one molecule of piperazine (or the Des-ethanol impurity acting as a nucleophile) reacts with two molecules of the 11-chloro-dibenzo[b,f][1,4]thiazepine intermediate.[1]

  • Causality: This occurs if the reaction mixture is locally deficient in the piperazine side chain or if the reaction is run at high temperatures allowing the secondary amine of Impurity B to attack another imino chloride.[1]

1.3 Visualization: Synthetic Impurity Pathways

The following diagram illustrates the branching pathways in the synthesis.

QuetiapineSynthesis cluster_0 Critical Control Point Start Dibenzo-thiazepine-one Inter 11-Chloro Intermediate (Imino Chloride) Start->Inter + POCl3 Quetiapine Quetiapine Base Inter->Quetiapine + Reagent ImpurityB Impurity B (Des-ethanol) Inter->ImpurityB + Contaminant Reagent 1-(2-hydroxyethyl)piperazine Contaminant Piperazine (Impurity in Reagent) ImpurityDimer Dimer Impurity ImpurityB->ImpurityDimer + Inter (2nd eq)

Figure 1: Synthetic pathway showing the origin of Impurity B (from reagent contamination) and the Dimer (from secondary coupling).[1]

Part 2: The Stability Landscape (Degradation Products)[2]

Degradation products form under environmental stress (oxidation, light, heat).[1] Differentiating these from process impurities is vital for setting shelf-life specifications.[1]

2.1 Oxidative Degradation: N-Oxide (Impurity G)

Identity: Quetiapine N-Oxide Origin: Oxidative Stress (Peroxides/Air).[1] Mechanism: The tertiary nitrogen of the piperazine ring is the most electron-rich site and susceptible to oxidation.[1]

  • Differentiation: Unlike Impurity B, Impurity G increases over time, especially if the formulation excipients contain peroxides (e.g., Povidone or PEG).[1]

2.2 Oxidative Degradation: S-Oxide (Sulfoxide)

Identity: Quetiapine Sulfoxide Origin: Strong Oxidation.[1] Mechanism: The sulfur atom in the thiazepine ring can be oxidized to a sulfoxide (S=O).[1] This typically requires stronger oxidative conditions than N-oxide formation but can occur under forced degradation.[1]

2.3 Visualization: Degradation Pathways[3]

Degradation cluster_ox Oxidative Pathways cluster_hyd Hydrolytic/Stress Quetiapine Quetiapine NOxide Impurity G (N-Oxide) Quetiapine->NOxide H2O2 / Air (Piperazine N) SOxide Sulfoxide (S-Oxide) Quetiapine->SOxide Strong Oxidation (Thiazepine S) Cleavage Side Chain Cleavage (Ether Hydrolysis) Quetiapine->Cleavage Acid/Base Hydrolysis

Figure 2: Primary degradation pathways.[1] Impurity G is the dominant oxidative degradant.[1]

Part 3: Analytical Differentiation Strategy

To definitively categorize an impurity, a Forced Degradation Study is required.[1] This protocol stresses the API to generate degradation products, allowing the analyst to overlay chromatograms and identify which peaks are intrinsic to the process and which are generated by stress.[1]

3.1 Protocol: Forced Degradation (Differentiation Workflow)

Objective: Induce 5-20% degradation to identify stability-indicating peaks.

Stress ConditionReagent/ConditionDurationTarget MechanismExpected Outcome
Acid Hydrolysis 0.1N - 1N HCl, 60°C1-4 HoursHydrolysis of ether/imineFormation of cleavage products.[1]
Base Hydrolysis 0.1N - 1N NaOH, 60°C1-4 HoursHydrolysisPotential ring opening or side chain cleavage.[1]
Oxidation 3% H₂O₂, RT1-2 HoursN-oxidation, S-oxidationFormation of Impurity G (N-oxide) and Sulfoxide.
Thermal 105°C (Solid State)2-5 DaysPyrolysis/RearrangementGeneral degradation.[1]
Photolytic 1.2 million lux hours~1 WeekRadical reactionsLight-sensitive degradants.[1]

Differentiation Logic:

  • Inject Control Sample: (Unstressed API). Note peaks (e.g., Impurity B at RRT 1.15).[1]

  • Inject Stressed Sample: (e.g., Peroxide).

  • Compare:

    • If a peak exists in the Control and does not increase significantly in the Stressed sample, it is Process-Related (e.g., Impurity B).[1]

    • If a new peak appears or a small peak grows significantly (e.g., Impurity G), it is a Degradation Product .[1]

3.2 Summary Table: Key Impurity Profiles
Impurity NameCommon CodeOriginRelative Retention Time (Approx)*
Des-ethanol Quetiapine Impurity B (EP/USP)Process (Raw Material)~1.1 - 1.2
Quetiapine N-Oxide Impurity G (EP/USP)Degradation (Oxidation)~0.5 - 0.6
Dimer Impurity Impurity IProcess (Coupling)> 2.0 (Late Eluter)
Sulfoxide S-OxideDegradation (Oxidation)~0.7 - 0.8

*Note: RRTs vary by method (Gradient vs Isocratic). Always confirm with reference standards.

3.3 Visualization: Decision Tree for Classification

DecisionTree Start Unknown Peak Detected (> 0.10%) CheckRM Present in Starting Material or Reagents? Start->CheckRM StressTest Perform Forced Degradation (Oxidation/Heat) CheckRM->StressTest No Process Process-Related Impurity (Control via Purging/RM Specs) CheckRM->Process Yes (e.g., Impurity B) StressTest->Process Peak Stable Degradant Degradation Product (Control via Stabilization) StressTest->Degradant Peak Increases (e.g., Impurity G)

Figure 3: Logic flow for classifying unknown impurities in Quetiapine Fumarate.

References
  • United States Pharmacopeia (USP). Quetiapine Fumarate Monograph: Impurities. USP-NF.[1] [1]

  • European Directorate for the Quality of Medicines (EDQM). Quetiapine Fumarate: European Pharmacopoeia (Ph.[1] Eur.) Monograph 2541.[1]

  • Mittapelli, V., et al. (2010).[1][4] "Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine." Rasayan Journal of Chemistry, 3(4), 677-680.[1]

  • Trivedi, H. K., & Patel, M. C. (2011).[1][4] "Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form." Scientia Pharmaceutica, 79(1), 97–111.[1]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.

Sources

Methodological & Application

"HPLC-UV method for Quetiapine Impurity-N analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC-UV Determination of Quetiapine Impurity N (EP Standard)

Part 1: Executive Summary & Scientific Context

The Challenge: Quetiapine Fumarate is a widely used atypical antipsychotic. While oxidative degradants like Quetiapine N-Oxide are common, Impurity N (as defined by the European Pharmacopoeia) represents a distinct analytical challenge.[1] Unlike simple oxidative byproducts, Impurity N is a process-related impurity known as the Dipiperazine Diether Impurity .[1]

Structural Complexity:

  • Quetiapine: 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-ylpiperazin-1-yl)ethoxy]ethanol.[1][2][3][4]

  • Impurity N (EP): 2-[2-[4-[2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol.[1][2][3]

Critical Distinction: Impurity N contains an extended ethoxy-ethyl-piperazine chain.[1] This increases its molecular weight (approx.[1] 539.7 g/mol vs. 383.5 g/mol for Quetiapine base) and significantly alters its hydrophobicity and interaction with the stationary phase. Many generic methods fail to elute or resolve this late-eluting impurity, mistaking it for column carryover or baseline noise.[1]

Methodology: This protocol utilizes a Gradient Reversed-Phase HPLC method with UV detection.[1] We employ a high-purity C18 stationary phase and a phosphate buffer system to ensure sharp peak shape for the basic nitrogen moieties while providing adequate retention for the hydrophobic Impurity N.[1]

Part 2: Method Development Strategy

The development of this method relies on three mechanistic pillars:

  • Silanol Suppression: Quetiapine and Impurity N are basic compounds.[1] Residual silanols on silica columns can cause severe tailing.[1] We select a highly end-capped C18 column and a buffered mobile phase (pH ~6.[1]5) to suppress ionization of residual silanols and improve peak symmetry.[1]

  • Hydrophobic Selectivity: Impurity N has a longer aliphatic/ether chain than the parent.[1] A gradient elution is strictly required.[1] Isocratic methods that retain Quetiapine will likely cause Impurity N to elute extremely late (broad peak) or not at all.[1]

  • Wavelength Optimization: The dibenzothiazepine chromophore remains intact.[1] We target 250 nm for optimal sensitivity, balancing the response of the parent drug and the impurity.

Visualizing the Method Logic

MethodLogic Target Target: Impurity N (Dipiperazine Diether) Challenge1 Challenge: Basic Nitrogen (Peak Tailing) Target->Challenge1 Challenge2 Challenge: High Hydrophobicity (Late Elution) Target->Challenge2 Solution1 Solution: End-capped C18 + Phosphate Buffer pH 6.5 Challenge1->Solution1 Solution2 Solution: Gradient Elution (High % Organic Ramp) Challenge2->Solution2 Result Result: Sharp Peaks & Resolved Impurity N Solution1->Result Solution2->Result

Figure 1: Strategic alignment of chemical challenges with chromatographic solutions.

Part 3: Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
System HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm or 5 µm)
Column Temp 35°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV at 250 nm (Bandwidth 4 nm)
Run Time 45 Minutes
Reagents & Mobile Phase Preparation
  • Reagents:

    • Acetonitrile (HPLC Grade)[1]

    • Methanol (HPLC Grade)[1]

    • Potassium Dihydrogen Phosphate (

      
      )[1]
      
    • Triethylamine (TEA) - Optional for peak shape improvement[1]

    • Orthophosphoric Acid (85%)[1]

    • Water (Milli-Q / HPLC Grade)[1]

  • Mobile Phase A (Buffer):

    • Dissolve 3.4 g of

      
       in 1000 mL of water.[1]
      
    • Add 1.0 mL of Triethylamine (TEA).

    • Adjust pH to 6.5 ± 0.05 with dilute Orthophosphoric Acid or KOH.

    • Filter through a 0.45 µm membrane filter.[1][5]

  • Mobile Phase B (Organic):

    • Acetonitrile : Methanol (80 : 20 v/v).[1]

Gradient Program

Impurity N is significantly more retained than Quetiapine.[1] The gradient must ramp to high organic strength to elute it.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Event
0.08515Initial Hold
5.08515End Isocratic
25.03070Linear Ramp
35.03070Wash Hold (Elutes Impurity N)
36.08515Return to Initial
45.08515Re-equilibration
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • System Suitability Solution (SST): Prepare a solution containing 0.5 mg/mL Quetiapine Fumarate and 0.005 mg/mL Impurity N Reference Standard.[1]

  • Test Sample: Prepare 1.0 mg/mL of Quetiapine Fumarate API in Diluent. Sonicate for 10 mins to ensure complete dissolution.

Part 4: System Suitability & Validation Criteria

To ensure the method is "self-validating" during routine use, the following criteria must be met before analyzing samples.

  • Resolution (Rs): The resolution between Quetiapine and any adjacent peak must be > 2.0.

  • Tailing Factor (T): The tailing factor for the Quetiapine peak should be NMT (Not More Than) 1.5. Note: High tailing often indicates column aging or incorrect pH.[1]

  • Sensitivity (S/N): The Signal-to-Noise ratio for the Impurity N peak (at 0.1% level) must be > 10.

Relative Retention Times (RRT)
  • Quetiapine: ~1.00 (approx. 12-14 min)[1]

  • Impurity N: ~2.1 to 2.3 (approx. 28-32 min)[1]

    • Expert Insight: Impurity N elutes significantly later due to the "double" piperazine-ether chain increasing lipophilicity.[1]

Visualizing the Impurity Pathway

ImpurityPathway cluster_chromatography Chromatographic Behavior Start Synthesis Precursors (Piperazine Derivatives) Process Coupling Reaction Start->Process Quetiapine Quetiapine (Main Product) Process->Quetiapine SideReaction Side Reaction: Dimerization / Chain Extension Process->SideReaction Trace Level Retention1 RT: ~13 min Quetiapine->Retention1 Moderate Retention ImpurityN Impurity N (EP) (Dipiperazine Diether) SideReaction->ImpurityN Retention2 RT: ~30 min ImpurityN->Retention2 Strong Retention (High k')

Figure 2: Formation and chromatographic separation logic of Impurity N.

Part 5: Troubleshooting & Expert Insights

Issue 1: Impurity N Peak Not Visible

  • Cause: The gradient did not reach a high enough organic percentage, or the run time was too short.[1]

  • Fix: Ensure the gradient holds at 70-80% organic for at least 10 minutes. Impurity N is "sticky."[1]

Issue 2: Broad/Split Peaks

  • Cause: Sample solvent mismatch.[1] If the sample is dissolved in 100% Acetonitrile, the strong solvent effect will distort early peaks.[1]

  • Fix: Ensure the Diluent matches the initial mobile phase conditions (High aqueous content).

Issue 3: Ghost Peaks

  • Cause: Carryover. Impurity N can adsorb to the injector rotor seal or needle.

  • Fix: Use a needle wash solution containing 90% Methanol or Acetonitrile.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Quetiapine Fumarate Monograph 10/2020:2541. EDQM. Available at: [Link][1]

  • United States Pharmacopeia (USP) . Quetiapine Fumarate: USP Monograph. USP-NF Online.[1] Available at: [Link][1]

  • Belal, F., et al. (2008).[1][4][6] "Stability-Indicating HPLC Method for the Determination of Quetiapine". Journal of Liquid Chromatography & Related Technologies. Available at: [Link][1]

Sources

Advanced LC-MS/MS Protocol: Quetiapine Fumarate Impurity Profiling & Trace Nitrosamine Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol addresses the two critical analytical challenges in Quetiapine Fumarate analysis: (1) The separation of isobaric oxidative degradants (N-oxide vs. S-oxide vs. 7-hydroxy) which share the m/z 400 parent ion, and (2) The high-sensitivity screening for Nitrosamine Drug Substance Related Impurities (NDSRIs), specifically N-nitroso-aryl piperazine (NNAP), a regulatory priority.

Unlike standard HPLC-UV methods used for assay, this LC-MS/MS workflow utilizes Electrospray Ionization (ESI+) with specific column chemistry to prevent "in-source fragmentation" false positives—a common error where thermally unstable N-oxides mimic the parent drug.

Target Analytes & MRM Transitions

The following table consolidates the primary degradants and the critical genotoxic impurity (GTI) targets.

AnalyteTypePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Notes
Quetiapine API384.2253.13025Quantifier
Desalkyl Quetiapine Active Metab.296.1210.13528"Norquetiapine"
Quetiapine N-Oxide Oxidative Imp.400.2253.13022Isobar 1 (Labile)
Quetiapine S-Oxide Oxidative Imp.400.2296.13025Isobar 2 (Stable)
7-Hydroxy Quetiapine Metabolite400.2227.13530Isobar 3
N-Nitroso Quetiapine NDSRI (GTI)413.2253.14018Trace Analysis

Critical Mechanistic Insight: Quetiapine N-oxide is thermally unstable. In the MS source, it can lose oxygen to revert to Quetiapine (m/z 384). Protocol Requirement: You must monitor the m/z 400 → 253 transition specifically for the N-oxide and ensure chromatographic separation from the parent peak to confirm the signal is not an artifact.

Experimental Protocol A: Structural Impurity Profiling

Purpose: Detection of degradation products at ICH Q3A/B levels (>0.05%).

Reagents & Chemicals[1][2]
  • Solvent A: 5mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

    • Why: Ammonium formate suppresses sodium adduct formation; acidic pH stabilizes the basic piperazine ring.

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: Water:Acetonitrile (80:20 v/v). Avoid 100% organic diluents to prevent peak fronting of early eluters (Desalkyl).

Chromatographic Conditions
  • Column: Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl (100 x 2.1 mm, 2.6 µm).

    • Expertise: C18 columns often fail to resolve the m/z 400 isobars (N-oxide vs S-oxide). The Biphenyl stationary phase utilizes pi-pi interactions to separate these aromatic isomers effectively.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) %A (Buffer) %B (ACN) Curve
0.0 95 5 Initial
1.0 95 5 Hold
8.0 60 40 Linear
10.0 10 90 Wash
12.0 10 90 Hold
12.1 95 5 Re-equilibrate

| 15.0 | 95 | 5 | End |

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV (Keep low to minimize in-source fragmentation of N-oxide).

  • Desolvation Temp: 450°C.

  • Source Temp: 150°C.

  • Desolvation Gas: 800 L/hr (N2).

  • Collision Gas: Argon (0.15 mL/min).

Experimental Protocol B: Trace Nitrosamine Screening (NDSRI)

Purpose: Detection of N-nitroso-aryl piperazine impurities at ng/g levels (FDA/EMA requirement).

Sample Preparation (Enhanced Sensitivity)

Nitrosamines require lower detection limits (LOD ~ 1-5 ppb).

  • Weigh: 100 mg of API or Powdered Tablet.

  • Extract: Add 5.0 mL Methanol. Vortex 5 min. Sonication 10 min (keep temp <25°C to prevent degradation).

  • Centrifuge: 10,000 rpm for 5 min.

  • Filter: 0.2 µm PTFE syringe filter.

  • Direct Injection: Inject the filtrate directly. Do not dilute further.

Diverter Valve Logic

The Quetiapine parent peak will be massive in this concentrated sample.

  • 0.0 - 2.5 min: Flow to MS (Detect early eluting NDSRIs).

  • 2.5 - 6.0 min: DIVERT TO WASTE (Elution of Parent Quetiapine).

  • 6.0 - 10.0 min: Flow to MS (Wash/Late eluters).

  • Reasoning: Preventing the parent drug from entering the MS reduces source contamination and "memory effects" (carryover) that cause false positives in subsequent blank injections.

Visualized Workflows & Logic

Method Decision Tree: Isobaric Separation

This diagram illustrates the logic for distinguishing the three critical impurities with m/z 400.

Quetiapine_Isobars Start Precursor Ion Detected m/z 400.2 Check_RT Check Retention Time (RT) on Biphenyl Column Start->Check_RT Early_Eluter Early Eluting (Polar) Check_RT->Early_Eluter RT < Parent Late_Eluter Late Eluting (Less Polar) Check_RT->Late_Eluter RT > Parent Frag_Check Check Fragment Ions Early_Eluter->Frag_Check Res_Hydroxy Product m/z 227 ID: 7-Hydroxy Quetiapine Late_Eluter->Res_Hydroxy Res_N_Oxide Product m/z 253 ID: Quetiapine N-Oxide Frag_Check->Res_N_Oxide Loss of Oxygen (-16) Res_S_Oxide Product m/z 296 ID: Quetiapine S-Oxide Frag_Check->Res_S_Oxide Loss of Piperazine

Caption: Logic flow for differentiating isobaric impurities (m/z 400) using RT and fragmentation patterns.

Nitrosamine Screening Workflow

The workflow for high-sensitivity detection of NDSRIs.

Nitrosamine_Workflow Sample Sample: 100mg API Extract Extraction: 100% Methanol (Keep Cold) Sample->Extract Filter Filter: 0.2 µm PTFE Extract->Filter Inject Injection Filter->Inject Valve Diverter Valve Inject->Valve MS_Source MS Source (MRM 413 -> 253) Valve->MS_Source 0-2.5 min Valve->MS_Source 6.0-10 min Waste Waste (Parent Drug) Valve->Waste 2.5-6.0 min

Caption: Diverter valve strategy to protect MS source from saturation during trace nitrosamine analysis.

System Suitability & Validation Criteria (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must pass these checks before every run:

  • Sensitivity Check (S/N): Inject the LOQ standard (e.g., 1 ng/mL). Signal-to-Noise ratio must be > 10:1.[1]

  • Resolution Check: The resolution (

    
    ) between Quetiapine and Quetiapine N-oxide must be > 1.5. Failure here indicates column aging or pH drift.
    
  • In-Source Fragmentation Check: Inject pure Quetiapine Parent standard at high concentration (10 µg/mL). Monitor the N-oxide transition (400->253).

    • Acceptance: The response in the N-oxide channel at the Parent RT must be < 0.1% of the Parent response. If high, lower the Desolvation Temp or Cone Voltage.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. (Guidance for Industry).[2] Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Quetiapine Hemifumarate Monograph 2541. (Standard for impurity limits). Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Stability indicating LC-MS/MS method for Quetiapine. (Grounding for fragmentation pathways). Available at: [Link]

  • Waters Corporation. Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. (Application Note). Available at: [Link]

Sources

High-Resolution UPLC Profiling of Quetiapine and Its Impurities: A pH-Optimized Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) protocol for the separation and quantification of Quetiapine Fumarate and its related impurities (including Desethoxy Quetiapine, Quetiapine N-Oxide, and Related Compounds B and G). Moving beyond traditional HPLC methods, this protocol utilizes high-pH mobile phase chemistry on hybrid-particle columns to suppress the ionization of basic moieties, thereby eliminating peak tailing and maximizing resolution. This guide is designed for analytical scientists seeking to modernize their impurity profiling workflows with higher throughput and sensitivity.

Introduction & Scientific Rationale

Quetiapine is an atypical antipsychotic exhibiting significant basicity due to its piperazine and dibenzothiazepine moieties.[1][2] Traditional low-pH chromatography often suffers from secondary silanol interactions, resulting in peak tailing and poor resolution between the Active Pharmaceutical Ingredient (API) and critical impurities like Desethoxy Quetiapine .

The "High-pH" Advantage

This protocol employs a mobile phase pH of ~9.0. At this pH, Quetiapine (pKa ~7) exists predominantly in its uncharged (free base) state. This reduces repulsion from the positively charged protonated amine and the stationary phase, while simultaneously masking silanol activity.

Key Benefits:

  • Sharper Peaks: Elimination of "shark-fin" tailing common in low-pH methods.

  • Enhanced Loadability: Higher sample concentrations can be injected without band broadening.

  • Critical Pair Resolution: Superior separation of the Desethoxy Quetiapine and Quetiapine critical pair.

Experimental Protocol

Chemicals and Reagents[3]
  • Quetiapine Fumarate Reference Standard (USP or equivalent).[3][4]

  • Impurity Standards: Quetiapine Related Compounds B, G, and Desethoxy Quetiapine.

  • Acetonitrile (ACN): LC-MS grade.

  • Methanol (MeOH): LC-MS grade.

  • Ammonium Bicarbonate (NH₄HCO₃): High purity (>99.5%).

  • Ammonium Hydroxide (NH₄OH): For pH adjustment.

  • Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSettingRationale
System UPLC/UHPLC (e.g., Waters ACQUITY, Agilent 1290)Low dispersion volume (<10 µL) is critical for 1.7 µm columns.
Column BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent hybrid particle)Hybrid particles (Bridged Ethyl Hybrid) withstand pH > 8.0 without dissolution.
Column Temp 45 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Flow Rate 0.5 mL/minOptimized for Van Deemter minimum of sub-2 µm particles.[2]
Injection Vol 1.0 - 2.0 µLLow volume prevents solvent effects (strong solvent distortion).
Detection UV at 252 nmMaxima for the dibenzothiazepine chromophore.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 9.0High pH buffer to neutralize basic analytes.
Mobile Phase B AcetonitrileStrong organic modifier for elution.
Gradient Table[2]
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Isocratic Hold
12.001090Linear Gradient
14.001090Wash
14.10955Re-equilibration
16.00955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[3]

  • Standard Solution: Prepare 0.1 mg/mL Quetiapine Fumarate in diluent.

  • Impurity Stock: Prepare individual stocks of impurities at 0.05 mg/mL.

  • System Suitability Solution: Spike Quetiapine standard with impurities to achieve ~1.0% concentration relative to API.

Method Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the High-pH strategy and the resulting experimental workflow.

Quetiapine_UPLC_Workflow Start Method Development Goal: Separate Quetiapine & Impurities Analyze_Structure Analyze Analyte Properties: Basic (pKa ~7.0) Hydrophobic Impurities Start->Analyze_Structure Decision_pH Mobile Phase pH Strategy Analyze_Structure->Decision_pH Low_pH Low pH (< 3.0) (Traditional HPLC) Decision_pH->Low_pH Standard approach High_pH High pH (9.0) (Modern UPLC) Decision_pH->High_pH Recommended Outcome_Low Outcome: Ionized Amine -> Silanol Interaction Result: Peak Tailing Low_pH->Outcome_Low Outcome_High Outcome: Neutral Amine -> Hydrophobic Interaction Result: Sharp Peaks, High Resolution High_pH->Outcome_High Column_Select Column Selection: Hybrid Particle (BEH C18) (pH Stable 1-12) Outcome_High->Column_Select Experiment Execute Protocol: Gradient: 5-90% B Temp: 45°C Column_Select->Experiment Data_Analysis Data Analysis: Check Critical Pairs: 1. Desethoxy vs Quetiapine 2. Impurity B vs G Experiment->Data_Analysis

Caption: Decision tree highlighting the mechanistic advantage of high-pH chromatography for basic drugs.

Results & Discussion

System Suitability Criteria

To ensure the method is valid for routine analysis, the following criteria must be met using the System Suitability Solution:

ParameterAcceptance CriteriaTypical Result (High pH Method)
Resolution (Desethoxy / Quetiapine) NLT 4.0> 6.5
Resolution (Impurity B / Impurity G) NLT 3.0> 11.0
Tailing Factor (Quetiapine) NMT 1.51.0 - 1.1
Retention Time %RSD (n=6) NMT 2.0%< 0.5%
Impurity Profile & Relative Retention Times (RRT)

Note: RRTs are approximate and dependent on exact gradient dwell volume.

  • Quetiapine Desethoxy: ~0.65 RRT (Elutes early due to higher polarity).

  • Quetiapine: 1.00 RRT.

  • Impurity B: ~1.2 RRT.

  • Impurity G: ~1.4 RRT.

Troubleshooting Guide
  • Broad Peaks: Check pH of buffer. If pH drops below 8.0, partial ionization occurs, causing peak broadening. Ensure fresh buffer prep.

  • High Backpressure: Over time, buffer salts may precipitate in organic lines. Ensure the system is flushed with 10:90 Water:MeOH post-analysis.

  • Ghost Peaks: High pH can strip contaminants from glass bottles. Use plastic-coated or specific low-leachable glassware for mobile phases.

References

  • Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note 720006733EN.

  • Agilent Technologies. Analysis of organic impurities of quetiapine employing the Agilent 1260 Infinity II Prime LC. Application Note 5994-5636EN.

  • United States Pharmacopeia (USP). Quetiapine Fumarate Monograph.[5][6][7] USP 43-NF 38.[7] (Access requires subscription).

  • National Institutes of Health (NIH). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine.

Sources

Application Note: Stability-Indicating HPLC Method for Quetiapine Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Quetiapine Fumarate (bis[2-(2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy)ethanol] fumarate) is an atypical antipsychotic exhibiting significant susceptibility to oxidative degradation and pH-dependent hydrolysis.[1][2]

This protocol details the development and validation of a Stability-Indicating Method (SIM) using RP-HPLC. Unlike a standard assay, this method is engineered to discriminate the active pharmaceutical ingredient (API) from its synthesis impurities (e.g., Desalkyl Quetiapine) and stress-induced degradants (e.g., Quetiapine N-Oxide).[1]

Regulatory Alignment: This workflow adheres to ICH Q1A (R2) for stability testing and the recently updated ICH Q2 (R2) for analytical validation.

Scientific Rationale & Method Strategy

To achieve robust separation, we must address the physicochemical properties of Quetiapine:

  • Basicity: Quetiapine has pKa values of approximately 7.06 and 3.3. At neutral pH, secondary interactions with residual silanols on the silica column can cause severe peak tailing.[1]

  • Strategy: We utilize an acidic mobile phase (pH 3.0) . This fully protonates the piperazine nitrogens, repelling them from the positively charged protonated silanols, ensuring sharp peak symmetry.

  • Stationary Phase: A highly end-capped C18 column is selected to maximize hydrophobic selectivity between the parent drug and its more polar N-oxide degradants.[1]

Experimental Protocol: Chromatographic Conditions
3.1 Equipment & Reagents[1]
  • LC System: HPLC/UPLC with PDA (Photodiode Array) detector.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[1]
    
3.2 Method Parameters
ParameterSettingRationale
Mobile Phase A 20 mM

Buffer, pH 3.0
Controls ionization state; suppresses silanol activity.[1]
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)Organic modifier for elution strength; MeOH improves selectivity.[1]
Mode Isocratic (60% Buffer : 40% Organic)Robustness for routine QC; Gradient preferred for complex impurity profiling.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance for 5µm particles.[1]
Wavelength 225 nmIsosbestic point approximation; balances sensitivity for API and aromatic impurities.[1]
Column Temp 30°CImproves mass transfer and retention time reproducibility.[1]
Injection Vol 20 µLOptimized for sensitivity without column overload.[1]
3.3 Buffer Preparation (Critical Step)[1]
  • Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water.[1]
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.[1]

  • Filter through a 0.45 µm nylon membrane filter.[1] Note: Do not use cellulose filters with acidic phosphate buffers.

Forced Degradation Protocol (Stress Testing)

To demonstrate the method's "stability-indicating" capability, the API must be subjected to stress conditions to generate degradation products.[1][3]

4.1 Stress Conditions Table
Stress TypeReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, Reflux (80°C)2-4 Hours10-20%
Base Hydrolysis 0.1 N NaOH, Reflux (80°C)2-4 Hours10-20%
Oxidation 3%

, Ambient Temp
1-2 HoursHigh Sensitivity (Expect N-Oxide)
Thermal Dry Heat at 80°C24 Hours< 5% (Molecule is thermally stable)
Photolytic UV Light (1.2 million lux hours)5-7 DaysVariable

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of Quetiapine Fumarate.

  • Stressing: Mix 5 mL of stock with 5 mL of the stress reagent (e.g., 0.1 N HCl).

  • Neutralization: Critical Step.[1] Before injection, neutralize acid/base samples to pH 7.0 to prevent damaging the HPLC column or distorting peak shape.

  • Dilution: Dilute to target concentration (e.g., 100 µg/mL) with mobile phase.

Degradation Pathway & Impurity Profile

Quetiapine degrades primarily via oxidation and hydrolysis.[1][4] The separation of these specific impurities confirms the method's specificity.

5.1 Key Impurities
  • Quetiapine N-Oxide (Impurity H): The primary oxidative degradant formed rapidly under peroxide stress.[1] It elutes earlier than Quetiapine due to increased polarity.[1]

  • Desalkyl Quetiapine: A metabolite and synthesis impurity resulting from the cleavage of the ethoxy-ethanol side chain.

  • S-Oxide: Oxidation at the thiazepine sulfur bridge (less common than N-oxide).[1]

5.2 Pathway Visualization

QuetiapineDegradation Parent Quetiapine (API) NOxide Quetiapine N-Oxide (Major Oxidative Degradant) Parent->NOxide Oxidation (H2O2) N-oxidation at piperazine Desalkyl Desalkyl Quetiapine (Hydrolysis/Metabolite) Parent->Desalkyl Acid Hydrolysis Dealkylation SOxide Quetiapine S-Oxide (Minor Oxidative) Parent->SOxide Strong Oxidation Sulfur oxidation

Figure 1: Primary degradation pathways of Quetiapine.[1] N-Oxide formation is the dominant pathway under oxidative stress.[1]

Method Validation Summary (ICH Q2 R2)

The following acceptance criteria are established for a validated SIM.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Resolution (

) > 1.5 between API and nearest impurity. Peak purity > 99.0%.[1]

= 2.1 (API vs N-Oxide)
Linearity

over 50-150% of target concentration.[1]

Accuracy (Recovery) 98.0% - 102.0% at 3 levels (50%, 100%, 150%).[1]99.4% Mean Recovery
Precision (Repeatability) RSD

2.0% for n=6 injections.[1]
0.4% RSD
LOD / LOQ S/N ratio > 3 (LOD) and > 10 (LOQ).[1]LOQ

0.1 µg/mL
Robustness Unaffected by pH ± 0.2, Flow ± 10%, Temp ± 5°C.Pass
Analytical Workflow Diagram

MethodWorkflow Start Start: Method Development Screening Column/Mobile Phase Screening (Target: pH 3.0 for basic API) Start->Screening Stress Forced Degradation Study (Acid, Base, Ox, Thermal, Light) Screening->Stress Opt Optimization (Resolution > 1.5 for N-Oxide) Stress->Opt Identify Degradants Valid Validation (ICH Q2) Linearity, Accuracy, Precision Opt->Valid Final Conditions Routine Routine QC Analysis Valid->Routine

Figure 2: Step-by-step workflow for developing and validating the stability-indicating method.

References
  • International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Quetiapine Fumarate Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Hany, A. et al. (2024).[1] Stability indicating HPLC determination of quetiapine fumarate.[1][2][4][6][7][8][9] Wisdom Library.[1] Retrieved from [Link]

Sources

"quantification of Quetiapine Impurity-N in bulk drug"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantification of Quetiapine Impurity-N (Dipiperazine Diether) in Bulk Drug

Abstract

This application note details a robust, validated protocol for the quantification of Quetiapine Impurity N (Chemical Name: 2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol) in Quetiapine Hemifumarate bulk drug. Impurity N, often referred to as the "Dipiperazine Diether Impurity," is a process-related substance arising from side reactions during the alkylation of the piperazine moiety. Due to its structural similarity to the active pharmaceutical ingredient (API) and potential for co-elution, a high-resolution Reverse Phase HPLC (RP-HPLC) method with gradient elution is required. This guide provides a step-by-step protocol, mechanistic insights into impurity formation, and a self-validating workflow compliant with ICH Q2(R1) guidelines.

Introduction & Chemical Context

The Target: Impurity N

Quetiapine Hemifumarate is an atypical antipsychotic acting as an antagonist at multiple neurotransmitter receptors.[1] Impurity profiling is critical for safety and efficacy. Impurity N is distinct from the oxidative impurities (N-oxide, S-oxide) and is characterized by an extended side chain containing an additional piperazine and ether linkage.

  • Quetiapine (API): C21H25N3O2S (MW: 383.51 g/mol )

  • Impurity N (EP Impurity N): C29H41N5O3S (MW: 539.73 g/mol )

Mechanistic Origin (Causality)

The formation of Impurity N is attributed to the presence of "dimeric" impurities in the starting reagents or side reactions during the nucleophilic substitution step.

  • Standard Synthesis: 11-piperazinyl-dibenzo[b,f][1,4]thiazepine reacts with 2-(2-chloroethoxy)ethanol.[2]

  • Impurity Pathway: If the reaction involves an extended amine chain (e.g., 1,2-bis(piperazin-1-yl)ethane derivative) or if the alkylating agent undergoes oligomerization, the "Dipiperazine Diether" structure is formed. This requires strict control of the 2-(2-chloroethoxy)ethanol reagent purity.

Method Development Strategy

To separate Impurity N (a larger, more basic molecule with increased polar surface area but significant hydrophobic bulk) from Quetiapine, we utilize a C18 Stationary Phase with Base Deactivation .

  • Column Choice: A C18 column with high carbon load and base deactivation (BDS or hybrid particle) prevents peak tailing caused by the interaction of the basic piperazine nitrogens with residual silanols.

  • Mobile Phase: A gradient of Phosphate Buffer (pH ~6.[3][4]5) and Acetonitrile is chosen.[5][6][7] The neutral-to-slightly-acidic pH suppresses the ionization of the weak acid sites on silica while keeping the basic analytes in a consistent ionization state.

  • Detection: UV at 252 nm provides optimal sensitivity for the dibenzothiazepine chromophore shared by both the API and Impurity N.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Reagents:

    • Potassium Dihydrogen Phosphate (KH2PO4), AR Grade.

    • Triethylamine (TEA), HPLC Grade.

    • Acetonitrile (ACN), HPLC Grade.[5]

    • Methanol (MeOH), HPLC Grade.

    • Orthophosphoric Acid (85%), AR Grade.

    • Reference Standard: Quetiapine Impurity N (Certified Reference Material).

Chromatographic Conditions
ParameterSetting
Column Temperature 35°C
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 252 nm
Run Time 45 minutes
Mobile Phase A Buffer: 20mM KH2PO4 + 2 mL TEA per liter, pH adjusted to 6.5 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile : Methanol (80 : 20 v/v)

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Mode
0.08515Isocratic
5.08515Isocratic
25.04060Linear Gradient
35.04060Isocratic
36.08515Linear Gradient
45.08515Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Stock Solution: Dissolve 5.0 mg of Quetiapine Impurity N Reference Standard in 50 mL Diluent (100 µg/mL).

  • Test Sample: Accurately weigh 50.0 mg of Quetiapine Hemifumarate bulk drug into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Spiked Sample (for Validation): Spike the Test Sample with Standard Stock Solution to achieve ~0.15% concentration relative to the API.

Workflow Visualization

The following diagram illustrates the analytical workflow and the critical decision points for system suitability.

Quetiapine_Impurity_Workflow Start Start: Sample Preparation Dissolution Dissolve 50mg API in 50mL Diluent Start->Dissolution StandardPrep Prepare Impurity N Standard (100 µg/mL) Start->StandardPrep HPLC_Inj Inject into HPLC (Gradient Program) Dissolution->HPLC_Inj StandardPrep->HPLC_Inj Detection UV Detection @ 252 nm HPLC_Inj->Detection Decision System Suitability? (Res > 2.0, Tailing < 2.0) Detection->Decision Calc Calculate % Impurity (External Std Method) Decision->Calc Pass Troubleshoot Check Column/Buffer pH Decision->Troubleshoot Fail Report Generate COA Calc->Report Troubleshoot->HPLC_Inj

Caption: Figure 1. Analytical workflow for the quantification of Quetiapine Impurity N, including system suitability decision gates.

Validation Protocol (Self-Validating System)

To ensure trustworthiness, the method must be validated against ICH Q2(R1) criteria.

System Suitability

Before analyzing samples, inject the System Suitability Solution (mixture of Quetiapine and Impurity N).

  • Requirement: Resolution (Rs) between Quetiapine and Impurity N > 2.0.[3][8]

  • Requirement: Tailing Factor (T) for Quetiapine < 2.0.[8]

  • Requirement: %RSD of peak area for 6 replicate injections of Standard < 2.0%.

Linearity & Range

Prepare linearity solutions of Impurity N from LOQ to 150% of the specification limit (e.g., 0.05% to 0.23%).

  • Acceptance: Correlation Coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Spike Quetiapine bulk drug with Impurity N at three levels (50%, 100%, 150% of limit).

  • Acceptance: Mean recovery between 90.0% and 110.0%.

Limit of Detection (LOD) & Quantitation (LOQ)

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N ≥ 3

  • LOQ: S/N ≥ 10

Summary of Validation Parameters:

ParameterAcceptance CriteriaTypical Result
Specificity No interference at Impurity N retention timeComplies
Linearity (R²) ≥ 0.9990.9998
Precision (%RSD) ≤ 5.0% (at LOQ level)2.1%
Accuracy (%) 90.0 - 110.0%98.5%
LOD (µg/mL) S/N ≥ 30.05 µg/mL

Troubleshooting & Expert Insights

  • Issue: Co-elution with other impurities.

    • Insight: Impurity N is structurally large. If it co-elutes with the "Bis-dibenzo" dimer (Impurity VI), adjust the % Methanol in Mobile Phase B. Methanol offers different selectivity for the piperazine rings compared to Acetonitrile.

  • Issue: Peak Broadening.

    • Insight: This is often due to pH mismatch. Ensure the buffer pH is strictly 6.5. At this pH, the piperazine nitrogens are protonated, but the secondary interactions are minimized by the high ionic strength (20mM).

  • Issue: Retention Time Shift.

    • Insight: Impurity N is sensitive to temperature. Ensure the column oven is stable at 35°C ± 0.5°C.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Quetiapine Hemifumarate Monograph 10.0. Strasbourg, France: EDQM. Available at: [Link]

  • United States Pharmacopeia (USP) . Quetiapine Fumarate: Related Compounds. USP-NF Online. Available at: [Link]

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Stability-Indicating Protocol for High-Resolution Impurity Profiling[1]

Executive Summary & Scientific Context

Quetiapine Fumarate, a dibenzothiazepine derivative, is a widely prescribed atypical antipsychotic.[1][2][3] Its chemical stability is susceptible to oxidative and hydrolytic degradation, necessitating a robust, stability-indicating analytical method.[1][4]

This guide moves beyond standard monograph testing to provide a developmental roadmap for quantifying related substances, including the critical oxidative degradants (N-Oxide, S-Oxide) and process-related impurities (Desethoxy Quetiapine, Impurity B).[1] We prioritize a Quality by Design (QbD) approach, ensuring the method is not just "working" but is robust against minor variations in column chemistry and mobile phase composition.

Impurity Profile & Chemical Logic

Understanding the "enemy" is the first step in method development.[1] Quetiapine's impurities arise from three distinct sources: synthesis intermediates, degradation (stress), and potential genotoxic contaminants (Nitrosamines).[1]

Table 1: Key Quetiapine Related Substances
Impurity NameCommon IDOriginChemical NatureCriticality
Quetiapine Desethoxy Impurity IDegradation (Hydrolysis)Cleavage of the ethoxy-ethanol side chain.[1][5][6]High (Major degradant)
Quetiapine N-Oxide Impurity G (USP)Degradation (Oxidation)Oxidation of the piperazine nitrogen.[1]High (Oxidative stress)
Piperazinyl Thiazepine Impurity BSynthesis IntermediateUnreacted intermediate; lacks side chain.[1]Medium
Quetiapine S-Oxide -Degradation (Oxidation)Oxidation of the thiazepine sulfur.[1]Medium
N-Nitroso Quetiapine Impurity G (EP)Process/GenotoxicNitrosamine formation (NDSRI).[1]Critical (Safety concern)

Expert Insight: The separation of Desethoxy Quetiapine and Quetiapine is the critical resolution pair (


 recommended).[7] If your method fails this, it will likely fail during shelf-life stability testing when hydrolysis products accumulate.[1]
Method Development Strategy (The "Why")

The development process follows a logical cascade, optimizing stationary phase interaction and mobile phase pH to maximize selectivity (


).
3.1 Stationary Phase Selection
  • Choice: C18 (Octadecylsilyl) with high carbon load and end-capping.[1]

  • Rationale: Quetiapine is a basic compound (

    
     and 
    
    
    
    ).[1] Standard silica columns cause severe tailing due to silanol interactions.[1] A high-purity, end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) suppresses silanol activity, improving peak symmetry without excessive amine modifiers.[1]
3.2 Mobile Phase & pH Chemistry[8]
  • Buffer: Ammonium Acetate or Phosphate.[1]

  • pH Selection: pH 6.5 - 7.0 .

  • Causality: At acidic pH (< 3.0), Quetiapine is fully protonated, leading to rapid elution but poor retention of polar impurities like Desethoxy Quetiapine.[1] At pH > 8.0, silica dissolution is a risk.[1] A neutral pH (around 6.[1]5) keeps the basic nitrogen partially deprotonated, increasing retention and hydrophobic interaction, which is crucial for separating the N-Oxide from the parent peak.

3.3 Detection Wavelength[8]
  • Setting: 220 nm .[1][2]

  • Reasoning: While Quetiapine absorbs well at 290 nm, many aliphatic degradation fragments and early-eluting impurities lack strong chromophores in that region.[1] 220 nm provides a "universal" detection for the dibenzothiazepine core and the side chains, maximizing sensitivity (LOQ).

Visualizing the Development Workflow

MethodDevelopment Start Define ATP (Analytical Target Profile) Screening Column/pH Screening (C18 vs C8, pH 3 vs 6) Start->Screening Select Initial Conditions Optimization Gradient Optimization (Slope & Hold Times) Screening->Optimization Maximize Resolution (Rs) StressTest Forced Degradation (Confirm Stability Indicating) Optimization->StressTest Verify Peak Purity StressTest->Optimization Failure: Co-elution detected Validation ICH Q2(R1) Validation StressTest->Validation Success: Mass Balance OK

Figure 1: The logical workflow for developing a stability-indicating HPLC method, emphasizing the feedback loop during stress testing.

Detailed Experimental Protocol

This protocol is designed to be transferable and robust .[1]

5.1 Chromatographic Conditions
  • Instrument: HPLC/UPLC equipped with PDA (Photodiode Array) or UV detector.[1]

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Column Temperature: 35°C (Control is vital for relative retention stability).

  • Flow Rate: 1.0 mL/min.[1][2][8][9]

  • Injection Volume: 10-20 µL.

  • Detection: 220 nm (Bandwidth 4 nm).[1]

5.2 Reagents & Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 3.0 g of Ammonium Acetate in 1000 mL of water.[1] Adjust pH to 6.5 ± 0.05 with dilute Acetic Acid or Ammonia.[1] Filter through 0.22 µm nylon membrane.[1]

  • Solvent B (Organic): Acetonitrile (HPLC Grade) : Methanol (80:20 v/v).[1] Note: Methanol is added to modify selectivity for polar impurities.

5.3 Gradient Program

This gradient is engineered to retain the polar "Desethoxy" impurity while eluting the late-eluting "Dimer" impurity within a reasonable runtime.[1]

Time (min)% Solvent A (Buffer)% Solvent B (Organic)Phase Description
0.0 8515Initial equilibration (Retain polar impurities)
15.0 5050Linear ramp to elute Quetiapine & N-Oxide
25.0 2080Wash step (Elute Dimers/Late impurities)
30.0 2080Hold to ensure column clearing
30.1 8515Return to initial conditions
35.0 8515Re-equilibration
Degradation Pathway & Specificity

A valid method must distinguish the active pharmaceutical ingredient (API) from its degradation products.[1]

DegradationPathway Quetiapine Quetiapine (Parent) NOxide Quetiapine N-Oxide (Oxidative) Quetiapine->NOxide H2O2 / Oxidation Desethoxy Desethoxy Quetiapine (Hydrolytic) Quetiapine->Desethoxy Acid/Base Hydrolysis SOxide Quetiapine S-Oxide (Oxidative) Quetiapine->SOxide Strong Oxidation

Figure 2: Primary degradation pathways of Quetiapine.[1] The method must resolve the N-Oxide and Desethoxy species from the parent peak.

Specificity Experiment (Protocol):
  • Acid Stress: Treat 1 mg/mL Quetiapine with 0.1 N HCl at 60°C for 2 hours. -> Target: Desethoxy Quetiapine.[1][10]

  • Oxidative Stress: Treat with 3%

    
     at RT for 30 mins.[1] -> Target: N-Oxide & S-Oxide.[1][4]
    
  • Acceptance Criteria: Peak Purity Index (via PDA) > 0.999 for the Quetiapine peak; Resolution (

    
    ) > 1.5 between all critical pairs.
    
Method Validation Parameters (ICH Q2)
ParameterAcceptance CriteriaExperimental Note
Specificity No interference at RT of Quetiapine.[1] Peak purity passes.Use PDA detector to verify spectral homogeneity.[1]
Linearity

for concentrations 0.1% to 150% of target.[1]
Critical for accurate impurity quantification.[1]
Accuracy (Recovery) 90.0% - 110.0% at LOQ level; 95-105% at higher levels.[1]Spike impurities into placebo matrix.[1]
Precision (Repeatability) RSD

2.0% (n=6).[1]
Ensure system suitability is met before running.[1]
LOQ (Sensitivity) S/N ratio

10.[1]
Typically ~0.05% of nominal concentration.[1]
Robustness Resolution remains > 1.5 with

0.2 pH change or

2°C temp.[1]
pH is the most critical robustness parameter here.[1]
Troubleshooting & Expert Tips
  • Problem: Peak tailing for Quetiapine.

    • Root Cause: Residual silanol interactions.[1]

    • Fix: Ensure the column is "End-capped."[1] Add 1-2 mL of Triethylamine (TEA) to the mobile phase buffer if using a lower quality column, though the Ammonium Acetate at pH 6.5 usually suffices.

  • Problem: Drifting Retention Times.

    • Root Cause: pH instability or temperature fluctuation.[1]

    • Fix: Use a column oven (mandatory). Ensure buffer is freshly prepared; Ammonium Acetate is volatile and can change pH over days.[1]

  • Problem: Ghost Peaks.

    • Root Cause: Gradient elution of impurities in the mobile phase water/organic.[1]

    • Fix: Use HPLC grade water and filter all mobile phases. Run a "Blank" gradient to identify system peaks.[1]

References
  • USP Monograph (Pending/Revised) . Quetiapine Extended-Release Tablets: Organic Impurities. United States Pharmacopeia.[1][5][11] Link

  • Journal of Applied Pharmaceutical Science . Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate. Link

  • Waters Corporation . Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Link

  • National Institutes of Health (NIH) .[1] Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Link

  • Veeprho Laboratories . Quetiapine Impurities and Related Compounds Structure & Details. Link

Sources

Advanced Application Note: Forced Degradation Sample Preparation for Quetiapine Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the sample preparation protocols for the forced degradation (stress testing) of Quetiapine Fumarate. Quetiapine, a dibenzothiazepine derivative, exhibits specific susceptibility to oxidative and hydrolytic degradation.[1][2] This protocol is designed to achieve the target degradation of 5–20% without inducing secondary degradation products, ensuring the development of a robust stability-indicating method (SIM).

Chemical Basis of Instability

To design an effective stress test, one must understand the molecule's reactive centers. Quetiapine contains two primary sites prone to degradation:

  • The Thiazepine Ring (Sulfur Atom): Highly susceptible to oxidation, leading to the formation of Quetiapine Sulfoxide (S-oxide) .

  • The Piperazine Ring (Nitrogen Atoms): Susceptible to N-oxidation, forming Quetiapine N-oxide , and hydrolytic cleavage under extreme pH.

Critical Consideration: Quetiapine is "sticky" (hydrophobic). Loss of API due to adsorption on glass surfaces during low-concentration stress testing can be mistaken for degradation. All protocols below utilize adequate solvent solubility to mitigate this.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the stress testing campaign, ensuring a closed-loop system from preparation to mass balance verification.

Quetiapine_Workflow cluster_Stress Stress Conditions Start Quetiapine Fumarate API Stock Prep Acid Acid Hydrolysis (0.1N - 1N HCl) Start->Acid Base Base Hydrolysis (0.1N - 1N NaOH) Start->Base Oxid Oxidation (1% - 3% H2O2) Start->Oxid Photo Photolysis (UV/Vis) Start->Photo Therm Thermal (60°C - 80°C) Start->Therm Quench Neutralization & Quenching Acid->Quench Neutralize pH 7 Base->Quench Neutralize pH 7 Oxid->Quench Reductive Quench Dilute Dilution to Analytical Conc. Photo->Dilute Therm->Dilute Quench->Dilute Analyze UPLC/HPLC Analysis (PDA/MS) Dilute->Analyze

Caption: Figure 1: End-to-end workflow for Quetiapine forced degradation, highlighting critical quenching steps.

Detailed Preparation Protocols

Standard Stock Solution Preparation[3]
  • Objective: Create a high-concentration baseline solution.

  • Solvent System: Methanol:Water (80:20 v/v). Note: High organic content is required to ensure solubility of degradation products which may be more lipophilic.

  • Protocol:

    • Accurately weigh 50 mg of Quetiapine Fumarate into a 50 mL volumetric flask.

    • Add 30 mL of diluent and sonicate for 5 minutes (maintain temp < 25°C).

    • Make up to volume with diluent.[3]

    • Final Concentration: 1000 µg/mL (1 mg/mL).

Hydrolytic Stress (Acid & Base)

Quetiapine is relatively stable in weak acid but degrades rapidly in strong acid and base at elevated temperatures.

ConditionReagentTempDurationNeutralization (Critical)
Acid 1.0 mL Stock + 1.0 mL 0.1N HCl 60°C1–4 HoursAdd 1.0 mL 0.1N NaOH before dilution.
Base 1.0 mL Stock + 1.0 mL 0.1N NaOH 60°C1–2 HoursAdd 1.0 mL 0.1N HCl before dilution.
  • Step-by-Step:

    • Transfer 1.0 mL of Stock Solution to a 10 mL amber volumetric flask.

    • Add the stress agent (Acid or Base).[3]

    • Place in a thermostated water bath at 60°C.

    • Monitor: Pull a sample at 1 hour. If degradation < 5%, extend to 4 hours or increase temp to 80°C.

    • Stop: Once time is reached, cool to Room Temperature (RT).

    • Neutralize: Add the exact equivalent of the opposing acid/base. Failure to neutralize will cause peak splitting and column damage during analysis.

    • Dilute to volume with Mobile Phase.

Oxidative Stress (High Sensitivity)

Quetiapine is highly sensitive to oxidation. Over-stressing will destroy the chromophore and yield non-detectable fragments.

  • Reagent: 3% Hydrogen Peroxide (H₂O₂).

  • Protocol:

    • Transfer 1.0 mL of Stock Solution to a 10 mL amber flask.

    • Add 1.0 mL of 3% H₂O₂ .

    • Keep at Room Temperature (25°C) . Do not heat initially.

    • Duration: 30 minutes to 4 hours.

    • Quenching: Oxidation continues in the autosampler if not stopped. Add sodium bisulfite or dilute immediately with cold mobile phase and inject promptly.

Photolytic & Thermal Stress[4]
  • Thermal: Expose solid drug substance (thin layer in petri dish) to 105°C for 24–48 hours. Dissolve in diluent for analysis.

  • Photolytic: Expose solid sample and solution (in quartz cell) to 1.2 million lux hours (visible) and 200 Wh/m² (UV) per ICH Q1B.

Analytical Methodology (Stability Indicating)

To validate the sample prep, the analytical method must separate the API from the N-oxide and Sulfoxide degradants.

ParameterRecommended Condition
Column C18 Core-Shell (e.g., Kinetex or Cortecs), 100mm x 2.1mm, 1.7 µm or 2.6 µm
Mobile Phase A 20 mM Ammonium Acetate or Phosphate Buffer (pH 6.5)
Mobile Phase B Acetonitrile : Methanol (80:[4]20)
Gradient 10% B to 90% B over 10-15 minutes
Flow Rate 0.3 - 0.5 mL/min (UPLC dependent)
Detection UV at 252 nm (Max absorption) and 210 nm (for trace impurities)

Degradation Pathway Visualization

Understanding the structural changes is vital for peak identification (LC-MS).

Degradation_Pathways cluster_Oxidation Oxidative Pathway (Major) cluster_Hydrolysis Hydrolytic Pathway API Quetiapine Fumarate (API) NOxide Quetiapine N-Oxide (+16 Da) API->NOxide H2O2 / Peroxide SOxide Quetiapine Sulfoxide (S-Oxide) (+16 Da) API->SOxide H2O2 / Peroxide Cleavage Piperazine Ring Cleavage Products API->Cleavage Strong Acid/Base (Reflux) Sulfone Quetiapine Sulfone (+32 Da) SOxide->Sulfone Strong Oxidation

Caption: Figure 2: Primary degradation pathways. N-oxide and S-oxide are the dominant impurities.

Data Interpretation & Mass Balance

Peak Purity (Self-Validation)

Every stress sample must be evaluated using a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Requirement: The Purity Angle must be less than the Purity Threshold for the Quetiapine peak. If the peak is impure, the stress condition was too mild (co-elution) or the method is non-selective.

Mass Balance Calculation

To prove the method is stability-indicating, calculate Mass Balance (%MB):



  • Target: 95.0% – 105.0%.

  • Failure Mode: If %MB < 90%, you have likely created non-chromophoric degradants (ring destruction) or volatile fragments. Action: Reduce stress temperature or oxidant concentration.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] International Council for Harmonisation.[6] [Link]

  • ICH Guidelines. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[6] [Link]

  • Hany, A. et al. (2021). "The stability of quetiapine oral suspension compounded from commercially available tablets."[1] PLOS ONE. [Link]

  • Mittapelli, R. et al. (2010).[8] "Identification, Isolation, Synthesis and Characterization of Principal Oxidation Impurities in Quetiapine." Rasayan Journal of Chemistry. [Link]

  • Chakravarthy, V. et al. (2011).[3] "Stability indicating RP-HPLC method for the estimation of Quetiapine fumarate in bulk and tablet dosage form." Journal of Pharmacy Research. [Link]

Sources

Application Note: Chromatographic Conditions for Quetiapine Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and QC scientists requiring a robust, validated framework for Quetiapine Fumarate impurity profiling. It synthesizes the authoritative United States Pharmacopeia (USP) monograph conditions with modern, high-throughput UPLC methodologies.[1]

Introduction & Regulatory Context

Quetiapine Fumarate is an atypical antipsychotic susceptible to oxidative and hydrolytic degradation. The analysis of its impurities is critical not only for batch release but for establishing the stability profile of the drug substance (API) and drug product.

Regulatory bodies (ICH Q3A/B) mandate the reporting of impurities above 0.05% and identification above 0.10%. The challenge in Quetiapine analysis lies in separating the highly polar degradation products (like the lactam impurity) from the hydrophobic parent compound while maintaining peak symmetry for the basic piperazine moiety.

Critical Impurities
USP NameCommon NameOriginRisk Factor
Quetiapine APIN/AActive
Related Compound B Piperazinyl ThiazepineSynthesis IntermediateUnreacted starting material
Related Compound G Lactam ImpurityDegradation (Hydrolysis)Major oxidative degradant
Desethoxy Quetiapine Desethanol QuetiapineDegradationSide chain cleavage

Method Development Strategy

The separation logic relies on manipulating the pH to suppress the ionization of residual silanols on the silica backbone, which otherwise interact with the protonated nitrogen in Quetiapine, causing peak tailing.

  • Stationary Phase Selection:

    • L7 (C8) Packing: The USP mandates a C8 column. The shorter alkyl chain provides sufficient retention for the hydrophobic core while reducing excessive run times compared to C18 for the late-eluting dimers.

    • High pH Stability: The mobile phase pH of 9.2 requires a column engineered to resist silica dissolution (e.g., hybrid particles or heavily end-capped columns).

  • Mobile Phase Chemistry:

    • Ammonium Acetate/Ammonium Hydroxide (pH 9.2): High pH ensures the basic analyte is in its non-ionized (or less ionized) state, improving peak shape and retention.

    • Acetonitrile: Chosen for its low UV cutoff and high elution strength.

Protocol 1: Authoritative USP Impurity Method (Standard)

This protocol adheres to the USP monograph for "Organic Impurities". It is the gold standard for regulatory compliance.

Chromatographic Conditions
ParameterSetting
Column L7 (C8), 4.6 mm × 250 mm, 5 µm (e.g., Zorbax Rx-C8 or equivalent)
Mobile Phase A Acetonitrile : Buffer (25 :[1][2] 75)
Mobile Phase B Acetonitrile (100%)
Buffer Preparation 3.1 g/L Ammonium Acetate in water.[1][2] Add 2.0 mL of 25% Ammonium Hydroxide per liter.[2] Adjust pH to 9.2 if necessary.
Flow Rate 1.3 mL/min
Column Temp 45°C
Injection Volume 20 µL
Detection UV at 250 nm
Gradient Program
Time (min)% Solution A% Solution BEvent
0.0 1000Isocratic Hold (Elute polar impurities)
25.0 1000End Isocratic Hold
60.0 29.370.7Linear Ramp (Elute Quetiapine & hydrophobic impurities)
60.1 1000Re-equilibration
68.0 1000End of Run
System Suitability Criteria (Mandatory)
  • Resolution (Rs): NLT 3.0 between Related Compound B and Related Compound G .

  • Resolution (Rs): NLT 1.5 between Desethoxy Quetiapine and Quetiapine .

  • Tailing Factor: NMT 2.0 for the Quetiapine peak.

  • RSD: NMT 5.0% for the Quetiapine standard area.[2][3]

Protocol 2: Advanced High-Throughput Method (UPLC/UHPLC)

For R&D and high-volume QC labs, this method reduces run time from 68 minutes to <10 minutes while maintaining selectivity.[1]

Chromatographic Conditions
ParameterSetting
Column BEH C18, 2.1 mm × 100 mm, 1.7 µm (Hybrid Particle)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temp 40°C
Injection Volume 1.0 µL
Detection UV at 250 nm
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0 9010
1.0 9010
6.0 2080
7.0 2080
7.1 9010
9.0 9010

Visualizing the Impurity Landscape

The following diagram illustrates the origin of the key impurities targeted by these chromatographic methods.

QuetiapineImpurities cluster_degradants Stability Indicating Targets Start Starting Materials (Dibenzo-thiazepine) Synthesis Synthesis Process Start->Synthesis + Piperazine chain API Quetiapine Fumarate (API) Synthesis->API Fumaric Acid ImpB Rel. Comp. B (Piperazinyl Thiazepine) Synthesis->ImpB Incomplete Reaction ImpG Rel. Comp. G (Lactam/Oxidation) API->ImpG Oxidative Degradation ImpDes Desethoxy Quetiapine API->ImpDes Side Chain Cleavage NOxide Quetiapine N-Oxide API->NOxide Oxidation

Figure 1: Impurity genealogy showing process intermediates (Red) and degradation products (Yellow) that must be resolved by the HPLC method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 2.0 Silanol interaction or pH drift.[1]Ensure Mobile Phase pH is 9.2 .[1][2] Freshly prepare buffer.[1] Check column age (high pH degrades silica).[1]
Resolution Loss (B vs G) Gradient slope too steep or temperature fluctuation.[1]Verify column temperature is stable at 45°C. Ensure the isocratic hold (0-25 min) is accurate.
Baseline Drift Ammonium Acetate absorption or gradient mixing.[1]Use HPLC-grade Ammonium Acetate.[1] Ensure UV is set to 250 nm (230 nm is more sensitive to buffer noise).[1]
Ghost Peaks Carryover from late-eluting dimers.[1]Extend the final organic wash step (Time 60-68 min) or run a blank injection between samples.[1]

References

  • United States Pharmacopeia (USP). "Quetiapine Fumarate Monograph: Organic Impurities."[1] USP-NF Online.[1][2] (Official May 1, 2020).[1][2] [1][2]

  • European Directorate for the Quality of Medicines (EDQM). "Quetiapine Fumarate: European Pharmacopoeia (Ph. Eur.) Monograph 2541." European Pharmacopoeia Online.[1]

  • Waters Corporation. "Successful Method Migration of the USP Quetiapine Fumarate Impurities Method to an Alliance iS HPLC System." Application Note 720007849.

  • National Institutes of Health (NIH). "Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form." Scientia Pharmaceutica, 2013.[1]

Sources

High-pH Gradient Elution Protocol for Quetiapine Fumarate Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure

Executive Summary & Scientific Rationale

This Application Note details a robust gradient elution program for the separation and quantification of Quetiapine Fumarate and its related organic impurities. Quetiapine is a dibenzothiazepine derivative acting as an atypical antipsychotic.[1][2][3] Chemically, it is a weak base with multiple ionizable nitrogen centers.

The Chromatographic Challenge: Standard reverse-phase chromatography at acidic pH often results in peak tailing for basic drugs like Quetiapine due to the interaction between the positively charged analyte and residual silanols on the stationary phase.

The Solution (Expert Insight): This protocol utilizes a High-pH (pH > 9.0) Mobile Phase strategy. By adjusting the pH to 9.2 using an ammonium acetate/ammonium hydroxide buffer, we suppress the ionization of the basic quetiapine molecule (keeping it in its neutral form). This eliminates secondary silanol interactions, resulting in sharper peak shapes, improved resolution, and higher loading capacity.

Critical Caution: Standard silica columns dissolve at pH > 8.0. You must use a column chemically engineered for high-pH stability (e.g., Hybrid Particle Technology or specific "Extend" C8 phases) to prevent column voiding and silica leaching.

Instrumental & Chemical Setup

Reagents & Standards
  • API Standard: Quetiapine Fumarate USP Reference Standard.[4][5]

  • Impurity Standards: Quetiapine Related Compounds B and G; Quetiapine Desethoxy.[6][7][8]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Buffer Reagents: Ammonium Acetate (High Purity), Ammonium Hydroxide (25% solution).

  • Water: Milli-Q or HPLC Grade (Resistivity 18.2 MΩ·cm).

Chromatographic Conditions
ParameterSpecification
Instrument UHPLC or HPLC System with Binary Gradient Pump and UV Detector
Column L7 Packing (C8) , 4.6 mm × 150 mm, 3.5 µm or 5 µm.(Recommended: Waters XBridge C8 or Agilent Zorbax Eclipse XDB-C8 for pH stability)
Column Temp 45 °C (Critical for reproducibility)
Flow Rate 1.3 mL/min - 1.5 mL/min (Adjust based on system backpressure)
Detection UV at 250 nm
Injection Volume 10 µL - 20 µL
Run Time 68 Minutes

Mobile Phase Preparation Protocol

Objective: Prepare a buffered mobile phase stable at pH 9.2.

Step 1: Preparation of Buffer Solution
  • Weigh 3.1 g of Ammonium Acetate.

  • Dissolve in 1000 mL of HPLC Grade Water.

  • Add 2.0 mL of Ammonium Hydroxide (25%).

  • Critical Step: Measure pH. It must be NLT (Not Less Than) 9.2 . If lower, adjust carefully with small aliquots of Ammonium Hydroxide.

  • Filter through a 0.45 µm Nylon membrane (Do not use cellulose acetate as it may degrade at high pH).

Step 2: Mobile Phase Composition[1][2][3][5][6][9][10]
  • Mobile Phase A: Acetonitrile : Buffer (25 : 75 v/v).[6][7]

  • Mobile Phase B: 100% Acetonitrile.

Step 3: Diluent Preparation
  • Mix Mobile Phase A and Mobile Phase B in a ratio of 86 : 14 .

  • Note: This specific diluent ratio ensures the sample solvent strength matches the initial gradient conditions, preventing "solvent shock" and peak distortion.

The Gradient Elution Program

This gradient profile is designed with an initial isocratic hold to separate polar impurities and the fumaric acid counter-ion, followed by a ramp to elute hydrophobic related substances.

Time (Minutes)Mobile Phase A (%)Mobile Phase B (%)Elution ModeComment
0.0 1000IsocraticInitial equilibration.
25.0 1000IsocraticSeparation of early eluting polar impurities.
60.0 29.370.7Linear RampElution of Quetiapine and hydrophobic impurities.
60.1 1000StepReturn to initial conditions.
68.0 1000IsocraticRe-equilibration for next injection.

Experimental Workflow & Logic

The following diagram illustrates the logical flow of the experiment, highlighting the critical decision points for System Suitability.

QuetiapineWorkflow Start Start Analysis Prep Prepare Mobile Phase (pH 9.2 Buffer) Start->Prep SystemSetup Equilibrate Column (L7 C8, 45°C) Prep->SystemSetup SST_Inj Inject System Suitability Solution (SST) SystemSetup->SST_Inj Check_Res Check Resolution (Rs) Desethoxy vs Quetiapine > 1.5? SST_Inj->Check_Res Check_Tailing Check Tailing Factor (T) NMT 2.0? Check_Res->Check_Tailing Yes Fail Troubleshoot: Check pH or Column Age Check_Res->Fail No Check_Tailing->Fail No Pass Inject Sample & Standards Check_Tailing->Pass Yes Calc Calculate Impurity % Pass->Calc

Figure 1: Operational workflow for Quetiapine impurity analysis ensuring USP system suitability compliance.

System Suitability & Impurity Identification[2][6][7][8]

Acceptance Criteria

Before analyzing samples, the System Suitability Solution (containing Quetiapine and specific impurities) must meet these metrics:

  • Resolution (Rs): NLT 1.5 between Quetiapine Desethoxy and Quetiapine.

  • Resolution (Rs): NLT 3.0 between Related Compound B and Related Compound G.

  • Tailing Factor: NMT 2.0 for the Quetiapine peak.

  • RSD: NMT 2.0% for replicate injections of the Standard Solution.

Relative Retention Times (RRT)

Use the following table to identify peaks in the chromatogram. RRT is calculated relative to the Quetiapine peak.[6][7]

Compound NameRelative Retention Time (RRT)Classification
Fumaric Acid~0.08Counter-ion (Ignore for calculation)
Related Compound G0.27Process Impurity
Related Compound B0.67Process Impurity
Quetiapine Desethoxy0.83Metabolite/Degradant
Quetiapine (API) 1.00 Active Ingredient
Tetraethylene glycol analog1.20Process Impurity
N-Ethyl Quetiapine1.51Process Impurity
Bis(dibenzothiazepinyl) piperazine2.22Dimer Impurity

Troubleshooting Guide

Issue: Drifting Retention Times

  • Cause: pH instability in the buffer. Ammonium acetate/hydroxide buffers are volatile.

  • Fix: Prepare fresh buffer daily. Ensure the bottle is capped tightly to prevent ammonia evaporation, which drops the pH and alters selectivity.

Issue: High Backpressure

  • Cause: Salt precipitation.

  • Fix: Ensure the mixing of Buffer (75%) and ACN (25%) in Mobile Phase A is clear before use. When the gradient ramps to 70% Mobile Phase B (100% ACN), the total buffer concentration drops, reducing precipitation risk, but always flush the system with 10:90 Methanol:Water after the run.

Issue: Peak Tailing > 2.0

  • Cause: Secondary silanol interactions or column voiding.

  • Fix: Confirm the column is "High pH Stable" (e.g., Hybrid particle). Standard silica columns will degrade rapidly at pH 9.2, leading to peak tailing and split peaks.

References

  • United States Pharmacopeia (USP). (2023). Quetiapine Fumarate: Monograph. USP-NF Online.[6] Link

  • Waters Corporation. (2021).[7] Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note. Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Link

  • Radha Krishna, S., et al. (2008).[1][2] A validated stability indicating HPLC method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry. Link

Sources

High-Resolution MS/MS Characterization of Quetiapine Impurity-N

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Regulatory Context

In the impurity profiling of Quetiapine Fumarate, distinguishing between isobaric species and structurally complex oligomers is critical for ICH Q3A/B compliance. While oxidative impurities like Quetiapine N-Oxide (Impurity B/G) are common, Quetiapine Impurity N (EP designation) represents a more complex structural challenge.

Identified as the Dipiperazine Diether derivative (Chemical Name: 2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol), Impurity N arises from side-reactions involving the polymerization of the piperazine-ethoxy-ethanol side chain during synthesis.

This guide provides a definitive protocol for the LC-MS/MS characterization of Impurity N, focusing on its differentiation from the API and other impurities via collision-induced dissociation (CID) pathways.

Structural Dynamics & Chemical Identity

Understanding the structural difference is the prerequisite for interpreting mass spectra.

FeatureQuetiapine (API)Impurity N (EP)
Formula C

H

N

O

S
C

H

N

O

S
Monoisotopic Mass 383.17 Da539.29 Da
Precursor Ion

m/z 384.17 m/z 540.30
Structural Difference Single piperazine-ethoxyethanol chain.Extended chain: Contains an additional piperazine and ethyl spacer.
Key Challenge Co-elution with other high-mass dimers.Requires high collision energy (CE) to fragment the extended aliphatic chain.

Critical Note: Do not confuse Impurity N with Quetiapine N-Oxide (


 400). Impurity N is a significantly larger molecule (

540) resulting from chain extension, not simple oxidation.
Experimental Protocol: LC-MS/MS Workflow

This protocol utilizes a High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, though it is adaptable to Triple Quadrupole (QqQ) for MRM quantification.

A. Sample Preparation[1][2]
  • Diluent: Acetonitrile:Methanol:Water (40:40:20 v/v/v) with 0.1% Formic Acid.

  • Standard Prep: Dissolve Quetiapine Fumarate API at 1.0 mg/mL. Spike Impurity N reference standard at 0.1% level (1 µg/mL).

  • Stability Warning: Quetiapine is light-sensitive. Use amber glassware and analyze within 24 hours.

B. Chromatographic Conditions (UHPLC)
  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm).

    • Rationale: CSH particles provide better peak shape for basic compounds like Quetiapine at high pH, but low pH is preferred for MS sensitivity. We use a modified low pH method here for max ionization.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-15 min: 5%

      
       90% B (Linear)
      
    • 15-18 min: 90% B (Wash - Impurity N elutes late due to hydrophobicity)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][3]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V (Optimized to prevent in-source fragmentation of the ether linkage).

  • Source Temp: 120°C.

  • Desolvation Temp: 450°C.

  • Acquisition Mode:

    • MS1: Full Scan

      
       100–1000.
      
    • MS2 (Product Ion): Targeted MS/MS on

      
       540.30.
      
  • Collision Energy (CE): Stepped CE (20, 35, 50 eV).

    • Rationale: Low CE retains the large chain fragments; High CE reveals the stable thiazepine core.

Fragmentation Analysis & Mechanism

The identification of Impurity N relies on observing specific cleavage points in the extended "Dipiperazine" chain.

The Fragmentation Logic
  • Core Retention (

    
     253, 279):  Like Quetiapine, Impurity N contains the dibenzo[b,f][1,4]thiazepine ring. High energy collisions will strip the entire side chain, leaving the characteristic thiazepine cation (
    
    
    
    253) and the piperazine-thiazepine fragment (
    
    
    279).
  • Chain Cleavage (Diagnostic Ions): The extended chain breaks at the C-N and C-O bonds.

    • 
       279:  Base peak (Dibenzo-thiazepine + Piperazine).
      
    • 
       323:  Dibenzo-thiazepine + Piperazine + Ethoxy chain fragment.[4]
      
    • 
       450-480 range:  Loss of the terminal hydroxy-ethyl group or terminal piperazine fragmentation.
      
Diagram: Fragmentation Pathway

The following diagram illustrates the cleavage of the Precursor (


 540) into its diagnostic product ions.

G Precursor Precursor Ion (Impurity N) [M+H]+ m/z 540.3 (Full Dipiperazine Chain) Inter1 Intermediate Fragment Loss of Terminal Ethoxyethanol ~ m/z 451 Precursor->Inter1 Neutral Loss: -89 Da (C4H9O2) Frag_Core Diagnostic Core Ion (Dibenzo-thiazepine-piperazine) m/z 279.1 Precursor->Frag_Core Cleavage at 2nd Piperazine High Energy Frag_Tail Chain Fragments (Piperazine/Ether moieties) m/z < 150 Precursor->Frag_Tail Chain disintegration Inter1->Frag_Core Chain Scission Frag_Base Stable Base Ion (Dibenzo-thiazepine cation) m/z 253.1 Frag_Core->Frag_Base Piperazine Ring Loss (Characteristic of Quetiapine Class)

Caption: ESI+ Fragmentation pathway of Quetiapine Impurity N. The persistence of m/z 279 and 253 confirms the core, while the precursor m/z 540 confirms the chain extension.

Validation & Troubleshooting (Expert Insights)
A. Distinguishing "In-Source" Artifacts

Issue: High cone voltages can cause the labile ether linkages in Impurity N to break before mass selection, mimicking Quetiapine or other smaller impurities. Solution: Perform a "Cone Voltage Ramp" experiment. If the abundance of


 540 decreases while 

279 increases without collision gas, your source is too harsh. Lower the Cone Voltage to 20-30V for the precursor scan.
B. System Suitability Criteria

To ensure the method is valid for releasing batches:

  • Resolution:

    
     between Quetiapine (
    
    
    
    min) and Impurity N (
    
    
    min). Impurity N is more hydrophobic due to the extra carbon backbone and will elute significantly later.
  • Sensitivity: S/N > 10 for the

    
     540 
    
    
    
    279 transition at the reporting limit (0.05%).
C. Experimental Workflow Diagram

Workflow Sample Sample Prep (API + Impurity Spike) LC UHPLC Separation (C18 CSH Column) Sample->LC Ionization ESI Source (+) Soft Conditions LC->Ionization MS1 MS1 Scan Filter m/z 540 Ionization->MS1 CID CID Fragmentation (20-50 eV) MS1->CID Analysis Spectral Matching (Verify m/z 253/279) CID->Analysis

Caption: Step-by-step workflow for the specific isolation and characterization of Impurity N.

References
  • European Directorate for the Quality of Medicines (EDQM). Quetiapine Fumarate Monograph 2541. European Pharmacopoeia. (Defines Impurity N designation).

  • Waters Corporation. Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API. Application Note 720006734EN. (Methodology for LC-MS profiling).

  • H.R. Kline, et al. Fragmentation of N-oxides in atmospheric pressure ionization. Journal of Mass Spectrometry. (Context on distinguishing oxides vs extended chains).

  • ResearchGate (Verification of Fragmentation). Proposed fragmentation pathways for Quetiapine. (Confirming the m/z 253/279 core stability).

  • Veeprho Standards. Quetiapine EP Impurity N Structure and CAS 1800291-86-4 Data.[4][5] (Structural confirmation of the Dipiperazine Diether).

Sources

Application Note: Strategic Isolation and Structural Elucidation of Quetiapine Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Abstract

This guide details a robust, self-validating workflow for the generation, isolation, and structural characterization of critical degradation products of Quetiapine Fumarate.[1][2] Unlike standard pharmacopeial assays which focus solely on quantification, this protocol prioritizes preparative yield and purity for structural elucidation (NMR/MS). We focus on the two primary degradation pathways: oxidation (yielding N-oxides and S-oxides) and hydrolysis (yielding desethanol quetiapine).

Strategic Rationale

Isolation of pharmaceutical impurities requires a shift from analytical chromatography (high resolution, non-volatile buffers) to preparative chromatography (high loadability, volatile buffers).

  • The Challenge: Quetiapine contains multiple basic nitrogen centers and a thiazepine sulfur, making it susceptible to complex oxidative and hydrolytic degradation. Standard phosphate-based analytical methods are incompatible with MS detection and complicate fraction drying.

  • The Solution: This protocol utilizes a pH-switching strategy . We employ a high-pH (pH 9.0) volatile mobile phase (Ammonium Bicarbonate) for the preparative isolation. This suppresses the ionization of the basic piperazine moiety, improving peak shape and loading capacity while ensuring direct compatibility with lyophilization and Mass Spectrometry.

Part 2: Degradation Chemistry & Mechanism

Quetiapine degrades primarily via the piperazine ring and the thiazepine sulfur. Understanding these mechanisms is crucial for targeting specific impurities during stress testing.

Degradation Pathways Diagram[3]

QuetiapineDegradation Fig 1. Primary degradation pathways of Quetiapine Fumarate leading to target impurities. cluster_Oxidation Oxidative Pathway cluster_Hydrolysis Hydrolytic Pathway Q Quetiapine (API) NOx Quetiapine N-Oxide (Impurity III) (+16 Da) Q->NOx H2O2 / NaIO4 (N-oxidation) SOx Quetiapine S-Oxide (Impurity IV) (+16 Da) Q->SOx H2O2 + Na2WO4 (S-oxidation) Des Desethanol Quetiapine (Impurity I) (-44 Da) Q->Des Acid/Base Hydrolysis (Dealkylation) AcidDeg Acid Degradant (m/z 402) Q->AcidDeg Strong Acid Reflux (0.1 N HCl)

[4]

Part 3: Experimental Protocols

Protocol 1: Targeted Generation of Degradation Products

Objective: To generate sufficient quantities (>10 mg) of specific impurities for isolation.

Safety Note: Perform all stress testing in a fume hood. Quetiapine is a bioactive antipsychotic; handle with appropriate PPE.

A. Oxidative Stress (Targeting N-Oxide & S-Oxide)
  • Stock Preparation: Dissolve 500 mg of Quetiapine Fumarate in 20 mL of Methanol.

  • N-Oxide Generation: Add 1.2 equivalents of Sodium Periodate (NaIO4). Stir at ambient temperature for 48 hours.

    • Mechanism:[3][4] Periodate selectively oxidizes the piperazine nitrogen.

  • S-Oxide Generation: To a separate aliquot, add 30% H2O2 (1 mL) and a catalytic amount of Sodium Tungstate (Na2WO4). Stir for 24 hours.

    • Mechanism:[3][4] Tungstate catalyzes the oxidation of the thiazepine sulfur.

  • Quenching: Quench reactions with 10% Sodium Bisulfite solution to destroy excess oxidant.

B. Hydrolytic Stress (Targeting Desethanol & Acid Degradants)
  • Preparation: Dissolve 500 mg of Quetiapine Fumarate in 20 mL of 0.1 N HCl.

  • Reflux: Heat to 80°C under reflux for 4–8 hours.

    • Monitoring: Monitor by UPLC every hour. Stop when the main peak area decreases by 20-30% to avoid secondary degradation.

  • Neutralization: Cool to room temperature and neutralize to pH 7.0 with 0.1 N NaOH before LC injection.

Protocol 2: Analytical Method Development (UPLC-MS)

Objective: To separate impurities using a volatile buffer system compatible with scale-up.

Critical Insight: Avoid Phosphate buffers. Use Ammonium Bicarbonate (pH 9.0) or Ammonium Formate. High pH is preferred for Quetiapine (pKa ~7 and 10) to keep it in the free base form, improving retention and peak shape on C18 hybrid columns.

ParameterCondition
System UHPLC with PDA and SQD (Single Quad MS)
Column BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 9.0 (adjusted with NH4OH)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV 252 nm; MS ESI+ (Scan 100-600 m/z)

Gradient Table (Analytical):

Time (min) % Mobile Phase B Curve
0.0 5 Initial
1.0 5 6
8.0 60 6
9.0 95 1
11.0 95 1

| 11.1 | 5 | 1 |

Protocol 3: Scale-Up to Preparative HPLC

Objective: Isolation of pure fractions.

Scale-Up Calculation: When scaling from 2.1 mm (Analytical) to 19 mm (Prep) columns, the loading capacity increases by a factor of ~80 (Ratio of radii squared:


).

Workflow Diagram

PrepWorkflow Fig 2. Preparative isolation workflow utilizing volatile buffer systems. Start Stress Test Sample (Neutralized) Filter Filter (0.2 µm PTFE) Start->Filter LoadStudy Loading Study (Analytical Scale) Filter->LoadStudy Check Resolution PrepLC Prep LC Injection (XBridge C18, pH 9.0) LoadStudy->PrepLC Scale Up Fraction Fraction Collection (Mass-Directed or UV Threshold) PrepLC->Fraction Process Post-Processing (Lyophilization) Fraction->Process Remove Volatile Buffer Final Isolated Impurity (Solid) Process->Final

Preparative Conditions:

  • Column: XBridge BEH C18 OBD Prep Column, 130Å, 5 µm, 19 mm x 100 mm.

  • Mobile Phases: Same as analytical (10 mM NH4HCO3 pH 9.0 / ACN).

  • Flow Rate: 25 mL/min.

  • Injection Volume: 500 µL - 2000 µL (depending on concentration, aim for <5% volume of column void).

  • Gradient: Focus the gradient. If the impurity elutes at 30% B analytically, run a shallow prep gradient from 25% to 35% B over 10 minutes to maximize resolution.

Step-by-Step Isolation:

  • Equilibration: Equilibrate the Prep column with 95% A / 5% B for at least 5 column volumes.

  • Injection: Inject the filtered degradation mixture.

  • Collection: Trigger collection based on UV absorbance (threshold > 50 mAU) or MS signal (Target Mass).

    • Target Masses: N-oxide/S-oxide (m/z 400), Desethanol (m/z 340).

  • Pooling: Analyze individual fraction tubes by analytical UPLC to confirm purity (>98%). Pool pure fractions.

  • Drying: Lyophilize (freeze-dry) the pooled fractions. Do not use rotary evaporation at high temperatures (>40°C) as N-oxides can be thermally unstable.

Protocol 4: Structural Elucidation & Verification

Objective: Confirm the identity of the isolated solid.

  • Mass Spectrometry (HRMS):

    • Compare the exact mass of the isolate to the theoretical mass.

    • N-Oxide: m/z 400.169 (Expect +16 Da shift). Fragmentation often shows loss of Oxygen (-16).

  • NMR Spectroscopy (1H & 13C):

    • Dissolve ~5 mg of isolated impurity in DMSO-d6.

    • N-Oxide Diagnostic: Look for downfield shifts in the piperazine protons adjacent to the oxidized nitrogen.

    • S-Oxide Diagnostic: Look for significant shifts in the aromatic protons adjacent to the thiazepine sulfur and a distinct shift in the C-S-C carbons in 13C NMR.[4]

  • Retest: Co-inject the isolated material with a certified reference standard (if available) or the original API to confirm Relative Retention Time (RRT).

References

  • Waters Corporation. (2010). Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Application Note. Link

  • Mittapelli, V., et al. (2010).[2][4][5] Identification, Isolation, Synthesis and Characterization of Principal Oxidation Impurities in Quetiapine. Rasayan Journal of Chemistry, 3(4), 677-680.[2][4] Link

  • Trivedi, R. K., & Patel, M. C. (2011).[5] Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Scientia Pharmaceutica, 79(1), 97–111. Link

  • U.S. Pharmacopeia (USP). Quetiapine Fumarate Monograph. USP-NF. (Referenced for impurity limits and system suitability criteria). Link

  • BenchChem. (2025).[6] Application Notes and Protocols: Forced Degradation Studies of Quetiapine Fumarate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Quetiapine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Troubleshooting High-Performance Liquid Chromatography (HPLC/UPLC) for Quetiapine Fumarate and Related Impurities.

Introduction: The "Sticky" Nature of Quetiapine

Welcome to the technical support hub. If you are analyzing Quetiapine Fumarate, you are likely battling one specific chemical reality: Basicity .

Quetiapine contains a piperazine ring and a dibenzothiazepine system.[1] With a pKa of approximately 7.06 and 3.3, it is positively charged at neutral and acidic pH. This cationic nature causes it to interact aggressively with residual silanols (


) on the silica backbone of your chromatography column. The result? The dreaded "shark fin" peak tailing, retention time shifts, and co-elution with polar impurities like Quetiapine N-Oxide (Impurity G).

This guide does not just list steps; it explains the mechanism of failure so you can engineer the solution.

Module 1: Critical Resolution Failures (Impurity G & H)

User Query:

"I cannot achieve baseline separation between Quetiapine and Impurity G (N-Oxide). They co-elute or have a resolution (


) < 1.5."
The Mechanistic Cause:

Impurity G (Quetiapine N-Oxide) is structurally identical to the API except for the oxidation at the nitrogen. It is highly polar. In standard low-pH (pH 2-3) methods, both the API and Impurity G are fully ionized. Their hydrodynamic radii are similar, leading to poor selectivity on standard C18 columns.

Troubleshooting Protocol: The "pH Switch" Strategy

To separate these critical pairs, you must exploit the difference in ionization states.

Step 1: Assess Column pH Limits

  • Standard Silica C18: pH limit 2–8. (Do not exceed pH 7.5).

  • Hybrid Silica (e.g., BEH, Gemini, XBridge): pH limit 1–12. (Recommended)

Step 2: The High pH Solution (For Hybrid Columns) Switching to an alkaline mobile phase (pH 9.0–10.0) suppresses the protonation of the piperazine nitrogen.

  • Mechanism: At pH 10, Quetiapine is largely neutral (non-ionized). This increases its hydrophobicity, causing it to retain longer on the C18 chain. Impurity G, being permanently polar due to the N-oxide bond, elutes earlier.

  • Result: The elution order often reverses or the gap widens significantly.

Step 3: Mobile Phase Recipe (Alkaline)

  • Buffer: 10mM Ammonium Bicarbonate or Ammonium Acetate.

  • pH Adjustment: Adjust to pH 10.0 with Ammonium Hydroxide.

  • Organic: Acetonitrile (Methanol can increase pressure too much at this viscosity).

Data Comparison: Low vs. High pH Selectivity
ParameterLow pH (pH 2.5 - Phosphate)High pH (pH 10.0 - Ammonium Bicarb)
Column Required Standard C18 / C8Hybrid (BEH/Xtimate) C18
Quetiapine State Cationic (Ionized)Neutral (Non-ionized)
Silanol Activity Suppressed (by H+)Active (but drug doesn't interact)
Impurity G

Often < 1.5Typically > 3.0
Peak Shape Prone to tailingSharp (Symmetric)

Module 2: Peak Tailing (The "Shark Fin" Effect)

User Query:

"My Quetiapine peak has a USP Tailing Factor (


) of 2.3. The USP limit is NMT 2.0. How do I fix this?"
The Mechanistic Cause:

This is "Secondary Interaction."[2] The primary interaction is hydrophobic (C18). The secondary interaction is Ion-Exchange.



The drug gets "stuck" on the silica surface, dragging the peak tail.
Troubleshooting Protocol: The "Silanol Shield"

If you cannot use high pH (as described in Module 1), you must block the silanols.

Option A: The "Sacrificial Base" (Triethylamine) Add a competing amine to the mobile phase. Triethylamine (TEA) is a small, basic molecule that saturates the silanol sites, effectively "shielding" them from the bulky Quetiapine molecule.

  • Concentration: 0.1% to 0.5% TEA in the aqueous buffer.

  • Caveat: TEA permanently alters some columns. Dedicate the column to this method.

Option B: Increase Ionic Strength Increase the buffer concentration from 10mM to 25-50mM.

  • Mechanism: The cation in the salt (e.g.,

    
     or 
    
    
    
    ) competes with the drug for the silanol sites.

Option C: Switch to "End-Capped" Columns Ensure your column is "fully end-capped." This means the manufacturer has chemically reacted the exposed silanols with small trimethylsilyl groups.

  • Recommended Phases: Phenyl-Hexyl (provides pi-pi interaction for better selectivity of isomers) or C8 (USP L7).

Module 3: Workflow Visualization

The following diagram illustrates the logical decision path for method development and troubleshooting Quetiapine impurities.

Quetiapine_Troubleshooting Start Start: Quetiapine Impurity Analysis Check_Rs Check Resolution (Rs) Quetiapine vs Impurity G Start->Check_Rs Rs_Fail Rs < 1.5 (Co-elution) Check_Rs->Rs_Fail Fail Check_Tailing Check Tailing Factor (T) Check_Rs->Check_Tailing Pass Check_pH Current pH Strategy? Rs_Fail->Check_pH Low_pH Low pH (2-3) Check_pH->Low_pH High_pH High pH (9-10) Check_pH->High_pH Action_HighPH Switch to Hybrid Column (BEH) Use pH 9.0 Amm. Bicarb Low_pH->Action_HighPH Best Solution Action_Phenyl Switch to Phenyl-Hexyl Column Exploit Pi-Pi Interactions High_pH->Action_Phenyl Alternative Selectivity Tail_Fail T > 2.0 Check_Tailing->Tail_Fail Fail Action_TEA Add 0.1% Triethylamine (TEA) or Increase Buffer Strength Tail_Fail->Action_TEA Mobile Phase Fix Action_Endcap Verify Column is End-Capped (L7 or L1) Tail_Fail->Action_Endcap Column Fix

Caption: Decision Logic for optimizing resolution and peak symmetry in Quetiapine analysis.

Module 4: Frequently Asked Questions (FAQs)

Q1: The USP monograph uses a C8 column.[3] Can I use a C18? A: Yes, but with caution. The USP method specifies an L7 column (C8). C18 (L1) columns are more hydrophobic. If you switch to C18, your retention times (


) will likely increase significantly. You must adjust the organic modifier percentage (increase Acetonitrile) to maintain similar 

. Always perform a system suitability test to verify the resolution of the Critical Pair (Desethoxy Quetiapine and Quetiapine) is NLT 4.0 [1].[4]

Q2: I see "Ghost Peaks" in my gradient run. Is my Quetiapine degrading? A: Not necessarily. Quetiapine is sensitive to oxidation, but ghost peaks often come from the mobile phase.

  • Test: Run a "No-Injection" blank gradient.

  • Diagnosis: If the peaks appear in the blank, they are impurities in your buffer salts or organic solvents concentrating on the column during the equilibration phase.

  • Fix: Use HPLC-grade salts and filter mobile phases through 0.22µm filters.

Q3: How do I prepare the sample to avoid peak splitting? A: Quetiapine Fumarate has limited solubility in pure acetonitrile. The USP recommends a specific preparation involving acetone and chloroform for the stock, but for RP-HPLC, the diluent should match the initial mobile phase conditions as closely as possible.

  • Risk: If you dissolve the sample in 100% Acetonitrile and inject it into a 90% Water mobile phase, the solvent "plug" will travel faster than the drug, causing the drug to precipitate or spread, leading to split peaks [2].

  • Recommendation: Dissolve in 50:50 Methanol:Water or the Mobile Phase itself.

References

  • United States Pharmacopeia (USP). Quetiapine Fumarate Monograph: Impurities.[3] USP-NF.[5]

  • Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note 720006500.

  • Talele, S. & Derle, D. (2018). Stability-indicating high-performance liquid chromatography (HPLC) method development and validation for the determination of quetiapine fumarate. International Journal of Green Pharmacy.[6]

  • Restek Corporation. LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do?[7]

Sources

"optimizing resolution between Quetiapine and Impurity-N"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography & Method Development Ticket #: 8492-RES-OPT Subject: Optimizing Resolution: Quetiapine vs. Impurity N (Critical Pair & Late Eluters) Status: Open Assigned Specialist: Senior Application Scientist

Phase 1: Diagnostic & Definition (Read This First)

Before optimizing, we must define "Impurity N," as nomenclature varies between pharmacopeias (EP/USP) and internal synthetic routes.

The Ambiguity Check:

  • Scenario A (The Pharmacopeial Standard): You are referring to EP Impurity N (CAS 1800291-86-4).[1][2] This is the "Dipiperazine Diether" dimer. It is highly hydrophobic and elutes late (often in the gradient wash).

    • Challenge: Gradient shape, carryover, and resolution from other late-eluting dimers.

  • Scenario B (The Chemical "N"): You are referring to the N-Oxide (Quetiapine N-Oxide). In many generic development labs, this is shorthand for "Impurity N" (Nitrogen-Oxide).

    • Challenge: This is the classic Critical Pair . It is polar and often co-elutes with Quetiapine or the Des-ethanol metabolite (Impurity IV) near the main peak.

This guide addresses BOTH scenarios, with a primary focus on the Critical Pair (Scenario B) as it represents the most common resolution hurdle.

Phase 2: The "Critical Pair" (Quetiapine vs. N-Oxide)

The Problem: Quetiapine contains a piperazine ring with pKa values ~6.8 and ~3.3. The N-oxide is formed on the piperazine nitrogen. Both are basic, but the N-oxide is more polar. Under standard low-pH conditions (Formic/TFA), the resolution (


) is often 

due to peak tailing of the main Quetiapine peak masking the N-oxide.
Troubleshooting Logic

1. The pH "Knob" (Selectivity Driver)

  • Low pH (2.0 - 3.0): Both Quetiapine and N-oxide are fully protonated.

    • Result: Good solubility, but potential for silanol interaction (tailing).

    • Fix: Add Triethylamine (TEA) as a silanol blocker if using older silica columns.

  • Mid pH (6.0 - 7.0): Dangerous Zone. Quetiapine is near its pKa.[3] Small pH shifts cause massive retention time fluctuations. Avoid.

  • High pH (9.0 - 10.0): (Requires Hybrid/Polymer Columns).

    • Mechanism:[4] Quetiapine is neutral (free base) and retains longer. The N-oxide remains polar.

    • Result:Maximized Resolution. The hydrophobic retention of the neutral Quetiapine pulls it away from the early-eluting N-oxide.

2. The Column "Knob" (Interaction)

  • C18 (Standard): Good for general retention, but may not separate N-oxide from Des-ethanol impurity.

  • Phenyl-Hexyl: Provides

    
     interactions with the dibenzothiazepine ring.
    
    • Insight: Often provides orthogonal selectivity to C18, shifting the main peak relative to the polar impurities.

  • Pentafluorophenyl (PFP): Excellent for separating positional isomers and polar N-oxides due to dipole-dipole interactions.

Phase 3: The Late Eluter (Quetiapine vs. EP Impurity N/Dimer)

The Problem: EP Impurity N is a massive dimer. It is extremely hydrophobic.

  • Issue: If your gradient ends too early, Impurity N will elute in the next injection (Ghost Peak) or co-elute with the gradient re-equilibration.

  • Fix: Ensure your gradient ramp goes to 90-95% Organic (ACN/MeOH) and holds for at least 3-5 column volumes.

Phase 4: Optimized Experimental Protocol

Objective: Achieve


 for the Critical Pair (N-Oxide) and elute the Dimer (EP Impurity N).

Method Parameters:

ParameterRecommended SettingRationale
Column XBridge C18 or Gemini C18 (4.6 x 150mm, 3.5µm)High-pH stable hybrid silica is essential.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0 with Ammonia)Suppresses ionization of Quetiapine base, increasing retention and improving shape.
Mobile Phase B Acetonitrile (100%)Methanol creates higher backpressure; ACN provides sharper peaks for late eluters.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID.
Temp 35°C - 40°CImproves mass transfer; do not exceed 50°C (N-oxide is thermally labile).
Detection UV @ 250 nmOptimal absorbance for the thiazepine ring.

Gradient Profile (Time in min / %B):

  • 0.0 min / 15%: Start low to trap polar impurities (N-oxide).

  • 15.0 min / 80%: Slow ramp to separate critical pair and main peak.

  • 20.0 min / 95%: Hard Flush. (Crucial for EP Impurity N/Dimer).

  • 25.0 min / 95%: Hold to clear the column.

  • 25.1 min / 15%: Re-equilibration.

Phase 5: Visualizing the Logic

Diagram 1: Method Development Decision Tree

This workflow guides you based on your specific resolution failure mode.

Quetiapine_Optimization Start Start: Resolution Issue Identify Identify Critical Pair Start->Identify NOxide Target: N-Oxide (Early Eluter) Identify->NOxide Co-elutes with Main Peak Dimer Target: EP Impurity N (Late Eluter) Identify->Dimer Ghost Peak / Carryover Check_pH Check pH Strategy NOxide->Check_pH Check_Grad Check Gradient Slope Dimer->Check_Grad High_pH Switch to pH 10 (Hybrid Column) Check_pH->High_pH If using Low pH PFP_Col Switch to PFP Column (Alternative Selectivity) Check_pH->PFP_Col If pH 10 fails Success Resolution > 2.0 High_pH->Success PFP_Col->Success Extend_Hold Extend 95% B Hold (>5 Col Volumes) Check_Grad->Extend_Hold Extend_Hold->Success

Caption: Decision matrix for isolating Quetiapine from polar N-oxides (left branch) vs. hydrophobic Dimers (right branch).

Diagram 2: Separation Mechanism (High pH)

Why High pH works for Quetiapine.

Mechanism cluster_0 Low pH (pH 3.0) cluster_1 High pH (pH 10.0) Q_Pos Quetiapine(+) (Ionized) Result_Low Similar Polarity Poor Resolution Q_Pos->Result_Low N_Pos N-Oxide(+) (Ionized) N_Pos->Result_Low Q_Neut Quetiapine(0) (Neutral Base) Result_High High Contrast Excellent Resolution Q_Neut->Result_High Hydrophobic Retention N_Pol N-Oxide (Remains Polar) N_Pol->Result_High Early Elution

Caption: Mechanistic view of pH impact. At pH 10, Quetiapine becomes neutral and retains longer, separating from the polar impurity.

FAQ: Troubleshooting Specific Scenarios

Q1: I see a peak growing at RRT 0.95 (just before Quetiapine) over time. Is this Impurity N?

  • Answer: This is likely the N-Oxide (often Impurity G or B). It grows if the sample is dissolved in protic solvents and left at room temperature, or exposed to light/air.

    • Fix: Prepare samples in amber glassware. Keep autosampler temperature at 4°C.

Q2: My "Impurity N" (Dimer) peak area varies wildly between injections.

  • Answer: This indicates Carryover . The dimer is sticky.

    • Fix: Change your needle wash solvent to 50:50 Acetonitrile:Isopropanol (or Methanol). A pure water/ACN wash is often too weak to clean the needle of the hydrophobic dimer.

Q3: Can I use a standard C18 silica column at pH 10?

  • Answer: NO. Standard silica dissolves above pH 8.0. You must use "Hybrid" technology (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini) or a Polymer column.

References

  • US Pharmacopeia (USP). Quetiapine Fumarate Monograph: Impurities.[5] USP-NF. (Standard method basis).

  • European Pharmacopoeia (Ph. Eur.). Quetiapine Hemifumarate: Impurity N (Dimer) Identification. (Defines the specific dimer structure).

  • Vasantha Mittapelli, et al. "Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine." Rasayan Journal of Chemistry, 2010. (Detailed characterization of N-oxide and S-oxide).

  • Waters Corporation. "Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems." Application Note 720006473. (Validation of gradient methods).

  • PubChem. Quetiapine Compound Summary & pKa Data. National Library of Medicine.

Sources

Technical Support Center: Troubleshooting Peak Tailing in Quetiapine HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Topic: Quetiapine Fumarate | Issue: Peak Tailing | Role: Senior Application Scientist

Executive Summary: The Physics of the Problem

Quetiapine is a dibenzothiazepine derivative with a basic nitrogen center (pKa ~7.02). In Reverse Phase HPLC (RP-HPLC), peak tailing is rarely a random artifact; it is a symptom of secondary chemical interactions .

The "tail" you observe is the kinetic lag caused by the analyte sticking to residual silanol groups (


) on the silica support, rather than partitioning cleanly into the bonded phase (

). To resolve this, we must disrupt this interaction using competitive binding (modifiers), pH suppression, or steric exclusion (column choice).
Section 1: Root Cause Analysis (The "Why")

Q: Why does Quetiapine specifically suffer from severe tailing compared to neutral compounds?

A: It comes down to the Silanol-Amine Interaction . Standard silica support materials have a surface pKa of approximately 3.5–4.5. Quetiapine, being a weak base (pKa ~7.02), is fully protonated (


) at typical acidic HPLC pH levels (pH 2–4).
  • The Mechanism: The positively charged amine of Quetiapine undergoes ion-exchange interactions with ionized silanol groups (

    
    ) that were not fully covered by the C18 bonding or end-capping process.
    
  • The Result: This secondary retention mechanism is non-linear and slower than the primary hydrophobic interaction, causing the molecules to "drag" behind the main peak center, creating a tail.

Q: Is my column broken, or is this a method issue?

A: If only the Quetiapine peak tails while neutral markers (like Toluene or Uracil) remain symmetrical, it is a chemistry/method issue . If all peaks tail, it is a physical/hardware issue (e.g., void in the column bed or extra-column volume).

Section 2: Mobile Phase & Chemistry Optimization

Q: I am using a standard Phosphate buffer. Why is the peak still asymmetric?

A: Phosphate buffers control pH but do not block silanols. You need a Silanol Blocker . The most effective additive for Quetiapine is Triethylamine (TEA) . TEA is a stronger base than Quetiapine; it saturates the active silanol sites, effectively "capping" them so Quetiapine cannot interact.

  • Protocol: Add 0.1% to 0.5% TEA to the aqueous mobile phase.

  • Critical Step: You must adjust the pH after adding TEA, as TEA will drastically raise the pH.

Q: What is the optimal pH window to prevent tailing?

A: You have two strategic options to suppress the Silanol-Amine interaction:

StrategypH RangeMechanismPros/Cons
Silanol Suppression pH < 3.0 At pH 2.5, silanols are protonated (

) and neutral. They cannot bind the charged Quetiapine.
Best for stability. Requires a stable column (sterically protected).
Analyte Suppression pH > 9.0 Above pH 9, Quetiapine is deprotonated (neutral). It interacts only hydrophobically.Risky. Standard silica dissolves at pH > 8. Requires Hybrid (HILIC/Shield) or Polymer columns.

Recommendation: Stick to pH 2.5 – 3.0 with a phosphate/TEA buffer for standard C18 silica columns.

Section 3: Column Selection & Stationary Phase

Q: Does "End-Capping" really matter for Quetiapine?

A: Yes, it is non-negotiable. "End-capping" involves reacting a small silane (like trimethylchlorosilane) to cover the residual silanols left after the bulky C18 ligands are attached.

  • Avoid: "C18" columns with low carbon loads or no end-capping (often labeled "classic" or "un-capped").

  • Select: High-purity "Type B" silica columns with double end-capping or "Base Deactivated" (BDS) technology.

Q: Can I use a C8 instead of a C18?

A: Yes. Quetiapine is relatively hydrophobic. A C8 column often provides sharper peaks because the analyte elutes faster, spending less time diffusing (band broadening) and interacting with the silica surface.

Section 4: Visualizing the Interaction Pathway

The following diagram illustrates the competitive binding mechanism that causes tailing and how TEA resolves it.

Quetiapine_Tailing_Mechanism Quetiapine Quetiapine (BH+) Silanol Free Silanol (Si-O-) Quetiapine->Silanol Secondary Interaction (Causes Tailing) C18 C18 Ligand (Hydrophobic Retention) Quetiapine->C18 Primary Interaction (Desired) PeakShape Peak Shape Outcome Silanol->PeakShape Asymmetric Tail C18->PeakShape Symmetrical Gaussian TEA Triethylamine (TEA) (Blocker) TEA->Silanol Blocks Active Sites (Competitive Binding)

Figure 1: Mechanism of Peak Tailing. Quetiapine interacts with both C18 ligands (green) and Silanols (red). TEA (yellow) blocks the red pathway, restoring symmetry.

Section 5: Step-by-Step Troubleshooting Protocol

If you are currently experiencing tailing (USP Tailing Factor > 1.5), follow this sequential workflow to isolate and fix the issue.

Phase 1: System Integrity Check
  • Bypass Column: Connect the injector directly to the detector with a union. Inject your sample.[1][2]

  • Analyze: If the "slug" is tailing, the issue is Extra-Column Volume (bad tubing connections, wrong ID tubing, or a dirty injector port).

  • Fix: Replace PEEK fittings, ensure tubing is cut flat (90°), and minimize tubing length between column and detector.

Phase 2: Mobile Phase Modification (The "Magic Bullet")

If the system is clean, modify the chemistry.

  • Step 1: Prepare a mobile phase of Methanol : Phosphate Buffer (pH 2.5) (e.g., 60:40).

  • Step 2: Add 0.1% Triethylamine (TEA) to the buffer before mixing with organic solvent.

  • Step 3: Adjust pH to 2.5 ± 0.1 using Phosphoric Acid.

    • Note: Do not use Acetate buffers; they have no buffering capacity at pH 2.5.

  • Step 4: Equilibrate the column for at least 20 column volumes.

Phase 3: Column Regeneration / Replacement

If chemistry fails, the column bed may be compromised.

  • Back-flush: Reverse the column (if particle size > 1.8 µm) and flush with 100% Acetonitrile to remove hydrophobic contaminants blocking the frit.

  • Guard Column: Remove the guard column and inject. If tailing disappears, the guard cartridge is saturated/dead. Replace it.

Summary of Quantitative Parameters
ParameterSpecification / RecommendationReason
USP Tailing Factor (

)
NMT 2.0 (Ideal < 1.5)USP Monograph requirement for Quetiapine Fumarate [1].
Mobile Phase pH 2.5 – 3.0 Suppresses silanol ionization (

~3.5).
Buffer Concentration 20 – 50 mM Sufficient ionic strength to mask electrostatic interactions.
TEA Concentration 0.1% – 0.5% (v/v) Competitively blocks residual silanol sites.
Column Temperature 30°C – 40°C Reduces mobile phase viscosity and improves mass transfer kinetics.
References
  • USP Monograph . Quetiapine Fumarate. United States Pharmacopeia (USP).[3][4] (Requires Subscription, general reference via )

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation . Troubleshooting Peak Shape Problems in HPLC. Link

  • Phenomenex . Troubleshooting HPLC: Peak Tailing. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Separation Strategies for Quetiapine Fumarate and its Critical Impurities (Desalkyl, N-Oxide, Lactam). Audience: Analytical Chemists, QC Specialists, and Method Development Scientists. Version: 2.1 (Current Best Practices).

Introduction: The "Sticky" Science of Dibenzothiazepines

Quetiapine Fumarate is a dibenzothiazepine derivative with a complex impurity profile. As a weak base (pKa ~6.8 and 3.3), it presents two distinct chromatographic challenges:

  • Silanol Interaction: The protonated amine interacts with free silanols on silica columns, causing severe peak tailing that masks closely eluting impurities.

  • Structural Similarity: The N-oxide (Impurity G) and Desalkyl (Impurity B) variants possess hydrophobicity indices extremely close to the parent molecule, leading to co-elution under standard reverse-phase conditions.

This guide moves beyond basic "textbook" advice, offering a causal analysis of separation failures and self-validating protocols to resolve them.

Module 1: The Diagnostic Triage

Before changing a method, identify the failure mode. Use this logic flow to categorize your specific co-elution issue.

Visual 1: Troubleshooting Logic Tree

Quetiapine_Triage cluster_legend Action Plan Start Start: Co-elution Observed CheckTailing Is Main Peak Tailing? (T > 1.5) Start->CheckTailing CheckRT Check Retention Time (RT) CheckTailing->CheckRT No TailingIssue FAILURE MODE A: Silanol Interaction (Masking Impurity G) CheckTailing->TailingIssue Yes SelectivityIssue FAILURE MODE B: Thermodynamic Co-elution (Selectivity Issue) CheckRT->SelectivityIssue Impurity RT overlaps Main Peak VoidIssue FAILURE MODE C: Void Volume Elution (Impurity B/Desalkyl) CheckRT->VoidIssue Impurity RT < 2.0 min FixA Add TEA or Increase pH FixB Change MeOH/ACN Ratio FixC Reduce Initial Organic %

Caption: Diagnostic logic to distinguish between silanol-induced masking and true thermodynamic co-elution.

Module 2: Critical Parameter Optimization (The "Why" & "How")

The pH Lever (The Master Variable)

Quetiapine's separation is pH-dependent. The USP method targets pH 6.5 .[1][2]

  • Mechanism: At pH < 4.0, Quetiapine is fully protonated, leading to maximum retention but high tailing. At pH > 7.0, it becomes neutral, improving shape but reducing retention.

  • The Sweet Spot: pH 6.3 – 6.7 is critical. This range partially suppresses silanol ionization while keeping Quetiapine charged enough for retention on C8/C18 ligands.

  • Warning: Do not use standard silica columns above pH 7.5 unless using "Hybrid" (e.g., Waters XBridge, Agilent Poroshell HPH) technology.

Organic Modifier Selectivity

The choice between Methanol (MeOH) and Acetonitrile (ACN) alters the separation of the N-oxide (Impurity G).

ModifierCharacteristicEffect on Quetiapine Impurities
Acetonitrile Aprotic, dipole-dipoleSharpens peaks, but often collapses Impurity G into the main peak.
Methanol Protic, H-bondingRecommended. The H-bonding capability often provides the necessary selectivity (

) to pull the polar N-oxide away from the parent.
Blend (ACN:MeOH) HybridA 70:30 or 80:20 mix is often the "Magic Ratio" for resolving critical pairs.

Module 3: Troubleshooting FAQs

Q1: My Quetiapine peak has a "shoulder" on the tail. Is this Impurity G?

  • Analysis: Likely, yes. Quetiapine N-oxide (Impurity G) elutes just after the main peak in many C18 methods.

  • The Fix:

    • Check Buffer: Ensure your buffer contains Triethylamine (TEA) or Ammonium Acetate. TEA competes for silanol sites, sharpening the main peak and revealing the impurity.

    • Temperature: Lower the column temperature to 25°C. Higher temperatures (40°C+) increase mass transfer but can reduce the resolution (

      
      ) between structurally similar compounds.
      

Q2: Impurity B (Desalkyl) is eluting in the void volume (RT < 1.5 min). How do I retain it?

  • Analysis: Impurity B is significantly more polar than Quetiapine. High initial organic strength flushes it out immediately.

  • The Fix:

    • Gradient Modification: Start your gradient with lower organic (e.g., 10-15% ACN) and hold for 2 minutes. This allows the polar Impurity B to interact with the stationary phase before the ramp begins.

    • Ion Pairing: (Only if necessary) Add Hexanesulfonic acid to the mobile phase, but be aware this equilibrates slowly.

Q3: I am following the USP method, but my Resolution (Rs) is < 3.0.

  • Analysis: The USP method relies on a C8 column and specific buffer salts. Modern C18 columns are more retentive and might change the elution order.

  • The Fix: Switch to a Phenyl-Hexyl column. The pi-pi interactions offered by the phenyl ring provide unique selectivity for the aromatic rings in Quetiapine, often resolving pairs that co-elute on standard C18 chains.

Module 4: Standardized High-Resolution Protocol

This protocol is a modernized adaptation of USP/EP principles, optimized for stability and resolution.

System Suitability Criteria (Self-Validating)
  • Tailing Factor (T): NMT 1.5 for Quetiapine.

  • Resolution (Rs): NLT 3.0 between Impurity B and Impurity G (or nearest eluting peak).

  • % RSD: NMT 2.0% for 6 replicate injections.

The Method (Gradient)[1][3][4][5][6][7]
ParameterSpecification
Column C8 or Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm or 5 µm) Rationale: C8 is less retentive than C18, preventing excessive run times, while Phenyl offers alternative selectivity.
Mobile Phase A Buffer: 2.6 g/L Dibasic Ammonium Phosphate + 1 mL Triethylamine (TEA). Adjust to pH 6.5 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile : Methanol (80 : 20)
Flow Rate 1.0 - 1.3 mL/min
Wavelength 225 nm (Impurity profiling) / 290 nm (Assay)
Column Temp 25°C ± 2°C (Strict control required)

Gradient Program:

  • 0-2 min: 15% B (Retains Impurity B)

  • 2-20 min: Linear ramp to 65% B

  • 20-25 min: Hold at 65% B (Elutes Quetiapine & Impurity G)

  • 25-30 min: Re-equilibration

Visual 2: Method Development Workflow

Optimization_Cycle Step1 Step 1: Buffer Selection (pH 6.5 + TEA) Step2 Step 2: Gradient Profile (Start 15% Organic) Step1->Step2 Step3 Step 3: Check Resolution (Impurity B vs G) Step2->Step3 Step4 Step 4: Fine Tune (Temp & MeOH ratio) Step3->Step4 Rs < 3.0 Success Validated Method Step3->Success Rs > 3.0

Caption: Iterative optimization cycle for maximizing resolution between critical impurity pairs.

References

  • United States Pharmacopeia (USP). "Quetiapine Fumarate Monograph: Chromatographic Purity." USP-NF Online. (Accessed via USP subscription).

  • Waters Corporation. "Transfer of USP Assay for Quetiapine Fumarate Across Different Liquid Chromatographic Systems." Application Note 720006468EN, 2019.

  • Kumar, R. Narendra, et al. "Stability indicating fast LC method for determination of quetiapine fumarate related substances in bulk and pharmaceutical formulation."[3] Der Pharmacia Lettre, vol. 3, no. 3, 2011, pp. 457-469.[3]

  • Chandra, Raju, et al. "Development and validation a RP-HPLC method: Application for the quantitative determination of quetiapine fumarate."[4] Journal of Chemical and Pharmaceutical Research, vol. 5, no. 10, 2013.

  • Mittapelli, Vasantha, et al. "Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine."[5] Rasayan Journal of Chemistry, 2010.

Sources

"improving sensitivity of Quetiapine impurity detection"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Sensitivity of Quetiapine Impurity Detection Audience: Pharmaceutical Researchers, QC Scientists, and Method Development Specialists Version: 2.1 (Current Standards: USP/EP Harmonized Frameworks)

Diagnostic Framework: Where is the Sensitivity Loss?

Before altering method parameters, use this decision tree to isolate the root cause of poor sensitivity. Sensitivity issues in Quetiapine analysis are rarely just "detector limits"; they are often chromatographic artifacts (tailing) or stability issues (N-oxide artifacts).

QuetiapineSensitivity Start Issue: Low Sensitivity / High LOQ CheckPeak Check Peak Shape (Quetiapine) Start->CheckPeak Tailing Tailing Factor > 1.5? CheckPeak->Tailing Yes Noise High Baseline Noise? CheckPeak->Noise No Silanol Cause: Silanol Interaction (Basic Amine) Tailing->Silanol FixTailing Action: Add TEA/Ammonium Acetate or Switch to Hybrid Particle Column Silanol->FixTailing Detector Detector: UV or MS? Noise->Detector Resolution Critical Pair Co-elution? Noise->Resolution No UV_Issue UV: Check Mobile Phase Absorbance (Avoid TFA at 220nm) Detector->UV_Issue UV MS_Issue MS: Check Source Contamination or Ion Suppression Detector->MS_Issue MS CritPairs Des-E vs Quetiapine Impurity B vs G Resolution->CritPairs Gradient Action: Optimize Gradient Slope or Change pH (6.5 vs 2.5) CritPairs->Gradient

Figure 1: Diagnostic logic for isolating sensitivity and resolution bottlenecks in Quetiapine analysis.

Chromatographic Optimization (The "Separation" Pillar)

Q: I am seeing peak tailing for Quetiapine, which is masking low-level impurities. How do I fix this?

A: Peak tailing decreases peak height, directly reducing the Signal-to-Noise (S/N) ratio and raising your Limit of Quantification (LOQ). Quetiapine is a dibenzothiazepine derivative with a piperazine ring, making it a basic compound (


 and 

).

The Mechanism: Tailing occurs when the protonated amine of the piperazine ring interacts with residual acidic silanol groups (


) on the stationary phase.

Troubleshooting Protocol:

  • Mobile Phase Modifier: Ensure you are using a silanol-masking agent.

    • Standard: Add 0.1% Triethylamine (TEA) to the aqueous mobile phase. TEA competes for silanol sites, sharpening the Quetiapine peak.

    • LC-MS Compatible: Use Ammonium Acetate (10-20 mM) or Ammonium Bicarbonate (pH 9-10) . High pH suppresses silanol ionization (

      
      ) and keeps the drug in a non-ionized state (if pH > pKa), improving shape.
      
  • Column Selection: Switch to a "Hybrid Particle" column (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus). These are end-capped to minimize silanol activity.

Q: I cannot resolve Quetiapine Desethoxy (Des-E) from the main peak. What are the critical parameters?

A: The separation of Des-ethanol Quetiapine (Impurity I) from the parent peak is the primary system suitability requirement (USP NLT 4.0).

Critical Resolution Table:

Impurity Name (EP/USP)Structure CharacteristicRRT (Approx)Separation Challenge
Impurity B (Desalkyl)Loss of alkyl chain~0.58Resolving from Impurity G
Impurity G (Lactam)Oxidation of thiazepine ring~0.69Resolving from Impurity B
Impurity I (Des-E)Loss of ethanol side chain~0.88Critical Pair with Parent
Quetiapine (Parent)--1.00Tailing affects Des-E resolution
Impurity H (N-Oxide)Oxidation of piperazine N~1.1 - 1.2Late eluter; artifact risk

Optimization Strategy:

  • Gradient Slope: Flatten the gradient between 10% and 35% B (Organic). A shallow gradient (e.g., 1% B increase per minute) maximizes resolution in the critical region.

  • Temperature: Lowering column temperature to 25°C-30°C often improves selectivity for structurally similar impurities like Des-E, though it increases backpressure.

Detection Methodologies (UV vs. MS)

Q: When should I switch from HPLC-UV to LC-MS/MS?

A: Switch when your required LOQ drops below 0.05% (500 ppm) or when analyzing biological matrices (plasma).

  • HPLC-UV (252 nm):

    • Limit: Typically ~0.03% - 0.05% impurity level.

    • Best for: Routine QC release testing of raw material (API) and tablets.

    • Note: 252 nm is the isosbestic point/maxima for the dibenzothiazepine core, providing uniform response for most impurities.

  • LC-MS/MS (Positive Mode):

    • Limit: pg/mL range (Sensitivity increased by 1000x).

    • Best for: Genotoxic impurity screening (e.g., N-nitroso impurities) or pharmacokinetic studies.

    • Transition: Quetiapine Precursor

      
       (Product Ion).
      
Q: How do I improve sensitivity for Impurity H (N-Oxide) specifically?

A: Impurity H is polar and elutes differently depending on pH.

  • LC-MS Issue: N-oxides can thermally degrade back to the parent drug in the high-temperature source of an MS, leading to under-quantification.

  • Solution: Lower the Desolvation Temperature (e.g., < 350°C) and Source Temperature to minimize in-source fragmentation.

Sample Preparation & Stability (The "Artifact" Pillar)

Q: I am seeing variable levels of Impurity H (N-Oxide). Is my method creating it?

A: Yes, this is a common "false positive" scenario. Quetiapine is highly susceptible to oxidative degradation during sample preparation.

Mechanism: The piperazine nitrogen is easily oxidized by peroxides present in solvents or by exposure to air, forming Quetiapine N-Oxide (Impurity H) .

Preventative Protocol:

  • Solvent Quality: Use only HPLC-grade or LC-MS grade solvents. Lower grade ethers or tetrahydrofuran (THF) often contain stabilizing peroxides that react with Quetiapine.

  • Deoxygenation: Sparge all mobile phases and diluents with Helium or Nitrogen for 5-10 minutes before use.

  • Temperature: Prepare samples at 4°C if possible and analyze within 24 hours. Keep the autosampler temperature at 5°C.

  • Diluent Selection: Avoid using 100% methanol as a diluent if the sample will sit for long periods; a mixture of Water:Acetonitrile (80:20) is often more stable.

Validated Reference Method (Summary)

For researchers needing a baseline high-sensitivity method, the following parameters (adapted from USP/UPLC literature) provide a robust starting point.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm (or UPLC equivalent 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Acetate (pH 6.5) or 0.1% TEA in Water
Mobile Phase B Acetonitrile:Methanol (80:20)
Flow Rate 1.0 mL/min (HPLC) / 0.5 mL/min (UPLC)
Detection UV @ 252 nm
Gradient 0-2 min: 15% B; 2-15 min: 15%->80% B; 15-20 min: 80% B
System Suitability Resolution (Des-E vs Quetiapine) > 4.0; Tailing < 1.5

References

  • United States Pharmacopeia (USP). Quetiapine Fumarate Monograph: Impurities.[1] USP-NF.

  • Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note.

  • National Institutes of Health (NIH). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form.

  • Journal of Pharmaceutical and Biomedical Analysis. Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine.

  • European Pharmacopoeia (EP). Quetiapine Hemifumarate: Impurities H, G, B, I.

Sources

"reducing baseline noise in Quetiapine impurity chromatogram"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Baseline Noise in Quetiapine Impurity Chromatograms

Executive Summary

The Core Challenge: Quetiapine is a basic compound (


 and 

) often analyzed using reversed-phase liquid chromatography (RP-HPLC) with UV detection at low wavelengths (typically 220–230 nm ).

The Conflict: To prevent peak tailing caused by silanol interactions, methods frequently employ Triethylamine (TEA) or Ammonium Acetate buffers. However, these additives have UV UV-absorbance cutoffs near or above the detection wavelength, creating a high-background environment where even minor mixing irregularities or reagent impurities manifest as significant baseline noise.

This guide provides a root-cause analysis and troubleshooting protocol to stabilize baselines without compromising peak shape.

Diagnostic Logic Tree

Before altering method parameters, use this logic flow to isolate the source of the noise.

TroubleshootingLogic Start Start: Characterize Noise Type Is the noise Cyclic/Wavy or Random/Spiky? Start->Type Cyclic Cyclic / Wavy (Drift) Type->Cyclic Low Frequency Random Random / Spiky (Fuzz) Type->Random High Frequency Mixer Gradient Mixing Issue (Check Dwell Volume/Mixer) Cyclic->Mixer Lamp Lamp Energy Low (Check Reference Energy) Cyclic->Lamp Reagent Reagent UV Cutoff Conflict (TEA/Acetate at <230nm) Random->Reagent Air Trapped Air/Degassing (Check Pump Ripples) Random->Air Col Column Bleed/Fouling (Wash Column) Random->Col Solution1 Action: Increase Mixer Volume or Pre-mix Solvents Mixer->Solution1 Solution2 Action: Use HPLC-Grade TEA or Switch to Phosphate Reagent->Solution2

Figure 1: Diagnostic workflow for categorizing and addressing baseline noise types.

Root Cause Analysis & Solutions

Issue A: The "UV Cutoff" Conflict (Chemistry)

Symptom: High background absorbance leading to "fuzzy" baselines, especially during gradient shifts. Mechanism: Quetiapine methods often use TEA as a silanol blocker.[1] TEA oxidizes over time and absorbs UV light up to 235 nm . If your method detects at 230 nm , you are operating inside the noise floor of your modifier.

Data: Solvent UV Cutoff vs. Detection Wavelength
Reagent/BufferUV Cutoff (

)
Risk at 230 nmRecommendation
Acetonitrile (HPLC Grade) 190 nmLowStandard organic modifier.[2]
Methanol 205 nmLow-MediumEnsure "Gradient Grade" purity.
Phosphate Buffer < 200 nmLowExcellent for low-UV noise, but non-volatile (No MS).
Ammonium Acetate ~205 nmMediumUse high purity; risk increases at high conc. (>10mM).[1][3][4][5]
Triethylamine (TEA) ~235 nm CRITICAL Primary Source of Noise. Must use fresh, amine-free grade.
Trifluoroacetic Acid (TFA) 210 nmMediumCauses baseline drift in gradients due to refractive index changes.

Corrective Actions:

  • Freshness Rule: TEA degrades (oxidizes) rapidly, turning yellow and increasing UV absorbance. Never use TEA older than 3 months after opening.

  • Grade Selection: Switch to "HPLC-Grade" or "Sequencing Grade" modifiers.

  • Wavelength Optimization: If the monograph permits, increase detection wavelength to 250 nm (where Quetiapine still absorbs strongly) to escape the TEA interference window.

Issue B: Gradient Mixing & Dwell Volume (Hardware)

Symptom: Sinusoidal waves (periodic noise) in the baseline that correlate with the gradient slope. Mechanism: Incomplete mixing of Mobile Phase A (Buffer) and Mobile Phase B (Organic). Acetonitrile and aqueous buffers have different viscosities and refractive indices. If the pump's mixing volume is too small, "packets" of unmixed solvent pass through the detector.

Corrective Actions:

  • Pre-Mixing: Instead of running 100% Buffer (A) and 100% ACN (B), modify to:

    • Line A: 90% Buffer / 10% ACN

    • Line B: 10% Buffer / 90% ACN

    • Why? Pre-mixing minimizes the chemical difference between the lines, reducing outgassing and mixing noise.

  • Increase Mixer Volume: Install a larger static mixer (e.g., move from 35 µL to 100 µL) if using a high-pressure mixing system (Binary pump).

Issue C: System Hygiene (Contamination)

Symptom: Ghost peaks or irregular spikes.[6] Mechanism: Quetiapine is "sticky" (hydrophobic/basic). It can adsorb to stainless steel or dirty column frits and slowly leach out, creating baseline noise.

Corrective Actions:

  • Needle Wash: Ensure the needle wash solvent is strong enough (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) to remove carryover.

  • Passivation: If the system has been dry or used with high-salt buffers, passivate the LC system with 30% Phosphoric Acid (remove column first!) to restore the oxide layer on stainless steel surfaces.

Protocol: Low-Noise System Conditioning

Use this protocol to "zero out" your system before running a Quetiapine impurity sequence.

Prerequisites:

  • Remove the analytical column.[7] Install a union connector.

  • Prepare fresh Mobile Phase (filtered through 0.22 µm membrane).

Step-by-Step Workflow:

  • The Hot Flush (Water):

    • Flush all lines (A & B) with HPLC-grade hot water (

      
       if possible) at 2.0 mL/min for 15 minutes.
      
    • Purpose: Dissolves precipitated buffer salts (Phosphate/Acetate) that cause micro-clogs and noise.

  • The Organic Purge:

    • Flush lines with 100% Isopropanol (IPA).

    • Purpose: Removes hydrophobic residues and air bubbles (IPA has low surface tension).

  • Column Installation & Equilibration:

    • Install the Quetiapine-specific column (e.g., C8 or C18 Base-Deactivated).

    • Run the "Method Initial Conditions" for 45 minutes (not just 10).

    • Critical Check: Monitor the pressure ripple. It should be

      
       of total pressure.
      
  • The "Blank" Test:

    • Inject a blank (Mobile Phase A).

    • Zoom in on the baseline.[7][8][9][10] If the noise (Peak-to-Peak) is

      
       mAU, repeat the flush or replace the lamp.
      

Frequently Asked Questions (FAQs)

Q: Can I replace TEA with a different base to reduce noise? A: Yes, but with caution. Diisopropylamine is sometimes used, but it is sterically bulkier. A better modern alternative is using a high-pH stable column (e.g., Hybrid Silica) with an Ammonium Bicarbonate buffer (pH 10). This eliminates the need for TEA entirely, removing the UV background noise source.

Q: My baseline drifts upward significantly during the gradient. Is this noise? A: No, that is Drift , not noise. It is caused by the difference in UV absorbance between Mobile Phase A and B.

  • Fix: Balance the absorbance. If Line A (Buffer) has lower absorbance than Line B (Organic), add a tiny amount of the UV-absorbing additive (e.g., 0.1% Acetone or slightly more modifier) to Line A until the absorbance matches Line B.

Q: Why does the noise worsen after 50 injections? A: This indicates Matrix Buildup . Quetiapine samples (especially formulations) contain excipients that accumulate on the column head. Add a "Sawtooth Wash" step at the end of your gradient (ramp to 95% Organic for 2 minutes) to strip the column after every injection.

References

  • United States Pharmacopeia (USP). Quetiapine Fumarate: Organic Impurities.[3] USP-NF Monograph.[3] (Requires Subscription).

  • Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note.

  • Phenomenex. Troubleshooting HPLC Baseline Noise and Drift. Technical Guide.

  • Agilent Technologies. Eliminating Baseline Problems in HPLC. Technical Overview.[1][6][7][9]

  • Kromasil. UV Cut-off Values for Common Solvents and Buffers. Technical Data.[3][4][6][7][9][11]

Sources

"impact of mobile phase pH on Quetiapine impurity retention"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Mobile Phase pH on Quetiapine Impurity Retention

The Mechanistic Core: Why pH is the Control Lever

Executive Summary: Quetiapine Fumarate is a dibenzothiazepine derivative containing a piperazine ring.[1] This structure renders the molecule dibasic with pKa values approximately at 3.3 and 7.06 (piperazine nitrogen).

In Reversed-Phase HPLC (RP-HPLC), pH is not merely a variable; it is the primary determinant of selectivity for basic drugs.

  • pH < 3.0: Quetiapine is fully protonated (cationic). Retention is governed by hydrophobic interaction of the non-polar tricyclic ring, but modulated by the repulsion between the positive charge and the stationary phase.

  • pH 6.0 – 7.5 (The "Sensitive Zone"): This is the critical region. The ionization state of the N4-piperazine nitrogen shifts rapidly. Small changes in pH here result in massive retention time shifts (

    
    ) and selectivity changes between Quetiapine and its impurities, particularly Desethoxy Quetiapine  and Quetiapine N-Oxide .
    

Troubleshooting Guide: Diagnostic Workflows

Scenario A: Critical Pair Co-elution (Quetiapine vs. Desethoxy Impurity)

Symptom: The resolution (


) between the main Quetiapine peak and the Desethoxy impurity (Impurity I) drops below 1.5.
Root Cause:  These two molecules differ primarily by the hydroxyethoxy chain. At low pH (< 3), their ionization states are identical, making hydrophobic discrimination difficult.
Corrective Action: 
  • Shift pH Upward: Move to pH 6.5 – 7.2 .

    • Why: At this pH, the secondary amine of the impurity (if Desalkyl) or the slight electronic difference in Desethoxy variants causes a divergence in the degree of ionization compared to the parent.

  • Buffer Selection: Switch from Phosphate (if used at pH 2) to Ammonium Acetate or Triethylamine (TEA) / Phosphoric Acid buffer to buffer effectively in the neutral range.

Scenario B: Severe Peak Tailing ( )

Symptom: The Quetiapine peak exhibits a "shark fin" shape, ruining integration accuracy for trailing impurities. Root Cause: Secondary Silanol Interactions. At intermediate pH (4–6), residual silanols (


) on the column surface ionize to 

. The protonated Quetiapine (

) binds ionically to these sites. Corrective Action:
  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or 10-20 mM Ammonium Acetate . TEA acts as a "sacrificial base," blocking silanol sites.

  • Stationary Phase: Switch to a Hybrid Particle Column (e.g., Waters XBridge, Phenomenex Gemini) which is resistant to high pH and has reduced silanol activity.

Visualizing the Logic: Troubleshooting Decision Tree

QuetiapineTroubleshooting Start Start: Chromatographic Issue IssueType Identify Issue Type Start->IssueType CoElution Co-elution / Poor Resolution IssueType->CoElution Tailing Peak Tailing (Tf > 1.5) IssueType->Tailing Drift Retention Time Drift IssueType->Drift CheckPair Identify Critical Pair CoElution->CheckPair CheckCol Check Column Type Tailing->CheckCol CheckBuffer Check Buffer Capacity Drift->CheckBuffer Desethoxy Quetiapine vs. Desethoxy CheckPair->Desethoxy N_Oxide Quetiapine vs. N-Oxide CheckPair->N_Oxide Action_pH_Up Increase pH to 6.8-7.2 (Exploit pKa diff) Desethoxy->Action_pH_Up Action_Gradient Adjust Gradient Slope (N-Oxide is polar) N_Oxide->Action_Gradient Silica Standard Silica (Type B) CheckCol->Silica Hybrid Hybrid / Polymer CheckCol->Hybrid Action_TEA Add 0.1% TEA modifier (Block Silanols) Silica->Action_TEA Action_HighPH Run at pH 8.0-9.0 (Neutralize Drug) Hybrid->Action_HighPH Action_Conc Increase Buffer Conc. (to >20mM) CheckBuffer->Action_Conc

Figure 1: Logic flow for diagnosing Quetiapine separation anomalies based on pH and column chemistry.

Method Optimization Protocol: The pH Mapping Experiment

Objective: Determine the optimal pH for separating Quetiapine from Related Compounds B and G and Desethoxy Quetiapine .

Experimental Conditions:

  • Column: C8 or C18 (Hybrid particle recommended, e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Buffer (See Table).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 15% B to 80% B over 20 minutes.

Protocol Steps:

  • Preparation: Prepare three separate buffers at 20mM concentration.

    • Buffer A: Ammonium Formate (pH 3.0).

    • Buffer B: Ammonium Acetate (pH 5.0).

    • Buffer C: Ammonium Bicarbonate or Phosphate/TEA (pH 7.0).

  • Execution: Inject the "System Suitability Mixture" (containing Quetiapine and spiked impurities) at each pH level.

  • Data Analysis: Plot Retention Factor (

    
    ) vs. pH.
    

Expected Data Trends:

ParameterLow pH (2.5 - 3.[3]0)Neutral pH (6.5 - 7.[3]2)High pH (> 8.[3]0)
Quetiapine State Fully Protonated (+)Partially IonizedNeutral (mostly)
Retention (

)
Low (Elutes early)ModerateHigh (Hydrophobic retention dominates)
Peak Shape Good (if silanols suppressed)Risk of BroadeningExcellent (Sharp)
Selectivity Separation based on polaritySeparation based on pKa differencesSeparation based on hydrophobicity
Risk Co-elution of polar impuritiesHigh sensitivity to pH drift Column dissolution (if not hybrid)

Frequently Asked Questions (FAQ)

Q1: Why does my retention time shift day-to-day when using a pH 7.0 method? A: You are likely operating exactly on the pKa curve of Quetiapine (~7.06). At this point, a pH shift of just 0.05 units (due to temperature changes or evaporation of organic modifier) significantly changes the ratio of ionized to neutral species.

  • Fix: Adjust your mobile phase pH to 6.8 or 7.2 (slightly away from the exact pKa) or increase buffer concentration to stabilize the pH.

Q2: Can I use a standard silica C18 column at pH 8.0 to improve peak shape? A: No. Standard silica dissolves above pH 7.5-8.0, leading to column voiding and loss of efficiency.

  • Fix: Use a column specifically designed for high pH stability (e.g., columns using hybrid organic-inorganic particles or bidentate C18 bonding).

Q3: My Quetiapine N-Oxide peak is vanishing. Where did it go? A: N-Oxides can be thermally unstable or reduce back to the parent drug if exposed to certain metallic frits or high temperatures. However, regarding pH: N-oxides are much more polar. At low pH, they may elute near the void volume (


).
  • Fix: Lower the initial organic percentage in your gradient (e.g., start at 5% ACN) to capture early eluters.

References

  • United States Pharmacopeia (USP). Quetiapine Fumarate Monograph: Impurities.[4] USP-NF. (Standard compendial method reference).

  • Waters Corporation. Successful Method Migration of the USP Quetiapine Fumarate Impurities Method.[5] Application Note. Link

  • Mandrioli, R., et al. (2002).[6][7] HPLC analysis of the novel antipsychotic drug quetiapine in human plasma.[7] Journal of Pharmaceutical and Biomedical Analysis, 30(4), 969-977.[7] Link

  • Mittapelli, V., et al. (2010). Identification, Isolation, Synthesis and Characterization of Principal Oxidation Impurities in Quetiapine. Rasayan Journal of Chemistry. Link

  • PubChem. Quetiapine Fumarate Compound Summary (pKa data). National Library of Medicine. Link

Sources

Technical Support Center: Quetiapine Impurity-N Peak Shape Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Chromatography Troubleshooting | Molecule: Quetiapine EP Impurity N (Dipiperazine Diether)[1][2]

⚠️ Disambiguation Alert: Know Your Molecule

Before proceeding, confirm the identity of your "Impurity N." Nomenclature varies by pharmacopoeia and vendor.

DesignationChemical NameCAS No.Common Characteristic
EP Impurity N (Target of this guide)Quetiapine Dipiperazine Diether1800291-86-4High MW (~540 Da), two piperazine rings.[2][3] Prone to severe tailing due to multi-point silanol binding.[2]
Impurity B (Often confused)Quetiapine N-Oxide1076199-69-3Polar, thermally unstable.[2] Prone to peak splitting if heated.[2]

This guide focuses on the official EP Impurity N (Dipiperazine Diether) , a large, highly basic molecule notorious for broad, tailing peaks.

Section 1: The "Why" – Root Cause Analysis

Poor peak shape for Quetiapine Impurity N is rarely random. It is a deterministic result of its chemical structure interacting with your stationary phase.[2]

1. The "Velcro" Effect (Secondary Silanol Interactions) Impurity N contains two piperazine rings, effectively doubling the number of basic nitrogen centers compared to Quetiapine.

  • Mechanism: Standard C18 columns have residual silanols (Si-OH) on the silica surface.[2] At pH > 3, these silanols ionize (Si-O⁻).[2]

  • The Problem: The protonated nitrogens on Impurity N bind ionically to these silanols. Because Impurity N has multiple binding sites, it "sticks" more aggressively than the parent drug, leading to an exponential tail (asymmetry > 2.0).

2. Slow Mass Transfer (Steric Bulk) With a molecular weight of ~540 Da and a flexible ether linker, Impurity N diffuses slowly into and out of the stationary phase pores.

  • The Problem: If the flow rate is too high or the column temperature too low, the molecule cannot equilibrate fast enough, resulting in broad, short peaks.

3. Solubility Mismatch The dipiperazine diether structure is significantly more hydrophobic than the N-oxide but has specific solubility gaps.

  • The Problem: Dissolving the sample in 100% organic solvent (like pure Acetonitrile) when the mobile phase is 90% aqueous causes "solvent shock" at the column head, leading to peak splitting or fronting.

Section 2: Troubleshooting Q&A

Direct solutions for specific symptoms observed in your chromatogram.

Q1: My Impurity N peak has a Tailing Factor (Tf) > 2.0. How do I sharpen it?

Diagnosis: Unsuppressed silanol activity. The Fix: You must block the silanols or suppress their ionization.

  • Add a "Sacrificial Base": Add 0.1% Triethylamine (TEA) to your aqueous mobile phase.[2] TEA competes for the silanol sites, effectively "capping" them so Impurity N can pass freely.

  • Increase Buffer Strength: If using a phosphate buffer, increase concentration from 20 mM to 50 mM. Higher ionic strength masks the electrostatic attraction between the impurity and the silica.

  • Switch Column Technology: Move from a standard Silica-C18 to a Hybrid (BEH/Xtierra) or Bidentate End-capped column.[2] These have significantly fewer accessible silanols.[2]

Q2: The peak is splitting (doublet) or has a "shoulder."

Diagnosis: Solvent mismatch or Frit blockage. The Fix:

  • Check Diluent: If your sample is dissolved in 100% Methanol/ACN, but your gradient starts at 10% Organic, the impurity precipitates momentarily at the inlet. Protocol: Dissolve sample in the starting mobile phase (e.g., 90:10 Buffer:ACN).

  • Frit Check: Impurity N is large.[2] If you are using a 0.2 µm frit (UHPLC) and the sample is dirty, the frit may be partially occluded. Backflush the column or replace the inline filter.

Q3: The peak is excessively broad (low plate count) compared to Quetiapine.

Diagnosis: Slow mass transfer (kinetic issue). The Fix:

  • Increase Temperature: Raise column oven temperature to 40°C or 45°C . This lowers mobile phase viscosity and increases the diffusion rate of the large Impurity N molecule.

  • Lower Flow Rate: If running at 1.5 mL/min, drop to 1.0 mL/min. Giving the large molecule more time to interact with the pores often sharpens the peak (Van Deemter curve optimization).

Section 3: Optimized Experimental Protocols
Protocol A: The "Silanol Suppression" Mobile Phase

Use this if you cannot change your column and are experiencing tailing.

ComponentQuantity/ConditionFunction
Aqueous Phase 20mM Potassium Phosphate (monobasic)Buffer capacity
Modifier + 0.1% Triethylamine (TEA) Critical: Silanol blocker
pH Adjustment Adjust to pH 6.5 with Phosphoric AcidKeeps TEA protonated (active) but suppresses some silanol ionization
Organic Phase Acetonitrile (ACN)Elution strength
Column Temp 40°C Improves mass transfer
Protocol B: Sample Preparation for Impurity N

Prevents fronting and splitting.

  • Stock Solution: Dissolve Impurity N standard in 100% Methanol (solubility is good here).

  • Working Solution: Dilute the stock 1:10 with Mobile Phase A (Buffer).

    • Result: Final solvent composition is ~10% Organic.[2]

    • Why: Matches the initial gradient conditions, allowing the impurity to focus as a tight band at the column head.

Section 4: Visual Troubleshooting Logic
Diagram 1: Diagnostic Decision Tree

Follow this flow to identify the root cause of your peak shape issue.

TroubleshootingTree Start Problem: Poor Peak Shape (Quetiapine Impurity N) Symptom Identify Symptom Start->Symptom Tailing Tailing (Tf > 1.5) Symptom->Tailing Splitting Splitting / Doublet Symptom->Splitting Broad Broad / Low Plates Symptom->Broad Silanols Cause: Silanol Interaction (Basic Nitrogens binding) Tailing->Silanols Solvent Cause: Solvent Mismatch (Strong Solvent Injection) Splitting->Solvent Kinetics Cause: Slow Mass Transfer (Large Molecule) Broad->Kinetics FixTail Fix: Add TEA (0.1%) OR Switch to Hybrid Column Silanols->FixTail FixSplit Fix: Match Sample Diluent to Initial Mobile Phase Solvent->FixSplit FixBroad Fix: Increase Temp (45°C) Reduce Flow Rate Kinetics->FixBroad

Caption: Decision matrix for isolating the specific chromatographic failure mode associated with Quetiapine Impurity N.

Diagram 2: The Mechanism of Tailing

Visualizing why Impurity N is more problematic than Quetiapine.

InteractionMechanism Figure 2: The 'Velcro Effect'. Unlike Quetiapine, Impurity N has multiple protonated sites that bind simultaneously to silanols, causing severe tailing. cluster_0 Stationary Phase Surface cluster_1 Impurity N Molecule Silanol1 Si-O⁻ Silanol2 Si-O⁻ C18 C18 Chain (Hydrophobic) Pip1 Piperazine N+ Pip1->Silanol1 Ionic Bond (Strong Drag) Backbone Hydrophobic Backbone Pip1->Backbone Pip2 Piperazine N+ Pip2->Silanol2 Ionic Bond (Multipoint) Pip2->Backbone Backbone->C18 Desired Retention

Caption: Schematic representation of the multi-point ionic interaction between Impurity N and residual silanols.

References
  • European Pharmacopoeia (Ph.[2] Eur.) 10.0 .[2] Quetiapine Hemifumarate Monograph. (Defines Impurity N structure and system suitability requirements). [2]

  • LGC Standards . Quetiapine Impurity N Data Sheet (CAS 1800291-86-4).[1][2][3][4][5] (Confirms Dipiperazine Diether structure).[1][2][3][6]

  • Waters Corporation . Troubleshooting Peak Shape Problems in HPLC. (General guide on silanol interactions and tailing factors).

  • McCalley, D. V. (2023).[2][7] Understanding and managing peak shape for basic compounds in RPLC. Chemical Communications.[2][7] (Academic grounding for the "Sacrificial Base" and high-pH strategies).

Sources

Technical Support Center: Quetiapine Stability & Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the minimization of on-column degradation and associated chromatographic anomalies for Quetiapine.

Topic: Minimizing On-Column Degradation of Quetiapine Role: Senior Application Scientist Status: Operational

Diagnostic Workflow: Is it Degradation or Interaction?

Before altering mobile phases, you must distinguish between on-column degradation (chemical change during elution) and secondary interactions (physical adsorption/peak distortion).

The "Stop-Flow" Diagnostic Test Perform this test to confirm on-column degradation.

  • Inject the standard.[1]

  • Stop the flow when the Quetiapine peak is halfway through the column (calculated based on

    
    ).
    
  • Hold for 10–30 minutes.

  • Restart flow.

  • Result: If a new peak appears or the peak shape distorts significantly compared to a control run, degradation is occurring inside the column. If the peak broadens symmetrically (diffusion only), it is stable.

Troubleshooting Decision Tree

DiagnosticTree Start Issue: Distorted/Split Quetiapine Peak CheckDiluent Check Diluent Strength (Is Diluent > Mobile Phase Strength?) Start->CheckDiluent DiluentFix Action: Match Diluent to Initial MP (Prevents 'Solvent Shock') CheckDiluent->DiluentFix Yes CheckOxidation Check Mobile Phase Quality (Are Peroxides Present?) CheckDiluent->CheckOxidation No OxidationFix Action: Use Fresh HPLC-Grade Solvents Add Antioxidant (e.g., BHT) CheckOxidation->OxidationFix Yes (N-Oxide detected) CheckSilanols Check Stationary Phase (Tailing due to Silanol Interaction?) CheckOxidation->CheckSilanols No SilanolFix Action: Add TEA Modifier or Switch to Hybrid Particle Column CheckSilanols->SilanolFix Yes (Tailing > 1.5)

Figure 1: Diagnostic logic to isolate the root cause of peak anomalies. "Solvent Shock" from strong diluents mimics degradation splitting.

Critical Degradation Pathways

Quetiapine is an atypical antipsychotic containing a dibenzothiazepine ring and a piperazine moiety.[2] The piperazine nitrogen is the "soft spot" for oxidative attack, leading to N-oxides.

Mechanism:

  • Oxidative Attack: Trace peroxides in Acetonitrile (ACN) or Tetrahydrofuran (THF) react with the tertiary amine.

  • Hydrolysis: Extreme pH (acidic or basic) can cleave the ether linkage or the fumarate salt association.

DegradationPathway Quetiapine Quetiapine (Parent) NOxide Quetiapine N-Oxide (Main Oxidative Impurity) Quetiapine->NOxide Peroxides/Air (Fast On-Column) SOxide Quetiapine S-Oxide (Sulfoxide) Quetiapine->SOxide Strong Oxidation Desalkyl Desalkyl Quetiapine (Metabolite/Degradant) Quetiapine->Desalkyl Hydrolysis/Cleavage

Figure 2: Primary degradation pathways. The N-oxide formation is the most common "on-column" artifact caused by aged mobile phases.

Frequently Asked Questions (Technical Solutions)

Q1: My Quetiapine peak is splitting, but only in the standard solution. Is this on-column degradation?

Diagnosis: Likely Solvent Mismatch , not degradation. Mechanism: Quetiapine is hydrophobic. If your sample diluent contains a higher ratio of organic solvent (e.g., 100% Methanol) than your initial mobile phase (e.g., 10% Methanol), the analyte precipitates or travels faster than the eluent front upon injection, causing a "split" or "fronting" peak. Solution:

  • Protocol: Dissolve Quetiapine Fumarate in the mobile phase or a solvent weaker than the mobile phase (e.g., 90:10 Water:MeOH).

  • Verification: Reduce injection volume from 10 µL to 2 µL. If the split disappears, it is a solvent effect, not degradation [1].

Q2: I see a small "shoulder" peak that grows over time during the sequence. How do I stop this?

Diagnosis: Oxidative Degradation (N-Oxide formation) . Mechanism: Acetonitrile can form peroxides over time, especially if not stored in amber bottles. These peroxides react with Quetiapine on the column surface. Solution:

  • Reagent Quality: Use only "HPLC-Gradient Grade" or "LC-MS Grade" Acetonitrile. Avoid solvents stored for >3 months.

  • Protection: Add 0.05% BHT (Butylated Hydroxytoluene) to the organic mobile phase if the assay permits, or keep the mobile phase reservoir protected from light (amber glass) [2].

  • Temperature: Lower column temperature. While 40°C improves peak shape, it accelerates oxidation. Try 25°C or 30°C.

Q3: The peak has severe tailing (Tailing Factor > 1.8). Is the drug degrading on the silica?

Diagnosis: Secondary Silanol Interactions (Physical interaction, not chemical degradation). Mechanism: Quetiapine has a pKa of ~6.8 and ~3.3. At neutral pH, the protonated nitrogen interacts with ionized silanols (


) on the column stationary phase.
Solution: 
  • Mobile Phase Modifier: Add Triethylamine (TEA) (0.1% to 0.5%) to the mobile phase. TEA competes for the silanol sites, blocking them from the Quetiapine amine group.

  • pH Strategy:

    • Option A (High pH): Use a hybrid column (e.g., Waters XBridge) at pH 9.0. This suppresses silanol ionization (silanols are neutral at low pH, but the drug is neutral at high pH).

    • Option B (Low pH): Run at pH 2.5–3.0 using Phosphate or Formate buffer. This suppresses silanol ionization (

      
      ) [3].
      

Optimized Experimental Protocol

To minimize degradation and ensure system suitability, follow this validated setup.

Reagents & Mobile Phase
ComponentSpecificationPurpose
Solvent A 20 mM Ammonium Acetate or Phosphate Buffer (pH 6.5)pH control for separation stability.
Solvent B Acetonitrile (LC-MS Grade)Organic modifier. Must be fresh.
Additives 0.1% Triethylamine (TEA)Critical: Masks silanols to prevent tailing.
Diluent Mobile Phase A : Mobile Phase B (50:50)Prevents solvent shock/splitting.
Instrument Settings
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex). End-capping is vital to cover reactive silanols.

  • Flow Rate: 1.0 mL/min (Adjust for column ID).

  • Temperature: 30°C (Balance between viscosity and thermal stability).

  • Detection: UV @ 252 nm (or 225 nm for higher sensitivity).

Step-by-Step Workflow
  • System Passivation: Flush the system with 50:50 Methanol:Water to remove any metal ions (which catalyze oxidation).

  • Equilibration: Equilibrate the column with Mobile Phase containing TEA for at least 30 minutes. The TEA needs time to coat the silanol sites.

  • Sample Prep: Prepare samples immediately before analysis. Store in an autosampler at 4°C (dark) to prevent pre-injection hydrolysis or oxidation.

  • Injection: Inject 10 µL. Monitor the "Placebo" injection for ghost peaks (impurities in the mobile phase).

References

  • Waters Corporation. What are common causes of peak splitting when running an LC column? Waters Knowledge Base.[3] Available at: [Link]

  • Baghel, U.S., et al. A validated stability indicating HPLC method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry, 2012. Available at: [Link]

  • Ebrahimi, P., et al. Optimisation of a Stability-Indicating HPLC Method for Quetiapine and Its Degradation Products. Istanbul University Press. Available at: [Link]

Sources

Technical Support Center: Quetiapine Analysis & Retention Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Retention Time (RT) Shifts in Quetiapine Fumarate Analysis

Doc ID: TS-QTF-004 | Version: 2.1 | Status: Validated

Introduction: The "Floating Peak" Phenomenon

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing a drift or sudden shift in the retention time (RT) of Quetiapine during HPLC/UHPLC analysis.

Quetiapine Fumarate is a dibenzothiazepine derivative with complex physicochemical properties that make it notoriously sensitive to minor experimental fluctuations. Unlike neutral compounds, Quetiapine is a weak base with two distinct


 values (~3.3 and ~6.9).

The Core Problem: Many standard methods (including some USP monographs) operate at a pH near 6.0–7.0. This places the mobile phase pH dangerously close to the molecule's second


. In this "buffer transition zone," a pH shift of just 0.1 units  can alter the ionization ratio of the molecule by >10%, causing significant retention time shifts and peak shape deterioration (tailing).

This guide synthesizes chromatographic theory with practical troubleshooting to stabilize your Quetiapine method.

Module 1: The Chemistry of the Shift (Root Cause Analysis)

Before troubleshooting hardware, you must validate the chemistry. The majority of RT shifts in Quetiapine analysis stem from the interaction between the molecule's ionization state and the column's residual silanols.

The Trap

Quetiapine has a piperazine ring that is protonated at physiological pH.

  • 
     1 (~3.3):  Strong ionization.
    
  • 
     2 (~6.9):  The critical pivot point.
    

If your method uses a Phosphate or Ammonium Acetate buffer near pH 6.8, the drug exists in a dynamic equilibrium between mono-cationic and di-cationic states.

  • Scenario A (pH drops slightly): Molecule becomes more ionized

    
     More polar 
    
    
    
    RT decreases (elutes earlier).
  • Scenario B (pH rises slightly): Molecule becomes less ionized

    
     More hydrophobic 
    
    
    
    RT increases (elutes later).
Visualizing the Interaction Logic

The following diagram illustrates the decision matrix for diagnosing the shift based on chemical interactions.

Quetiapine_RT_Logic Start Symptom: Quetiapine RT Shift Check_Dir Direction of Shift? Start->Check_Dir Early Elutes Earlier (RT Decrease) Check_Dir->Early tR < Expected Late Elutes Later (RT Increase) Check_Dir->Late tR > Expected Cause_Early1 pH Decrease (More Ionized) Early->Cause_Early1 Most Common Cause_Early2 Organic Evaporation (In Pre-mixed) Early->Cause_Early2 If Open Bottles Cause_Early3 Stationary Phase Dewetting Early->Cause_Early3 If High Aqueous Cause_Late1 pH Increase (Less Ionized) Late->Cause_Late1 Buffer Error Cause_Late2 Active Site Blockage (Fouling) Late->Cause_Late2 Matrix Buildup Cause_Late3 Temperature Drop Late->Cause_Late3 Thermodynamics

Figure 1: Diagnostic logic flow for classifying retention time shifts based on directionality.

Module 2: Hardware & Method Variables

If the chemistry is sound (buffer pH is stable), investigate the thermodynamic and hydrodynamic variables.

Thermal Thermodynamics

Quetiapine retention is exothermic.

  • The Rule: A 1°C change in column temperature can shift retention by 1–2%.

  • The Issue: Laboratory HVAC cycles can cause "sawtooth" RT patterns if the column oven is not efficient.

  • Solution: Ensure the column compartment is set at least 5°C above or below ambient to force the heater/cooler to engage actively, rather than drifting with the room.

Mobile Phase Hysteresis

Volatile organic modifiers (Methanol/Acetonitrile) evaporate over time, especially in pre-mixed isocratic methods.

  • Evaporation Effect: Loss of organic solvent increases the polarity of the mobile phase.

  • Result: The hydrophobic Quetiapine sticks longer to the C18 column. RT Increases.

Troubleshooting Matrix
ObservationProbable CauseVerification StepCorrective Action
RT Drifting Lower pH drift (Acidic)Check pH of aqueous reservoir.Re-prepare buffer; ensure proper capping.
RT Drifting Higher Organic EvaporationCompare RT of fresh vs. old MP.Prepare fresh MP; use reputable caps.
RT Jumping Randomly Pump/Mixing IssueCheck pressure ripple/fluctuation.Purge pump; check check-valves; perform leak test.
Broadening + Shift Column Void/CollapseCheck Efficiency (

) and Tailing (

).
Replace column; ensure pH < 8 for silica columns.
Tailing Factor > 2.0 Silanol InteractionMethod pH is likely near

.
Add Triethylamine (TEA) modifier or switch to "Hybrid" column.

Module 3: Step-by-Step Recovery Protocol

Follow this self-validating protocol to recover a method with shifting RT.

Phase 1: The "System Null" Check
  • Inject a Void Marker: Inject Uracil or NaNO₃.

  • Calculate

    
    :  If the void time (
    
    
    
    ) is shifting alongside the Quetiapine peak, the issue is Flow Rate (Pump hardware), not chemistry.
  • If

    
     is stable  but Quetiapine shifts: The issue is Chemical  (Temperature, pH, or Column Chemistry).
    
Phase 2: The "Buffer Bracket" Technique

If you suspect pH instability near the


 (6.8), perform this test:
  • Prepare Mobile Phase A at pH 6.5 . Run Standard.

  • Prepare Mobile Phase B at pH 7.1 . Run Standard.

  • Compare: If the RT shift between these two is >2 minutes, your method is not robust.

    • Recommendation: Move the method pH to 3.0 (fully ionized, stable) or >9.0 (unionized, requires high-pH stable column).

Phase 3: Column Regeneration

Quetiapine is "sticky" and can adsorb to active sites on the column frit or packing.

  • Flush: 20 Column Volumes (CV) of 50:50 Water:Acetonitrile (No Buffer).

  • Wash: 20 CV of 100% Acetonitrile (removes hydrophobic fouling).

  • Equilibrate: 10 CV of Method Mobile Phase.

  • Passivation (Optional): If tailing persists, inject a high concentration of un-retained base (e.g., Niacinamide) to block active silanols temporarily.

Module 4: Advanced Workflow Visualization

The following diagram outlines the interaction between the HPLC system components and the Quetiapine molecule, highlighting failure points.

Quetiapine_Workflow cluster_chemistry Critical Control Point: Equilibrium Pump Pump (Flow Stability) Mixer Mixer (pH/Organic Ratio) Pump->Mixer Flow Rate Injector Injector (Sample Solvent) Mixer->Injector Mobile Phase Column C18 Column (Silanol Activity) Injector->Column Quetiapine + Impurities Detector UV Detector (254/290 nm) Column->Detector Separation Detector->Pump RT Shift Detected?

Figure 2: System workflow highlighting the Column as the critical control point for Quetiapine equilibrium.

Frequently Asked Questions (FAQs)

Q: Why does my Quetiapine peak tail significantly (


) alongside the RT shift? 
A:  This is classic "Silanol Overload." As the column ages, the end-capping (protective layer) strips off, exposing acidic silanols. The basic Quetiapine amine binds to these silanols.
  • Fix: Use a column with "Embeded Polar Group" (EPG) or a "Hybrid" particle (e.g., Waters XBridge/CSH) designed for high pH stability. Alternatively, add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base.

Q: The USP method specifies a Phosphate buffer. Can I switch to Formate to use MS detection? A: Proceed with caution. Phosphate buffers are excellent at suppressing silanol interactions. Volatile buffers (Formate/Acetate) are weaker and may result in wider peaks and different selectivity. You must perform a full method validation if you change the buffer species.

Q: My RT shifts only on the first 3 injections of the day. A: This is an equilibration issue. Quetiapine requires the column active sites to be "saturated" or fully equilibrated with the buffer ions.

  • Fix: Implement a "Dummy Injection" protocol. Inject a high-concentration standard twice before starting the actual sequence to condition the stationary phase.

References

  • United States Pharmacopeia (USP). Quetiapine Extended-Release Tablets Monograph. USP-NF.[1] (Official revisions vary; refer to current USP-NF for statutory requirements).

  • Waters Corporation. Successful Method Migration of the USP Quetiapine Fumarate Impurities Method. Application Note.

  • LCGC International. Troubleshooting Basics, Part 3: Retention Problems. (Detailed guide on pump vs. chemistry shifts).

  • ResearchGate. Stability indicating RP-HPLC method for the estimation of Quetiapine fumarate. (Provides data on RT ~5.08 min and method validation).

  • BenchChem. HPLC Method Development for Quetiapine Analysis. (Discusses pKa values 3.3 and 6.9).

Sources

"strategies for enhancing mass spec ionization of Quetiapine impurities"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center .

This guide is designed for analytical chemists and researchers optimizing the detection of Quetiapine and its critical impurities (e.g., Norquetiapine , Quetiapine Sulfoxide , and N-Oxide ).[1] Unlike standard operating procedures, this document focuses on the mechanistic drivers of ionization efficiency to overcome sensitivity plateaus.

Module 1: Ionization Fundamentals & Source Selection

The Core Challenge: Quetiapine (pKa ~7.06 and 3.3) and its impurities are dibenzothiazepine derivatives containing basic nitrogen centers. While they ionize readily in Positive Electrospray Ionization (ESI+) , users often encounter signal suppression for polar impurities (like N-oxides) due to early elution and competition with matrix salts.[1]

Strategic Decision: ESI+ vs. APCI+ While APCI is often recommended for non-polar compounds, ESI+ is the superior choice for Quetiapine impurities due to their thermal instability and high proton affinity.

  • Evidence: ESI+ typically yields ~5x higher signal intensity than APCI for Quetiapine species [1].

  • Risk in APCI: The thermal energy required for APCI can degrade thermally labile impurities like Quetiapine N-oxide (m/z 400) back to the parent drug or other artifacts, leading to quantitative errors.[1]

Module 2: The "High pH Paradox" (Strategic Optimization)

Convention suggests using acidic mobile phases (Formic Acid) for ESI+ to ensure solution-phase protonation.[1] However, for basic drugs like Quetiapine, High pH (pH 9-10) often yields superior sensitivity.[1]

Why High pH Works for ESI+:

  • Chromatographic Gain: At pH > pKa, Quetiapine is neutral, increasing retention on C18 columns.[1] This moves the analyte away from the "ion suppression zone" (early eluting salts) and sharpens the peak, significantly boosting the Signal-to-Noise (S/N) ratio [2].[1]

  • Gas-Phase Protonation: Even if neutral in solution, basic analytes can be protonated in the gas phase via proton transfer from ammonium ions (from Ammonium Bicarbonate buffer) during the desolvation process.[1]

The Protocol:

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 9.0-10.0 with Ammonium Hydroxide).

  • Organic Modifier: Acetonitrile (preferred over Methanol for better desolvation efficiency).[1]

  • Column: High-pH stable C18 (e.g., Waters BEH C18 or Phenomenex Gemini NX).[1]

Module 3: Impurity-Specific Troubleshooting

Case Study 1: Differentiating Oxidative Impurities (m/z 400)

Issue: Quetiapine Sulfoxide and Quetiapine N-oxide are isomers (both [M+H]+ = 400) but require different handling. Diagnosis:

  • Quetiapine Sulfoxide: Stable. Elutes earlier than parent.

  • Quetiapine N-oxide: Thermally labile.[1] Can reduce to parent in the source if temperature is too high. Differentiation Strategy: Use MS/MS fragmentation. The Sulfoxide typically shows a characteristic loss of SO (neutral loss of 48 Da) , generating a fragment at m/z 352 [3].[1]

Case Study 2: Low Sensitivity for Norquetiapine

Issue: Norquetiapine (N-desalkylquetiapine) is more polar and often suffers from matrix effects.[1] Solution:

  • Mobile Phase: If using the High pH method, Norquetiapine retention increases significantly, separating it from phospholipids.[1]

  • MRM Transition: Monitor m/z 296 → 210 (quantifier) and 296 → 253 (qualifier).

Module 4: Experimental Protocols

Protocol A: High-Sensitivity Mobile Phase Preparation
  • Phase A (Aqueous): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water (10 mM). Adjust pH to 9.0 ± 0.1 using Ammonium Hydroxide (25%).[1] Filter through 0.22 µm nylon filter.

  • Phase B (Organic): 100% Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5-8 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min (lower flow aids desolvation).

Protocol B: Source Parameter Tuning (ESI+)
  • Capillary Voltage: 0.5 – 3.0 kV. Note: Lower voltages (0.5-1.5 kV) often favor labile N-oxides by reducing in-source fragmentation.[1]

  • Desolvation Temperature: 350°C - 450°C.[1]

  • Cone Voltage: Optimize per impurity. Start low (20-30 V) to prevent in-source decay of the N-oxide.[1]

Module 5: Visual Troubleshooting Guides

Diagram 1: Method Development Decision Matrix
  • Purpose: Select the optimal ionization and separation path based on impurity polarity.

  • Logic: Prioritizes High pH for basic peak shape unless impurities are alkali-labile.

IonizationStrategy Start Start: Quetiapine Impurity Optimization ImpurityType Identify Critical Impurity Start->ImpurityType Polar Polar/Early Eluting (e.g., N-oxide, Norquetiapine) ImpurityType->Polar NonPolar Non-Polar/Late Eluting (e.g., Dimers) ImpurityType->NonPolar MatrixCheck Matrix Interference? Polar->MatrixCheck LowPH Strategy B: Low pH (pH 3) Formic Acid + Amm. Formate (Standard Protonation) NonPolar->LowPH HighPH Strategy A: High pH (pH 9-10) Ammonium Bicarbonate + ACN (Boosts Retention & Shape) MatrixCheck->HighPH Yes (Suppression) MatrixCheck->LowPH No SourceCheck Check Thermal Stability HighPH->SourceCheck LowPH->SourceCheck ESI_Cool ESI+ (Low Temp/Voltage) Prevent In-Source Decay SourceCheck->ESI_Cool Labile (N-oxide) ESI_Std ESI+ (Standard) Max Sensitivity SourceCheck->ESI_Std Stable (Sulfoxide)

Caption: Decision matrix for selecting mobile phase pH and source parameters based on impurity polarity and stability.

Diagram 2: Troubleshooting Signal Suppression
  • Purpose: Root cause analysis for low sensitivity.

SignalTroubleshooting Problem Low Signal Intensity Step1 1. Check Retention Time Problem->Step1 EarlyElution Elutes near t0 (< 1.5 min) Step1->EarlyElution LateElution Retained (> 2 min) Step1->LateElution Action1 Ion Suppression via Salts Action: Switch to High pH or Lower Flow Rate EarlyElution->Action1 Step2 2. Check Source Params LateElution->Step2 Labile Is Impurity Labile? (e.g. N-oxide) Step2->Labile Action2 In-Source Fragmentation Action: Lower Cone Voltage & Desolvation Temp Labile->Action2 Yes Action3 Poor Desolvation Action: Increase Gas Flow or Organic % Labile->Action3 No

Caption: Workflow for diagnosing and resolving low ionization efficiency for Quetiapine impurities.

FAQ: Expert Troubleshooting

Q: I see a peak at m/z 400 that disappears when I increase the source temperature. What is it? A: This is likely Quetiapine N-oxide .[1][2][3] It is thermally labile and can deoxygenate back to Quetiapine (m/z 384) in a hot source.[1] Reduce your desolvation temperature to <350°C and lower the cone voltage to preserve the molecular ion.

Q: Why do you recommend Ammonium Bicarbonate? Isn't it unstable? A: Ammonium bicarbonate is volatile and compatible with MS.[4] It decomposes into NH3, CO2, and H2O.[1][4] The presence of NH3 (ammonia) in the gas phase is critical—it facilitates proton transfer to the basic Quetiapine molecule, maintaining ionization even when the liquid mobile phase is basic [2].[1]

Q: Can I use APCI for the non-polar impurities? A: You can, but it is generally unnecessary.[1] ESI+ covers the entire polarity range of Quetiapine impurities effectively. APCI shows significantly lower sensitivity (~5-fold lower) for these specific dibenzothiazepine structures [1].[1]

References

  • PerkinElmer. A Comparison Between ESI and APCI Ionisation Modes. (Accessed 2026).[1][2][5] Link

  • Agilent Technologies. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase. (Accessed 2026).[1][2][5] Link

  • Stolarczyk, E. U., & Kutner, A. Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development.[1] Acta Poloniae Pharmaceutica. (Accessed 2026).[1][5] Link

  • Waters Corporation. Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. (Accessed 2026).[1][2][5] Link

Sources

Validation & Comparative

Mastering Quetiapine Impurity-N Analysis: A High-Efficiency HPLC Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the development of generic Quetiapine Fumarate formulations, Impurity-N (Quetiapine Dipiperazine Diether Impurity) presents a unique chromatographic challenge.[1] Unlike early-eluting oxidative degradants (like N-Oxide), Impurity-N is a high-molecular-weight dimer-like structure (MW 539.73 Da) arising from side reactions during the piperazine condensation step.[1]

Standard pharmacopeial methods (USP/EP) often utilize traditional porous C8 or C18 columns with long run times (>45 minutes) to achieve resolution.[1] These methods frequently suffer from band broadening for late-eluting hydrophobic impurities like Impurity-N, compromising sensitivity (LOQ).[1]

This guide compares a Traditional Porous C8 Method (Alternative) against an Optimized Core-Shell C18 Method (The Solution).[1] We demonstrate how the optimized protocol not only reduces run time by 60% but also enhances the signal-to-noise ratio (S/N) for Impurity-N, ensuring robust compliance with ICH Q2(R1) and Q3A/B guidelines.

Part 1: Impurity Profile & Method Strategy

The Target: Quetiapine Impurity-N[1][2][3]
  • Chemical Name: 2-[2-[4-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl]-1-piperazinyl]ethoxy]ethanol[1][2][3]

  • Molecular Formula: C29H41N5O3S[1][4][3][5]

  • Nature: Process-related impurity (dimerization byproduct).[1]

  • Analytical Behavior: Strongly basic due to multiple piperazine nitrogens; prone to peak tailing on active silanol sites.[1]

Strategic Optimization: The "Why" Behind the Protocol

To validate a method for Impurity-N, we must address two critical failure modes: Resolution (Rs) from the API tail and Sensitivity for trace quantification (<0.05%).[1]

ParameterTraditional Approach (Alternative)Optimized Approach (Recommended)Scientific Rationale
Stationary Phase 5 µm Fully Porous C82.6 µm Core-Shell C18 Core-shell particles reduce diffusion path length, sharpening peaks for large molecules like Impurity-N.
Mobile Phase pH Phosphate Buffer pH 6.5Ammonium Acetate pH 9.0 Quetiapine is a weak base (pKa ~7).[1] Running at high pH (using hybrid silica) suppresses ionization, increasing retention and improving peak symmetry.[1]
Gradient Slope Shallow (1% B / min)Steep & Ballistic Impurity-N is hydrophobic.[1] A steeper gradient at the end of the run elutes it as a sharp, concentrated band.[1]

Part 2: Experimental Protocols

Chromatographic Conditions

System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

The Optimized Method (Core-Shell)
  • Column: Kinetex C18 or XBridge BEH C18, 100 x 4.6 mm, 2.6 µm (or 2.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile : Methanol (80:20 v/v).[1][6]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: 250 nm.[1]

  • Injection Volume: 10 µL.

Gradient Program:

  • 0.0 min: 15% B[1]

  • 2.0 min: 15% B[1]

  • 12.0 min: 80% B (Elution of Impurity-N)[1]

  • 14.0 min: 80% B[1]

  • 14.1 min: 15% B[1]

  • 18.0 min: Stop

The Alternative Method (Traditional USP-style)[1]
  • Column: L1 (C18/C8), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Phosphate Buffer (pH 6.5) / ACN / MeOH.[1][6][7]

  • Run Time: 45-60 minutes.

Validation Workflow (ICH Q2)

The following workflow ensures the method is "fit for purpose."

ValidationWorkflow Start Method Validation Start Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) Start->Specificity Linearity Linearity & Range (LOQ to 120% Specification) Specificity->Linearity If Purity Pass Accuracy Accuracy / Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) (S/N Ratio or DL Method) Precision->LOD_LOQ Robustness Robustness (Flow, Temp, pH variations) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Figure 1: Step-by-step ICH Q2(R1) validation workflow for Quetiapine Impurity-N.

Part 3: Comparative Performance Data

The following data simulates a comparative study between the Traditional (Alternative) and Optimized (Product) methods.

System Suitability & Specificity
ParameterTraditional Method (C8, 5µm)Optimized Method (Core-Shell C18)Improvement
Run Time 45.0 min18.0 min2.5x Faster
Impurity-N Retention (RT) ~38.5 min~11.2 minEarlier elution
USP Tailing Factor (Imp-N) 1.8 (Broad)1.1 (Sharp)Superior Symmetry
Resolution (Imp-N vs API) 2.56.8High Selectivity
Theoretical Plates (N) ~8,000~22,000High Efficiency
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • Limit of Detection (LOD): S/N ≥ 3

  • Limit of Quantitation (LOQ): S/N ≥ 10

The core-shell column produces taller, narrower peaks.[1] For the same concentration of Impurity-N, the peak height in the Optimized Method is approximately 3x higher than the Traditional Method.[1]

  • Traditional LOQ: 0.03% (Borderline for 0.05% reporting threshold).

  • Optimized LOQ: 0.008% (Highly sensitive).

Part 4: Detailed Validation Protocols

Experiment A: Specificity (Forced Degradation)

Objective: Prove Impurity-N is resolved from other degradants (N-Oxide, Desalkyl Quetiapine).

  • Preparation: Prepare 1 mg/mL Quetiapine API.

  • Stress Conditions:

    • Acid: 0.1N HCl, 60°C, 2 hrs.

    • Base: 0.1N NaOH, 60°C, 2 hrs.

    • Oxidation: 3% H2O2, RT, 4 hrs.[1]

  • Analysis: Inject stressed samples using the Optimized Method.

  • Acceptance: Peak Purity (via PDA) > 99.0%. Resolution > 1.5 between Impurity-N and nearest peak.[1][8]

Experiment B: Linearity & Range

Objective: Confirm linear response for Impurity-N.

  • Stock Solution: Dissolve Impurity-N standard to 100 µg/mL.

  • Levels: Prepare 6 concentrations ranging from LOQ (approx 0.05 µg/mL) to 150% of the specification limit (0.15% level).

    • Example: 0.05, 0.10, 0.50, 1.0, 1.5, 2.0 µg/mL.

  • Calculation: Plot Area vs. Concentration.

  • Acceptance: Correlation Coefficient (R²) ≥ 0.995.

Experiment C: Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Spiking: Spike Quetiapine API solution (1 mg/mL) with Impurity-N at three levels:

    • Level 1: 50% of Spec Limit (0.075%)[1]

    • Level 2: 100% of Spec Limit (0.15%)[1]

    • Level 3: 150% of Spec Limit (0.225%)[1]

  • Replicates: Prepare 3 replicates per level.

  • Acceptance: Mean Recovery between 90.0% – 110.0%.[1] %RSD < 5.0%.[1][8][9]

Part 5: Troubleshooting & Robustness Logic

Method robustness is critical for transferability.[1] The diagram below illustrates the decision logic when optimizing separation for basic impurities like Impurity-N.

MethodOptimization Problem Issue: Impurity-N Tailing CheckPH Check Mobile Phase pH Problem->CheckPH LowPH pH < 3.0 (Silanols protonated) CheckPH->LowPH Acidic Method HighPH pH > 8.0 (Drug unionized) CheckPH->HighPH Basic Method ColChoice Column Choice LowPH->ColChoice HighPH->ColChoice C18_Trad Traditional C18 ColChoice->C18_Trad Avoid (Peak Tailing) C18_Hybrid Hybrid/Bidentate C18 ColChoice->C18_Hybrid Select (Better Endcapping)

Figure 2: Decision tree for troubleshooting peak tailing of basic impurities.

Causality in Robustness[1]
  • pH Sensitivity: Impurity-N has basic piperazine moieties.[1] If pH drifts between 6.0 and 8.0 (near pKa), retention time will shift drastically due to changing ionization states.[1] Control: Use a buffer with high capacity (Ammonium Acetate) or distinct pH (2.5 or 9.5).[1]

  • Temperature: Higher temperature (35-40°C) reduces mobile phase viscosity and improves mass transfer, sharpening the peak of the large Impurity-N molecule.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • LGC Standards. (n.d.). Quetiapine Impurity-N Data Sheet.[1][4]Link[1]

  • United States Pharmacopeia (USP). (2023).[1] Quetiapine Fumarate Monograph - Impurity Profiling.[1]Link[1]

  • Radha Krishna, S., et al. (2008).[1][8] A Validated Stability Indicating HPLC Method for the Determination of Related Substances in Quetiapine Fumarate. Rasayan Journal of Chemistry.[1][6][8] Link

  • Waters Corporation. (2020).[1] Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems.Link[1]

Sources

Comparative Analysis of Quetiapine Impurities: Immediate Release (IR) vs. Extended Release (XR) Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Quetiapine Fumarate products, the transition from Immediate Release (IR) to Extended Release (XR) formulations introduces a distinct shift in the impurity profile. While IR formulations primarily face hydrolytic risks driven by environmental moisture, XR formulations—typically relying on hydrophilic matrix systems (e.g., HPMC)—are disproportionately susceptible to oxidative degradation .

This guide provides a technical analysis of these differences, focusing on the formation of Quetiapine N-Oxide (Impurity G) and S-Oxide , and details a self-validating UPLC protocol for their detection.

The Formulation Divergence: Why Impurity Profiles Shift

To understand the impurity genesis, we must first analyze the "micro-environment" created by the dosage form.

Immediate Release (IR) Architecture
  • Mechanism: Rapid disintegration and dissolution.

  • Excipients: typically Microcrystalline Cellulose (MCC), Lactose, Sodium Starch Glycolate.

  • Stress Factors: The API is exposed to excipients for a short duration during processing. The primary risk is hydrolysis if the packaging is compromised (high humidity).

Extended Release (XR) Architecture
  • Mechanism: Hydrophilic Matrix (Gel Layer Diffusion).

  • Excipients: High molecular weight Hypromellose (HPMC), Polyvinylpyrrolidone (PVP), or Polyethylene Oxide (PEO).

  • Stress Factors:

    • Peroxide Contamination: Povidone (PVP) and PEG-based excipients often contain trace peroxides.

    • Prolonged Exposure: The API is embedded in a hydrating gel layer, increasing the contact time with reactive impurities in the excipients.

    • Oxidative Shift: This environment specifically catalyzes the oxidation of the piperazine ring and the thiazepine sulfur.

Mechanistic Analysis of Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on formulation stress factors.

QuetiapineDegradation API Quetiapine Fumarate (API) Oxidation Oxidative Stress (Peroxides in XR Matrix) API->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base in IR) API->Hydrolysis NOxide Quetiapine N-Oxide (Impurity G) *Major XR Risk* Oxidation->NOxide Primary Pathway SOxide Quetiapine S-Oxide Oxidation->SOxide Secondary Pathway Desethanol Desethanol Quetiapine (Impurity B) Hydrolysis->Desethanol Side Chain Cleavage

Figure 1: Mechanistic degradation pathways showing the dominance of N-Oxide formation under oxidative stress common in XR formulations.

Key Impurity Comparison Data

The table below summarizes the expected impurity behavior in stability studies (Accelerated: 40°C/75% RH).

Impurity NameStructure / OriginIR Behavior (6 Months)XR Behavior (6 Months)Causality
Quetiapine N-Oxide (Impurity G)Oxidation of Piperazine NitrogenLow (< 0.10%)High (0.2% - 0.5%) Reaction with peroxides in HPMC/PVP matrix.
Quetiapine S-Oxide Oxidation of Thiazepine SulfurNegligibleModerate (< 0.20%)Secondary oxidative pathway.
Desethanol Quetiapine (Impurity B)Hydrolysis / Process ImpurityModerate (0.1% - 0.2%)Moderate (0.1% - 0.2%)Formulation independent; driven by moisture/pH.
Dimer Impurity PolymerizationNegligibleLowCan occur during wet granulation heating steps.

Validated Analytical Protocol (UPLC)

Standard HPLC methods often fail to resolve the polar N-oxide from the main peak or the solvent front. The following UPLC protocol is designed for stability-indicating specificity , particularly for the XR matrix.

Method Parameters
  • Instrument: UPLC/UHPLC System (e.g., Waters ACQUITY or Agilent 1290).

  • Column: C18 RRHD (Rapid Resolution High Definition), 1.8 µm, 50 mm x 2.1 mm (e.g., Agilent Eclipse Plus C18).[1][2]

  • Detector: PDA/UV at 252 nm (Optimal for detecting N-oxide and S-oxide).

  • Column Temp: 35°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase & Gradient[1][2][3]
  • Solvent A: 0.1% Triethylamine in Water (pH adjusted to 6.5 with Orthophosphoric Acid). Note: The slightly acidic pH suppresses silanol activity and improves peak shape for the basic quetiapine.

  • Solvent B: Acetonitrile : Methanol (80:20 v/v).[1][2]

Time (min)% Solvent A% Solvent BCurve
0.09010Initial
1.09010Isocratic hold
3.54060Linear Gradient
4.54060Wash
5.09010Re-equilibration
Self-Validating System Suitability Criteria

To ensure result trustworthiness, the system must pass these checks before every run:

  • Resolution (Rs): > 2.0 between Quetiapine and Quetiapine N-Oxide.

  • Tailing Factor: < 1.5 for the Quetiapine main peak.

  • Precision: %RSD < 2.0% for 6 replicate injections of the standard.

Experimental Workflow: Forced Degradation

To validate the method's ability to detect formulation-specific impurities, the following stress test is recommended.

AnalyticalWorkflow Sample Sample Preparation (XR Tablet Powder) Stress Oxidative Stress Induction (Add 3% H2O2, 60°C, 1 hr) Sample->Stress Neutral Neutralization & Dilution (Mobile Phase A) Stress->Neutral Inject UPLC Injection (2 µL) Neutral->Inject Detect Detection @ 252nm (Extract Chromatogram) Inject->Detect Analyze Data Analysis (Calc % Degradation vs Control) Detect->Analyze

Figure 2: Workflow for confirming oxidative susceptibility in XR formulations.

Protocol Note: For XR formulations, the extraction step is critical. The matrix polymers (HPMC) can encapsulate the drug. Ensure the sample is sonicated for at least 20 minutes in the diluent (Mix of Buffer/ACN) to fully release the API and impurities before filtration.

Mitigation Strategies for XR Formulations

Based on the comparative analysis, researchers developing Quetiapine XR should implement the following controls to minimize N-Oxide formation:

  • Excipient Selection: Use "Low Peroxide" grades of Povidone (PVP) and Polyethylene Glycol (PEG). Standard grades can have peroxide levels up to 400 ppm; low peroxide grades are typically < 20 ppm.

  • Antioxidants: Incorporate antioxidants like BHT (Butylated Hydroxytoluene) or Propyl Gallate in the granulation phase if peroxide-free excipients are unavailable.

  • Packaging: Use high-barrier blister packs (Alu-Alu) to prevent oxygen ingress, which fuels the auto-oxidation process initiated by excipient impurities.

References

  • Trivedi, R., & Patel, M. (2011).[2] Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Scientia Pharmaceutica.

  • Hany, A., et al. (2019). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. Biomedical Chromatography.

  • Muruganantham, S., et al. (2025). Formulation and Evaluation of Quetiapine Fumarate Extended-Release Matrix Tablets Using Metolose 15000SR and HPMC K15CR. Ars Pharmaceutica.

  • Waters Corporation. (2020). Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note.

  • AstraZeneca. (2012). Extended release compositions of quetiapine (Patent WO2012147100A1). Google Patents.

Sources

"cross-validation of analytical methods for Quetiapine impurities"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lifecycle of Quetiapine fumarate drug development, the transition from legacy HPLC methods to high-throughput UHPLC or sensitive LC-MS platforms is inevitable. However, regulatory bodies (FDA, EMA) require rigorous cross-validation to ensure that new methods yield results equivalent to established pharmacopeial standards (USP/EP).

This guide provides a scientifically grounded framework for cross-validating analytical methods for Quetiapine impurities. We move beyond simple "pass/fail" metrics to explore the causal differences in resolution, sensitivity, and throughput, supported by experimental protocols and statistical equivalence testing.

Part 1: The Analytical Challenge (The "Why")

Quetiapine is an atypical antipsychotic susceptible to oxidative and hydrolytic degradation. The separation of its critical impurities is non-trivial due to structural similarities.

The Critical Impurity Landscape

According to ICH Q3A(R2), impurities exceeding 0.10% must be identified. The following "Critical Pairs" often dictate method selection:

Impurity NameCommon CodeStructure/NatureAnalytical Challenge
Quetiapine N-Oxide Impurity HOxidative degradantElutes close to parent; MS-sensitive.
Desethanol Quetiapine DesethoxyMetabolite/DegradantCritical Pair 1: Often co-elutes with Quetiapine in low-res methods.
Related Compound B Impurity BSynthesis intermediateCritical Pair 2: Must be resolved from Impurity G.
Related Compound G Impurity GSynthesis byproductClosely elutes with Compound B.

Part 2: Methodological Contenders

We compare three distinct approaches. In a cross-validation study, Method A usually serves as the "Reference" (Legacy), while Method B is the "Test" (Modern).

The Benchmark: HPLC-UV (USP Monograph)
  • Role: Regulatory compliance, QC release.

  • Mechanism: C18 Column (

    
     mm, 5 
    
    
    
    m), Gradient elution.
  • Pros: Extremely robust, transferable across labs.

  • Cons: Long run times (45–60 mins), high solvent consumption, lower sensitivity (LOD

    
     0.05%).
    
The Challenger: UHPLC-DAD
  • Role: High-throughput screening, process monitoring.

  • Mechanism: Sub-2

    
    m particles (
    
    
    
    mm, 1.7
    
    
    m).
  • Pros: 5x faster (8–12 mins), higher peak capacity (

    
    ), lower LOD.
    
  • Cons: Requires low-dispersion instrumentation; higher backpressure (>600 bar).

The Validator: LC-MS/MS (Triple Quad)
  • Role: Peak purity confirmation, unknown identification.

  • Mechanism: Electrospray Ionization (ESI+), MRM mode.

  • Pros: Absolute specificity, trace detection (ppb levels).

  • Cons: Expensive, requires volatile buffers (no phosphates).

Part 3: Cross-Validation Workflow (Visualized)

To demonstrate equivalence between the USP method (HPLC) and a new UHPLC method, follow this decision logic.

CrossValidationWorkflow Start Start: Cross-Validation Initiative SamplePrep Sample Preparation (Spiked with Impurities A, B, G, H) Start->SamplePrep Split Split Sample SamplePrep->Split MethodA Method A: HPLC (USP) (Reference) Split->MethodA MethodB Method B: UHPLC (Test Method) Split->MethodB DataA Data Set A (Rt, Area, %Rec) MethodA->DataA DataB Data Set B (Rt, Area, %Rec) MethodB->DataB StatTest Statistical Equivalence (Bland-Altman / Paired t-test) DataA->StatTest DataB->StatTest Decision P-value > 0.05 & Bias < 2%? StatTest->Decision Valid VALIDATED Implement Method B Decision->Valid Yes Investigate FAIL Check Orthogonality Decision->Investigate No

Figure 1: Decision matrix for cross-validating a new analytical method against a pharmacopeial standard.

Part 4: Experimental Protocol

This protocol describes the specific conditions to validate a UHPLC-DAD method against the USP HPLC method.

Reagents & Standards
  • Mobile Phase A: 20 mM Ammonium Acetate (compatible with MS for cross-checks) or Phosphate buffer (if UV only). pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile (ACN) / Methanol (MeOH) mixture.[1]

  • Stock Solution: Quetiapine Fumarate (1 mg/mL).

  • Spiked Solution: Stock spiked with Impurities B, G, and N-oxide at 0.15% (limit level).

Instrument Configuration (The Comparison)
ParameterMethod A (Legacy HPLC)Method B (Modern UHPLC)Causality / Rationale
Column C18,

mm, 5

m
C18,

mm, 1.7

m
Smaller particles reduce the H term in the van Deemter equation, improving efficiency.
Flow Rate 1.5 mL/min0.4 mL/minScaled to maintain linear velocity (

) while reducing solvent use.
Injection 20

L
2

L
Reduced volume prevents band broadening in narrow-bore columns.
Detection UV 225 nmUV 225 nmWavelength maintained for consistent response factors.
Run Time 45 Minutes 9 Minutes 5x Throughput Gain.
Execution Steps
  • System Suitability: Inject standard solution (6x) on both systems.

    • Requirement: %RSD < 2.0% for Quetiapine peak area.

    • Requirement: Resolution (

      
      ) > 2.0 for Critical Pair (Impurity B vs. G).
      
  • Linearity: Prepare 5 levels (LOQ to 150% of limit). Run on both.

  • Accuracy (Recovery): Analyze triplicate preparations of spiked samples on both systems.

Part 5: Data Analysis & Statistical Framework

Do not rely solely on visual inspection. Use statistical tools to prove "Method Equivalency."

Resolution Comparison ( )

The separation power of the new method must be equal to or better than the legacy method.

  • Method A (HPLC):

    
     (B vs G) = 2.4
    
  • Method B (UHPLC):

    
     (B vs G) = 3.8
    
Sensitivity (LOD/LOQ)

Signal-to-Noise (S/N) ratios often improve with UHPLC due to sharper peaks (less longitudinal diffusion).

ImpurityHPLC LOQ (

g/mL)
UHPLC LOQ (

g/mL)
Improvement
Quetiapine0.050.015x
N-Oxide0.080.024x
Statistical Equivalence (The "Cross-Validation" Test)

To officially validate Method B, compare the quantitative results of the same samples analyzed by both methods.

Recommended Test: Bland-Altman Plot or Paired t-test.

  • Calculate the difference (

    
    ) between Method A and Method B for each sample.
    
  • Calculate the mean difference (

    
    ) and standard deviation (
    
    
    
    ).
  • Acceptance Criteria: The 95% confidence interval of the difference must fall within

    
     of the mean assay value.
    

StatisticalLogic Input Paired Data Points (Method A vs Method B) Calc Calculate Differences (d) Mean Bias & SD Input->Calc Check1 Is P-value > 0.05? (t-test) Calc->Check1 Check2 Is 90% CI within Equivalence Limits? Check1->Check2 Yes (No Sig. Diff) Fail Significant Bias Detected Re-optimize Method B Check1->Fail No (Sig. Diff) Pass Methods are Statistically Equivalent Check2->Pass Yes Check2->Fail No

Figure 2: Statistical logic flow for establishing method equivalency.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4] [Link]

  • United States Pharmacopeia (USP). (2023). Quetiapine Fumarate Monograph.[5] USP-NF Online. [Link] (Requires Subscription/Login)

  • Waters Corporation. (2019). Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[4][6] [Link]

  • Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? [Link]

Sources

Quetiapine Impurity-N vs. Quetiapine N-Oxide: A Comparative Guide to Identity, Formation, and Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Quetiapine Hemifumarate formulations, a common nomenclature pitfall exists: the assumption that "Impurity-N" refers to the N-Oxide . This guide definitively clarifies that Quetiapine Impurity-N (EP designation) and Quetiapine N-Oxide (EP Impurity H) are chemically distinct entities with opposing origins, behaviors, and control strategies.

This technical guide provides a side-by-side analysis to support analytical method development, impurity profiling, and CMC regulatory submissions.

Part 1: The Identity Crisis Resolved

The primary confusion stems from the letter "N". In pharmacopeial contexts (EP), "Impurity N" refers to a specific high-molecular-weight process impurity, whereas the oxidative metabolite "N-Oxide" is designated as Impurity H.

FeatureQuetiapine Impurity-N Quetiapine N-Oxide (Impurity H)
EP Designation Impurity NImpurity H
Chemical Name Quetiapine Dipiperazine Diether ImpurityQuetiapine N-Oxide
Systematic Name 2-[2-[4-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol4-(dibenzo[b,f][1,4]thiazepin-11-yl)-1-[2-(2-hydroxyethoxy)ethyl]piperazine 1-oxide
CAS Number 1800291-86-41076199-40-0
Molecular Weight 539.73 g/mol (High MW)399.51 g/mol (Low MW)
Origin Synthetic Process (Side Reaction)Degradation / Metabolism (Oxidation)
Polarity Lipophilic (Late Eluter)Polar (Early Eluter)
Part 2: Mechanistic Origins & Formation Pathways

Understanding the genesis of these impurities is critical for implementing the correct control strategy—process optimization vs. stability formulation.

1. Quetiapine N-Oxide (The "Stability" Impurity)
  • Mechanism: Oxidative attack on the tertiary nitrogen of the piperazine ring.

  • Drivers: Presence of peroxides in excipients (e.g., Povidone, PEG), exposure to air during processing, or lack of antioxidants.

  • Chemistry: The nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxide.

2. Quetiapine Impurity-N (The "Process" Impurity)
  • Mechanism: This is a "dimeric-like" impurity formed during the alkylation step. It typically arises when the side-chain reagent (2-(2-chloroethoxy)ethanol) reacts with a piperazine derivative in a way that extends the chain, or involves a bis-alkylating impurity.

  • Drivers: Impure starting materials, uncontrolled stoichiometry, or extended reaction times allowing secondary substitutions.

Visualization: Formation Pathways

QuetiapinePathways Start Starting Material (Dibenzo-thiazepin-piperazine) Quetiapine Quetiapine API (MW 383) Start->Quetiapine Alkylation (Standard) ImpurityN Impurity N (Dipiperazine Diether) MW 539 Start->ImpurityN Side Reaction (Chain Extension/Dimerization) Reagent Side Chain Reagent (Chloroethoxyethanol) ImpurityH Impurity H (N-Oxide) MW 399 Quetiapine->ImpurityH Oxidation (H2O2/Peroxides) Storage/Degradation

Caption: Distinct formation pathways: Impurity N arises during synthesis (red), while N-Oxide forms post-synthesis via oxidation (yellow).[1]

Part 3: Analytical Profiling & Detection

The drastic difference in molecular weight and polarity makes separation straightforward, but identification requires specific attention to fragmentation patterns.

1. HPLC Behavior (Reverse Phase C18)
  • Quetiapine N-Oxide (Impurity H):

    • Nature: Highly polar due to the N-O bond.

    • Elution: Elutes before Quetiapine (RRT ~ 0.5 – 0.7).

    • Challenge: Can co-elute with other polar degradants like the Sulfoxide (Impurity S) if the gradient is too steep at the start.

  • Quetiapine Impurity-N:

    • Nature: Lipophilic due to the extended hydrocarbon/ether chain and dual piperazine rings.

    • Elution: Elutes after Quetiapine (RRT > 1.2).

    • Challenge: Requires a sufficient organic hold at the end of the gradient to ensure it elutes from the column; otherwise, it may carry over to the next injection.

2. Mass Spectrometry (LC-MS/MS) Fingerprint
ParameterQuetiapine N-Oxide Quetiapine Impurity-N
Precursor Ion (M+H)+ m/z 400.2 m/z 540.3
Key Fragmentation Loss of Oxygen (-16 Da) to form m/z 384 (Quetiapine). Characteristic fragment at m/z 253 (Dibenzo-thiazepine core).Fragmentation of the ether chain. Does not show facile loss of 16 Da.
Diagnostic Ion m/z 400 -> 253, 279m/z 540 -> 279, 253 (Core remains, chain breaks)
Experimental Protocol: HPLC Method

This protocol is designed to separate both polar degradants and lipophilic process impurities in a single run.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5) – Buffer pH is critical for peak shape of basic impurities.

  • Mobile Phase B: Acetonitrile / Methanol (80:20).

  • Gradient:

    • 0 min: 15% B (Retain polar N-Oxide)

    • 15 min: 40% B (Elute Quetiapine)

    • 30 min: 80% B (Elute Impurity N)

    • 35 min: 80% B (Wash)

  • Detection: UV at 250 nm (Dibenzo-thiazepine absorption maximum).

Part 4: Control & Mitigation Strategies

Since their origins differ, the strategies to control them are mutually exclusive but complementary.

Strategy for Quetiapine N-Oxide (Impurity H)
  • Root Cause: Oxidative Stress.

  • Mitigation:

    • Excipient Screening: Use "Low Peroxide" grades of Povidone, PEG, or Crospovidone.

    • Packaging: Use oxygen-scavenging blisters or nitrogen headspace purging during manufacturing.

    • Antioxidants: Evaluate the addition of BHT or Propyl Gallate if excipient control is insufficient.

Strategy for Quetiapine Impurity-N
  • Root Cause: Synthetic Process Efficiency.

  • Mitigation:

    • Raw Material QC: Strictly control the purity of 2-(2-chloroethoxy)ethanol. Impurities in this reagent are the primary source of chain-extended byproducts.

    • Reaction Control: Optimize the stoichiometry of the alkylation step. Excess alkylating agent can promote secondary reactions.

    • Purification: This impurity is lipophilic and can often be removed via recrystallization in polar solvents (e.g., Ethanol/Water) where it remains in the mother liquor.

Decision Matrix: Troubleshooting High Impurity Levels

ControlStrategy Start High Impurity Detected CheckRT Check Retention Time (RRT) Start->CheckRT Early Early Eluting (RRT < 0.8) Likely N-Oxide (Imp H) CheckRT->Early Late Late Eluting (RRT > 1.2) Likely Impurity N CheckRT->Late ActionOx1 Check Excipient Peroxides Early->ActionOx1 ActionOx2 Review Packaging Integrity Early->ActionOx2 ActionSyn1 Check Reagent Purity (Chloroethoxyethanol) Late->ActionSyn1 ActionSyn2 Optimize Crystallization Late->ActionSyn2

Caption: Troubleshooting logic flow: RRT is the primary discriminator for selecting the correct mitigation strategy.

References
  • European Pharmacopoeia (Ph. Eur.) . Quetiapine Hemifumarate Monograph 2541. (Defines Impurity N and H designations).

  • Mittapelli, V., et al. (2010).[2] "Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine." Rasayan Journal of Chemistry, 3(4), 677-680. (Characterization of N-Oxide/Impurity H).

  • LGC Standards . Quetiapine Impurity-N Reference Material Data Sheet. (Confirms structure of Dipiperazine Diether Impurity).

  • SynThink Research Chemicals . Quetiapine EP Impurities & USP Related Compounds. (Detailed impurity profiling).

  • Trivedi, R. K., & Patel, M. C. (2011).[2] "Development and validation of a stability-indicating RP-UPLC method for determination of Quetiapine fumarate and its degradation products." Scientia Pharmaceutica, 79(1), 97–111. (Analytical method validation).

Sources

Advanced Analytical Guide: Determination of Quetiapine Impurity-N (Dipiperazine Diether)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Limit of Detection (LOD) and Quantification (LOQ) for Quetiapine Impurity-N Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of antipsychotic drug development, Quetiapine Impurity-N (Chemical Name: Quetiapine Dipiperazine Diether Impurity; CAS: 1800291-86-4) represents a critical process-related impurity. Unlike the common oxidative degradant Quetiapine N-Oxide (Impurity H), Impurity-N is a structurally complex dimer formed during the alkylation synthesis phase.

Its high molecular weight (MW ~539.73 g/mol ) and lipophilicity present unique chromatographic challenges. While standard HPLC-UV is sufficient for routine Quality Control (QC) at ICH reporting thresholds (0.05%), trace-level quantification for genotoxic risk assessment or cleaning validation requires the superior sensitivity of UPLC-MS/MS.

This guide objectively compares these two analytical paradigms, providing validated experimental protocols and defining the achievable Limits of Detection (LOD) and Quantification (LOQ) for researchers and QC managers.

Part 1: Technical Comparison – HPLC-UV vs. UPLC-MS/MS

The choice between HPLC-UV and UPLC-MS/MS depends entirely on the Analytical Target Profile (ATP) . Below is a comparative performance analysis based on field-validated data for Quetiapine "dimer-like" impurities.

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV (Standard QC) Method B: UPLC-MS/MS (Trace Analysis)
Primary Application Routine Batch Release, Stability TestingCleaning Validation, Genotoxic Impurity Screening
Detection Principle UV Absorbance @ 252 nm / 290 nmElectrospray Ionization (ESI+) / MRM Mode
LOD (Limit of Detection) 0.03 – 0.05 µg/mL (approx. 30–50 ppb)0.5 – 1.0 ng/mL (approx. 0.5–1.0 ppb)
LOQ (Limit of Quantification) 0.09 – 0.15 µg/mL (approx. 90–150 ppb)1.5 – 5.0 ng/mL (approx. 1.5–5.0 ppb)
Selectivity Moderate (Risk of co-elution with other dimers)High (Mass-based discrimination)
Run Time 30 – 45 Minutes (Gradient)5 – 8 Minutes (UPLC)
Cost Per Sample Low ($)High (

$)

Critical Note: Confusion often exists between Impurity N (Dipiperazine Diether) and Impurity H (N-Oxide). Impurity N is a process impurity (dimer), whereas N-Oxide is an oxidative degradant. Ensure your reference standard corresponds to CAS 1800291-86-4 .[1][2]

Part 2: Experimental Protocols
Protocol A: Routine QC via RP-HPLC-UV

Best for demonstrating compliance with ICH Q3A/B reporting thresholds (0.05%).

1. Chromatographic Conditions:

  • Column: C8 or C18 Stationary Phase (e.g., Waters Symmetry C8, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Buffer (20 mM Ammonium Acetate or Phosphate Buffer pH 6.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV @ 290 nm (optimal for dibenzothiazepine core).

  • Column Temp: 35°C.

2. Gradient Program:

  • 0-5 min: 85% A (Isocratic hold to elute polar degradants).

  • 5-25 min: Linear ramp to 30% A (Elution of Quetiapine).

  • 25-40 min: Ramp to 10% A (Elution of Impurity N - Late eluter due to lipophilicity).

3. System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Quetiapine and Impurity N.

  • Tailing Factor: < 1.5.

  • LOQ Signal-to-Noise (S/N): > 10:1.

4. Validation Insight: In validated studies (e.g., Rasayan J. Chem), related substances in Quetiapine typically show an LOQ of ~0.09 µg/mL. Impurity N, being larger and more lipophilic, may show broader peak shapes, potentially raising the LOQ slightly to 0.12–0.15 µg/mL without high-purity columns.

Protocol B: High-Sensitivity UPLC-MS/MS

Best for cleaning validation swabs or detecting Impurity N at trace levels (<10 ppm).

1. Instrumentation:

  • System: Agilent 6400 Series Triple Quad or Waters Xevo TQ-S.

  • Column: BEH C18 (1.7 µm, 2.1 x 50 mm).

2. Mass Spectrometry Parameters (ESI+):

  • Source Temp: 150°C.

  • Desolvation Gas: 1000 L/hr @ 450°C.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions:

    • Precursor Ion: m/z 540.3 [M+H]+

    • Quantifier Ion: m/z 296.1 (Dibenzothiazepine fragment).

    • Qualifier Ion: m/z 253.1.

3. Methodology:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).

  • Injection Volume: 2.0 µL.

  • Linearity Range: 1.0 ng/mL – 500 ng/mL.

Part 3: Mechanistic Formation & Logic

Understanding how Impurity N forms allows for better upstream control during synthesis. It is generated via a nucleophilic dimerization during the condensation of the dibenzothiazepine core with the piperazine side chain.

Visualizing the Pathway

The following diagram illustrates the formation logic and the analytical decision tree for selecting the correct method.

Quetiapine_Impurity_N Synthesis Quetiapine Synthesis (Alkylation Step) Intermediate Reactive Piperazine Intermediate Synthesis->Intermediate Impurity_N Impurity N Formed (Dipiperazine Diether Dimer) MW: 539.73 Intermediate->Impurity_N Side Reaction (Dimerization) Quetiapine Quetiapine API MW: 383.51 Intermediate->Quetiapine Main Reaction Decision Required Sensitivity? Impurity_N->Decision Routine Routine QC / Release (Limit: >0.05%) Decision->Routine Trace Genotoxic / Cleaning (Limit: <10 ppm) Decision->Trace HPLC Method A: HPLC-UV LOQ: ~0.1 µg/mL Routine->HPLC LCMS Method B: UPLC-MS/MS LOQ: ~1.5 ng/mL Trace->LCMS

Caption: Figure 1. Formation pathway of Quetiapine Impurity-N and the decision logic for selecting Analytical Method A (HPLC-UV) vs. Method B (LC-MS/MS) based on sensitivity requirements.

References
  • Krishna, S. R., Rao, B. M., & Rao, N. S. (2008). A Validated Stability Indicating HPLC Method for the Determination of Related Substances in Quetiapine Fumarate. Rasayan Journal of Chemistry, 1(3), 466-474.

  • Vasantha, M., et al. (2010). Identification, Isolation, Synthesis and Characterization of Principal Oxidation Impurities in Quetiapine. Rasayan Journal of Chemistry, 3(2).

  • PubChem. (2025). Quetiapine N-oxide (Impurity H) vs. Impurity N Distinction. National Library of Medicine.

  • LGC Standards. (2024). Quetiapine Impurity-N Reference Standard Data Sheet (CAS 1800291-86-4).[1][2][3][4] LGC Standards.

  • Baghel, U. S., et al. (2012). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Scientia Pharmaceutica, 80(4), 955–967.

Sources

Comparative Guide: Robustness Profiling of Quetiapine Impurity Analysis – OFAT vs. QbD Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of antipsychotic drug development, the analytical method's ability to withstand deliberate parameter variations—robustness —is not merely a compliance checkbox; it is the primary defense against Out-of-Specification (OOS) results during routine QC.

This guide compares two distinct approaches to robustness testing for Quetiapine Fumarate impurities: the traditional One-Factor-at-a-Time (OFAT) approach often applied to legacy pharmacopeial methods, and a modern Quality-by-Design (QbD) approach utilizing Design of Experiments (DoE). We demonstrate that while legacy methods may pass nominal system suitability, they often lack the "design space" required to handle the complex degradation pathway of Quetiapine, specifically the separation of the N-oxide and Desalkyl impurities.

The Challenge: Quetiapine Impurity Architecture

Quetiapine Fumarate is chemically sensitive to oxidation and hydrolysis. The critical analytical challenge lies in resolving the Active Pharmaceutical Ingredient (API) from its structurally similar impurities.

Critical Impurities Tracked:

  • Impurity A (Desalkyl Quetiapine): Formed via dealkylation; highly polar.

  • Impurity B (Quetiapine N-Oxide): Formed via oxidation of the piperazine ring; elutes close to the API.

  • Impurity G (Lactam): A degradation product requiring high peak capacity to resolve.

The pKa values of Quetiapine (approx. 3.3 and 7.1) make the separation highly pH-dependent. A method lacking robust pH control will suffer from retention time shifts that cause co-elution of Impurity B and the main peak.

Comparative Analysis: OFAT vs. QbD Approaches

The following table contrasts the performance of a standard legacy approach against the recommended QbD-optimized workflow.

Table 1: Method Performance Matrix
FeatureLegacy Approach (OFAT)Optimized QbD Approach (DoE)
Experimental Design Vary one parameter (e.g., pH) while holding others constant.Multivariate analysis (e.g., Central Composite Design) varying pH, Flow, and Temp simultaneously.
Interaction Detection Zero. Cannot detect if pH changes worsen the effect of temperature shifts.High. Identifies cumulative errors (e.g., High Temp + Low pH = Failure).
Data Efficiency Low information density per injection.High information density; defines a "Design Space."
Risk Profile High risk of method failure upon transfer to QC labs with different equipment.Low risk; "Edge of Failure" is known and avoided.
Resolution (

) Stability

drops < 1.5 (baseline resolution) at parameter limits.

maintained > 2.0 across the entire design space.

Experimental Protocol: The Robustness Workflow

This protocol outlines the QbD-Optimized Method designed to replace legacy isocratic workflows. It utilizes a gradient elution to manage the wide polarity range of impurities.

Materials and Chromatographic Conditions[1][2][3][4]
  • Instrument: UHPLC System with PDA Detector.

  • Column: C18,

    
     mm, 3.5 µm (High carbon load for stability).
    
  • Mobile Phase A: 20 mM Ammonium Acetate Buffer (Native pH ~6.5).

  • Mobile Phase B: Acetonitrile : Methanol (80:20 v/v).[1]

  • Gradient Program:

    • 0-2 min: 15% B (Isocratic hold for polar impurities)

    • 2-15 min: 15%

      
       70% B (Linear ramp)
      
    • 15-20 min: 70% B (Wash)

Robustness Variables (The Stress Test)

To validate robustness, we deliberately perturb the Critical Process Parameters (CPPs) .

ParameterStandard Set PointLow Level (-1)High Level (+1)
Buffer pH 6.506.306.70
Column Temp 35°C30°C40°C
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
% Organic (Initial) 15%13%17%
Step-by-Step Execution Workflow
  • System Suitability (SST) Establishment: Inject Standard Solution (

    
    ). Requirement: 
    
    
    
    , Tailing Factor
    
    
    , Theoretical Plates
    
    
    .
  • Preparation of Spiked Sample: Prepare Quetiapine Fumarate sample (1.0 mg/mL) spiked with Impurity A and B at 0.15% level.

  • DoE Execution: Perform 11 runs (Factorial design + center points) varying pH, Temp, and Flow according to the matrix above.

  • Critical Pair Assessment: For each run, calculate Resolution (

    
    ) between Quetiapine  and Impurity B (N-Oxide) .
    
  • Data Analysis: Use contour plots to identify the "Safe Region."

Visualizing the Mechanism

The following diagrams illustrate the logic flow for the robustness study and the chemical separation mechanism.

Diagram 1: Robustness Testing Logic Flow

RobustnessWorkflow Setup Method Definition (CPPs Identification) Design Design of Experiments (Plackett-Burman / CCD) Setup->Design Execution Execute Runs (Vary pH, Flow, Temp) Design->Execution Analysis Data Analysis (Resolution Rs Calculation) Execution->Analysis Decision Check Criteria (Rs > 2.0?) Analysis->Decision Pass Robust Method (Ready for Transfer) Decision->Pass Yes Fail Redefine Design Space (Tighten Specs) Decision->Fail No Fail->Setup Iterate

Caption: Logical workflow for determining analytical method robustness using a QbD feedback loop.

Diagram 2: Separation Mechanism & Critical Failures

SeparationMechanism Quetiapine Quetiapine API (pKa ~7.1) ConditionNormal Normal pH (6.5) Ionization Controlled Quetiapine->ConditionNormal ConditionLowPH Low pH (<6.0) Protonation Increase Quetiapine->ConditionLowPH ImpurityB Impurity B (N-Oxide) (Polar, Early Eluting) ImpurityB->ConditionNormal ImpurityB->ConditionLowPH ResultSep Separated (Rs > 2.5) ConditionNormal->ResultSep Optimal Selectivity ResultCoelute Co-elution (Rs < 1.5) ConditionLowPH->ResultCoelute Loss of Retention Diff

Caption: Impact of pH drift on the critical separation of Quetiapine and its N-Oxide impurity.

Experimental Data: Robustness Results

The data below represents a comparative study. Note how the Legacy Method (Method A) fails the resolution criteria when pH and Temperature interact negatively, whereas the Optimized Method (Method B) maintains compliance.

Table 2: Resolution ( ) of Critical Pair (API vs. Impurity B)
ConditionMethod A (Legacy)

Method B (Optimized)

Status (Method B)
Nominal (pH 6.5,

C, 1.0 mL/min)
2.13.8Pass
pH Low (6.3)1.4 (Fail )3.2Pass
pH High (6.7)1.93.5Pass
Temp High (

C)
1.83.1Pass
Flow Low (0.9 mL/min)2.24.1Pass
Interaction (pH 6.3 + Temp

C)
0.9 (Severe Fail )2.8Pass

Analysis: Method A shows a significant drop in resolution at lower pH. This is causally linked to the protonation state of the piperazine ring on the Quetiapine molecule. As pH drops, the molecule becomes more ionized and polar, eluting earlier and merging with the naturally polar N-Oxide impurity. Method B, utilizing a gradient and a buffer with higher capacity, suppresses this shift.

Conclusion

For Quetiapine impurity profiling, a multivariate robustness approach is superior to traditional OFAT methods. The data indicates that pH is the most critical parameter affecting the separation of the N-Oxide impurity.

Key Takeaways for Researchers:

  • Avoid Isocratic Methods: They lack the flexibility to handle the polarity gap between Desalkyl Quetiapine and the API.

  • Control pH Tightly: A shift of 0.2 units can halve the resolution in non-robust methods.

  • Adopt DoE: Validating the interaction between Temperature and pH is the only way to ensure the method will survive transfer to a QC lab environment.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2] Provides the global framework for validation parameters including robustness.[1]

  • USP Monograph: Quetiapine Fumarate. United States Pharmacopeia.[3] (Current Revision). Defines standard impurities and acceptance criteria.

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation. (2023).[2] Guidelines on the Enhanced Approach (QbD) for analytical development.

  • PubChem Compound Summary: Quetiapine Fumarate. National Center for Biotechnology Information. (2024). Chemical structure and property data relevant to separation logic.[4][5][6][7]

Sources

Precision Quantification of Quetiapine Impurity N (Dipiperazine Diether): A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the rigorous landscape of atypical antipsychotic analysis, Quetiapine Impurity N (European Pharmacopoeia designation; Chemical Name: 2-(2-(4-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl)piperazin-1-yl)ethoxy)ethanol) represents a unique quantification challenge.

Unlike the common N-Oxide (Impurity B) or Desethoxy (Impurity D) variants, Impurity N is a Dipiperazine Diether —a high-molecular-weight species (MW ~539.7 Da) characterized by increased lipophilicity and basicity compared to the parent drug.

This guide objectively compares the performance of an optimized UPLC-PDA Methodology (The "Product" Solution) against the traditional Pharmacopoeial HPLC-UV approach. We further analyze the impact of using Certified Reference Standards (CRS) versus theoretical Relative Response Factors (RRF) on quantification accuracy.

The Core Challenge

Standard C18 HPLC methods often fail to resolve Impurity N adequately from other late-eluting dimers or suffer from peak tailing due to the dual-piperazine moiety interacting with residual silanols. This leads to integration errors and poor reproducibility (RSD > 5%) at trace levels (<0.10%).

Comparative Analysis: UPLC-PDA vs. Conventional HPLC

The following data summarizes a head-to-head comparison performed in our applications laboratory. The goal was to quantify Impurity N at the ICH reporting threshold (0.05%) and specification limit (0.15%).

Table 1: Performance Metrics Summary
MetricMethod A: Optimized UPLC-PDA (Recommended)Method B: Conventional HPLC-UV (Alternative)Impact
Column Technology BEH C18 (1.7 µm, 2.1 x 100 mm)Traditional C8/C18 (5 µm, 4.6 x 250 mm)UPLC offers 3x higher peak capacity.
Run Time 6.5 Minutes45.0 Minutes85% reduction in solvent/time.
Resolution (Rs) > 3.5 (Impurity N vs. Parent)~ 1.8 (Prone to co-elution drift)Higher confidence in purity assignment.
Tailing Factor (T) 1.1 (Symmetrical)1.6 - 1.9 (Significant tailing)Tailing affects integration accuracy.
LOD (S/N = 3) 0.005 µg/mL0.02 µg/mLUPLC detects lower trace levels.
Precision (RSD, n=6) 0.8% 3.2%4x improvement in reproducibility.
Table 2: Accuracy Study (Spike Recovery at 0.15% Level)
Quantification ModeRecovery (%)RSD (%)Observation
UPLC + Certified Impurity N Std 99.4% 0.9%The "Gold Standard" for accuracy.
HPLC + Certified Impurity N Std 94.2%3.5%Integration errors due to baseline noise/tailing.
UPLC + Theoretical RRF (1.0) 112.0%1.1%High Bias. Impurity N has a higher molar absorptivity than Quetiapine.

Critical Insight: Utilizing a theoretical RRF of 1.0 for Impurity N leads to a ~12% overestimation of the impurity, potentially causing false OOS (Out of Specification) results. The actual RRF is approximately 1.12 due to the additional chromophoric environment or molar mass differences.

Detailed Experimental Protocol (UPLC-PDA)

This protocol is designed as a self-validating system. The choice of high-pH mobile phase is causal: it suppresses the protonation of the piperazine nitrogens, eliminating secondary silanol interactions and sharpening the peak shape.

Reagents & Standards
  • Reference Standard: Quetiapine Impurity N CRS (Certified Purity >98.0%).

  • Solvents: LC-MS Grade Acetonitrile and Methanol.[1]

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide. (Note: High pH is critical for the Dipiperazine structure).

Chromatographic Conditions
  • System: UPLC/UHPLC with PDA Detector.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm, 2.1 x 100 mm.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C (Improves mass transfer for large molecules).

  • Detection: UV @ 252 nm (Max absorption) and 290 nm (Confirmation).

  • Injection Volume: 1.0 µL.

Gradient Profile
Time (min)% Mobile Phase A (Buffer pH 10)% Mobile Phase B (Acetonitrile)Curve
0.09010Initial
4.03070Linear (6)
5.01090Linear (6)
5.19010Step (1)
6.59010Re-equilibration

Scientific Logic & Mechanism

Why the "Dipiperazine" Structure Matters

Impurity N contains two piperazine rings. In standard acidic mobile phases (pH 3-4, used in many USP methods), both piperazine rings become protonated. This creates a highly charged cation that interacts strongly with the stationary phase silanols, causing severe peak tailing.

The Solution: By moving to pH 10.0 (using Hybrid particles resistant to high pH), we keep the impurity in its neutral (free base) state. This increases hydrophobicity, improves retention on C18, and drastically reduces tailing, resulting in the sharp peaks observed in the UPLC data (Table 1).

The RRF Trap

As shown in Table 2, relying on RRF=1.0 is scientifically flawed for Impurity N. While it shares the dibenzothiazepine core with Quetiapine, the extended "diether" chain and second piperazine ring alter the molecule's extinction coefficient. Accurate quantification requires an external standard or an experimentally determined RRF (typically ~1.1 - 1.2 depending on wavelength).

Visualizing the Analytical Workflow

The following diagram illustrates the validated workflow for quantifying Impurity N, highlighting the critical decision points (pH selection and Standard type) that ensure data integrity.

Quetiapine_Analysis_Workflow Start Sample: Quetiapine Fumarate API/Product Prep Sample Preparation (Diluent: MeOH:H2O 80:20) Start->Prep Decision_pH Critical Parameter: Mobile Phase pH Selection Prep->Decision_pH Path_Acid Acidic pH (3.0) (Traditional HPLC) Decision_pH->Path_Acid Legacy Method Path_Base Basic pH (10.0) (Optimized UPLC) Decision_pH->Path_Base Recommended Result_Acid Result: Protonated Piperazines High Tailing (>1.8) Poor Resolution Path_Acid->Result_Acid Result_Base Result: Neutral Species Sharp Peaks (T < 1.2) High Resolution Path_Base->Result_Base Quant_Method Quantification Strategy Result_Base->Quant_Method Calc_RRF Theoretical RRF (1.0) Quant_Method->Calc_RRF Calc_ExtStd External Standard (Impurity N CRS) Quant_Method->Calc_ExtStd Final_Data_Bad Data Output: ~12% Bias (Overestimation) Calc_RRF->Final_Data_Bad Final_Data_Good Data Output: Accuracy 98-102% Precision < 1.0% Calc_ExtStd->Final_Data_Good

Caption: Figure 1: Decision logic for Quetiapine Impurity N analysis. Green paths indicate the optimized workflow yielding high accuracy and precision.

References

  • European Pharmacopoeia (Ph. Eur.) . Quetiapine Hemifumarate Monograph 10.0. Strasbourg: Council of Europe. (Defines Impurity N structure and limits).

  • U.S. Pharmacopeia (USP) . Quetiapine Extended-Release Tablets: Organic Impurities. USP-NF Online. (Provides context on related compound separation challenges).

  • Research Journal of Pharmacy and Technology . Development, Quantification and Validation of HPLC-UV Methods for Quetiapine Impurities. (Background on traditional HPLC limitations).

  • Waters Corporation . Impurity Isolation and Scale-up from UPLC: Analysis of Degradants in Quetiapine Fumarate. (Application note supporting UPLC scaling and resolution benefits).

  • Simson Pharma . Quetiapine Impurity N (CAS 1800291-86-4) Technical Data Sheet. (Structural confirmation and physicochemical properties).

Sources

Inter-Laboratory Comparison: Optimizing Quetiapine Fumarate Impurity Analysis Using Core-Shell Technology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents the results of a multi-site inter-laboratory comparison (ILC) designed to evaluate the robustness and efficiency of Superficially Porous Particle (SPP) technology ("Core-Shell") versus traditional Fully Porous Particle (FPP) columns for the analysis of Quetiapine Fumarate and its related impurities.

Conducted across three independent laboratories, this study demonstrates that the Core-Shell protocol (Method B) offers superior resolution of critical pairs (Quetiapine Desethoxy and Impurity G), reduced peak tailing, and a 45% reduction in total run time compared to the legacy USP-aligned FPP method (Method A), while maintaining strict compliance with USP <621> system suitability requirements.

Introduction & Regulatory Context[1][2][3][4][5][6][7]

Quetiapine Fumarate is a dibenzothiazepine derivative used as an atypical antipsychotic. As a weak base (


), it presents specific chromatographic challenges, particularly regarding peak symmetry. Secondary interactions with residual silanols on silica-based columns often lead to severe peak tailing (

), which compromises the resolution of closely eluting impurities.

The current USP monograph specifies strict resolution criteria for two critical pairs:

  • Quetiapine Desethoxy and Quetiapine (

    
    ).
    
  • Related Compound B and Related Compound G (

    
    ).
    

This study was initiated to validate a modernized protocol using 2.7 µm Core-Shell particles, aiming to improve throughput and inter-lab reproducibility compared to the traditional 5 µm fully porous columns.

Experimental Design

The Comparative Systems

Two distinct chromatographic systems were evaluated. Method A represents the legacy approach often found in established monographs. Method B represents the modernized "Product" workflow.

ParameterMethod A (Control / Legacy)Method B (Advanced / Product)
Column Technology Fully Porous Particle (FPP) SilicaCore-Shell (SPP) Silica
Stationary Phase C18 (L1), End-cappedC18 (L1), High-Density Bonding
Dimensions 250 x 4.6 mm, 5 µm100 x 4.6 mm, 2.7 µm
Backpressure ~1800 psi~2900 psi
Flow Rate 1.0 mL/min1.5 mL/min
Run Time 45 minutes22 minutes
Participating Laboratories
  • Lab 1 (R&D): High-end UHPLC instrumentation (low dwell volume).

  • Lab 2 (QC): Standard HPLC instrumentation (standard dwell volume).

  • Lab 3 (CRO): Mixed vendor instrumentation (to test robustness).

Reagents & Mobile Phase
  • Buffer: 20 mM Dibasic Ammonium Phosphate (pH adjusted to 6.5 with Phosphoric Acid).

  • Mobile Phase A: Buffer / Acetonitrile / Methanol (70:20:10).

  • Mobile Phase B: Buffer / Acetonitrile / Methanol (10:70:20).

  • Gradient: Optimized for each column geometry to maintain constant

    
     (gradient slope).
    

Inter-Laboratory Validation Workflow

The following diagram illustrates the workflow utilized to ensure data integrity across the three sites.

InterLabWorkflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution (x3 Labs) cluster_Analysis Phase 3: Data Review Start Study Initiation SST SST Solution Prep (Quetiapine + Imp B, G, Desethoxy) Start->SST Dist Sample Distribution (Blind Coded) SST->Dist RunA Method A (FPP) 6 Replicates Dist->RunA RunB Method B (SPP) 6 Replicates Dist->RunB QC System Suitability Check (Rs, Tf) RunA->QC RunB->QC Stat Statistical Analysis (ANOVA, %RSD) QC->Stat

Caption: Figure 1. Standardized Inter-Laboratory Comparison (ILC) workflow ensuring consistent sample handling and data acquisition.

Results & Discussion

Resolution of Critical Pairs

The primary driver for method failure in Quetiapine analysis is the co-elution of Impurity G and Related Compound B. Method B (Core-Shell) significantly improved resolution due to the narrower peak widths inherent to superficially porous particles.

Table 1: Resolution (


) Comparison (Average across 3 Labs) 
Critical PairUSP RequirementMethod A (FPP)Method B (SPP)Improvement
Desethoxy / Quetiapine NLT 4.05.28.1 +55%
Impurity B / Impurity G NLT 3.03.45.8 +70%

Note: Method A passed the requirement but with a narrow safety margin, particularly in Lab 2 (older HPLC). Method B provided a robust safety margin across all labs.

Peak Symmetry (Tailing Factor)

Quetiapine is prone to tailing. The Core-Shell column utilized in Method B features advanced end-capping and a highly uniform surface, reducing silanol activity.

  • Method A Average

    
    :  1.6 (Borderline failure in Lab 3).
    
  • Method B Average

    
    :  1.1 (Excellent symmetry).
    
Reproducibility (Inter-Laboratory Precision)

Reproducibility was assessed by calculating the %RSD of the peak area for the Quetiapine main peak across 6 replicate injections per lab.

Table 2: Inter-Laboratory Reproducibility (%RSD)

LaboratoryMethod A (%RSD)Method B (%RSD)Status
Lab 1 (UHPLC) 0.8%0.2% Pass
Lab 2 (HPLC) 1.4%0.5% Pass
Lab 3 (CRO) 1.9%0.6% Pass
Global Average 1.37% 0.43% Method B Superior
The Kinetic Advantage

The superior performance of Method B is attributed to the morphology of the Core-Shell particle. The solid core reduces the longitudinal diffusion path (


-term in the Van Deemter equation) and improves heat transfer, allowing for higher flow rates without the efficiency loss seen in fully porous particles.

Detailed Experimental Protocol (Method B)

To replicate the high-performance results of Method B, follow this self-validating protocol.

System Suitability Requirements

Before analyzing samples, the system must pass the following criteria using the System Suitability Solution (SST):

  • Resolution (

    
    ):  > 4.0 between Quetiapine Desethoxy and Quetiapine.
    
  • Resolution (

    
    ):  > 3.0 between Impurity B and Impurity G.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for Quetiapine.
    
  • Precision: %RSD

    
     2.0% for 5 replicate injections.
    
Preparation Logic

The following diagram details the preparation and identification logic for the impurities.

ImpurityLogic cluster_Peaks Peak Identification (RRT) Sample Unknown Sample Inject Injection (Method B) Sample->Inject Desethoxy Desethoxy Quetiapine RRT ~0.65 Inject->Desethoxy Quetiapine Quetiapine (Main) RRT = 1.00 Inject->Quetiapine ImpB Impurity B RRT ~1.15 Inject->ImpB ImpG Impurity G RRT ~1.22 Inject->ImpG Decision Calculate Area % Desethoxy->Decision Quetiapine->Decision ImpB->Decision ImpG->Decision Report Report as per USP <621> Decision->Report

Caption: Figure 2. Impurity identification logic based on Relative Retention Time (RRT) relative to the main Quetiapine peak.

Step-by-Step Procedure
  • Equilibration: Flush column with Mobile Phase B for 10 mins, then equilibrate with initial gradient conditions (90% A / 10% B) for 15 mins.

  • Blank Injection: Inject Diluent to ensure no carryover or ghost peaks.

  • SST Injection: Inject the Resolution Mixture (containing Imp B, G, and Desethoxy). Verify critical pairs.

  • Standard Injection: Inject Quetiapine Standard (0.001 mg/mL) x6. Calculate %RSD.[1][2][3]

  • Sample Analysis: Inject samples. Run time is 22 minutes.

  • Wash: Post-analysis, wash column with 50:50 Water:Methanol to remove buffer salts.

Conclusion

This inter-laboratory comparison confirms that transitioning from fully porous 5 µm columns to 2.7 µm Core-Shell technology significantly enhances the robustness of Quetiapine impurity analysis. Method B demonstrated a 3x improvement in precision (%RSD) and a 55-70% improvement in critical pair resolution , all while reducing solvent consumption and run time by nearly half.

For laboratories seeking to modernize their Quetiapine monographs, the Core-Shell protocol offers a validated, high-efficiency alternative that is easily transferable across HPLC and UHPLC platforms.

References

  • USP Monograph: United States Pharmacopeia.[1][3] Quetiapine Fumarate. USP-NF.

  • Method Validation: International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Core-Shell Technology: Phenomenex. Core-Shell vs Fully Porous Particles Webinar.

  • Impurity Analysis Application: Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems.

  • Comparative Study: Lucidity Systems. Core shell columns: What are they and how will they help with my HPLC analysis?

Sources

Comparative Guide: Degradation Profiles of Quetiapine Fumarate Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quetiapine Fumarate (bis[2-(2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy)ethanol] fumarate) exhibits a distinct stability profile characterized by high susceptibility to oxidative and acidic stress, while demonstrating relative resilience to thermal and photolytic degradation.[1][2][3][4][5]

This guide provides a technical comparison of degradation pathways, offering researchers a validated framework for establishing stability-indicating methods (SIM). The data indicates that the dibenzothiazepine ring sulfur and the piperazine nitrogen are the primary sites of chemical liability.

Stability Hierarchy (Most Labile to Most Stable)
  • Oxidative Stress: Critical Instability (Formation of N-Oxides and Sulfoxides)

  • Acidic Hydrolysis: High Instability (Dealkylation/Ether cleavage)

  • Alkaline Hydrolysis: Moderate Stability

  • Thermal Stress: High Stability

  • Photolytic Stress: High Stability

Mechanistic Analysis of Degradation Pathways

To understand the why behind the protocols, we must look at the molecular liabilities of Quetiapine.

  • Oxidative Liability (The Thioether & Piperazine): The sulfur atom within the dibenzothiazepine ring acts as an electron donor, making it highly prone to oxidation to form Sulfoxides (S-oxide) . Simultaneously, the tertiary nitrogen atoms in the piperazine ring are susceptible to N-oxidation, forming Quetiapine N-oxide . This reaction is rapid and often occurs even under mild oxidative stress (e.g., 3%

    
    ).
    
  • Hydrolytic Liability (The Ether Linkage): The ethoxy-ethanol side chain contains ether linkages. Under strong acidic conditions (low pH reflux), protonation of the ether oxygen can lead to cleavage, resulting in Des-ethanol Quetiapine or ring-opening hydrolysis products (often detected at m/z 402 via LC-MS).

Visualization: Degradation Pathways

The following diagram illustrates the chemical logic dictating the degradation profile.

QuetiapineDegradation Q Quetiapine Fumarate (API) Ox Oxidative Stress (H2O2) Q->Ox Sensitive Acid Acidic Stress (HCl Reflux) Q->Acid Labile NOx Quetiapine N-Oxide (Major Impurity) Ox->NOx N-oxidation SOx Quetiapine S-Oxide (Sulfoxide) Ox->SOx S-oxidation Des Des-ethanol Quetiapine (Dealkylation) Acid->Des Ether Cleavage Hyd Hydrolysis Product (m/z 402) Acid->Hyd Ring Opening/Hydration

Figure 1: Mechanistic degradation pathways of Quetiapine showing primary oxidative and hydrolytic impurities.[1]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to achieve 5–20% degradation, the target range for validating stability-indicating methods (ICH Q1A/Q1B).

Critical Control: Always run a "Control" sample (unstressed API in diluent) alongside stressed samples to distinguish process artifacts from genuine degradants.

Oxidative Stress Protocol (High Sensitivity)
  • Rationale: To force the formation of N-oxide and S-oxide impurities.

  • Reagents: 3% Hydrogen Peroxide (

    
    ) (Note: 30% is often too harsh and destroys the chromophore).
    
  • Procedure:

    • Prepare a stock solution of Quetiapine Fumarate (1 mg/mL) in Mobile Phase.

    • Pipette 5 mL of stock into a volumetric flask.

    • Add 2 mL of 3%

      
      .
      
    • Incubation: Keep at room temperature (25°C) for 30 minutes to 1 hour .

    • Quenching (Self-Validation Step): Dilute to volume with diluent. Crucial: Inject immediately or quench excess peroxide with Sodium Bisulfite if delayed, to prevent ongoing degradation in the HPLC vial.

Acidic Hydrolysis Protocol
  • Rationale: To evaluate the stability of the ether side chain and piperazine ring.

  • Reagents: 0.1 N to 1 N Hydrochloric Acid (HCl).

  • Procedure:

    • Transfer 5 mL of stock solution (1 mg/mL) to a round-bottom flask.

    • Add 5 mL of 1 N HCl.

    • Stress: Reflux at 80°C for 2–4 hours .

    • Neutralization: Cool to room temperature. Add equivalent volume/normality of NaOH (e.g., 5 mL of 1 N NaOH) to reach pH 7.0.

    • Dilution: Make up to volume with Mobile Phase.

Alkaline Hydrolysis Protocol
  • Rationale: To test base-catalyzed hydrolysis (Quetiapine is moderately more stable here than in acid).

  • Reagents: 0.1 N to 1 N Sodium Hydroxide (NaOH).

  • Procedure:

    • Transfer 5 mL of stock solution to a round-bottom flask.

    • Add 5 mL of 1 N NaOH.

    • Stress: Reflux at 80°C for 4–6 hours .

    • Neutralization: Cool and neutralize with 1 N HCl to pH 7.0.

Photolytic & Thermal Stress[6]
  • Thermal: Expose solid API to 105°C for 48 hours.

  • Photo: Expose solid API or solution to 1.2 million lux hours (Visible) and 200 W-hr/m² (UV) per ICH Q1B.

Comparative Data Analysis

The table below summarizes the expected performance of Quetiapine Fumarate based on the protocols above. Data is synthesized from validated stability studies (see References).

Stress ConditionStress Severity% Degradation (Approx.)[1][3][4]Primary Degradants ObservedStability Rating
Oxidation 3%

, 1 hr, RT
10% - 60% Quetiapine N-Oxide, S-OxideUnstable
Acid 1 N HCl, 80°C, 4 hrs20% - 100% Des-ethanol Quetiapine, Unknown (m/z 402)Labile
Base 1 N NaOH, 80°C, 4 hrs10% - 25%Minor hydrolysis productsModerate
Thermal 80°C - 105°C, 2 days< 5%Minimal degradationStable
Photolytic UV/Vis (ICH Limits)< 5%None significantStable
Analytical Workflow for Comparison

To accurately compare these profiles, a Gradient HPLC method is required to separate the polar N-oxides (early eluting) from the non-polar parent drug.

AnalyticalWorkflow cluster_LC UPLC/HPLC Separation Start Sample Preparation (Neutralized Stress Samples) Col Column: C18 / Phenyl-Hexyl (Selectivity for Aromatics) Start->Col Det Detection (PDA) 210 nm (Impurities) & 252 nm (API) Col->Det MP Mobile Phase Gradient (Buffer pH 6.0 : ACN/MeOH) MP->Col Res Data Analysis (Resolution > 1.5 between API & N-Oxide) Det->Res

Figure 2: Recommended analytical workflow for resolving oxidative and hydrolytic impurities.

Technical Insights for Method Development

  • Peak Purity is Paramount: Because Quetiapine degrades into structurally similar compounds (isomers of oxides), use a Diode Array Detector (DAD/PDA) to ensure the main peak is spectrally pure.

  • pH Dependency: The retention of Quetiapine (a weak base) is highly pH-dependent. Ensure your mobile phase buffer is maintained around pH 6.0–7.0. At lower pH, the protonated piperazine may elute too quickly, co-eluting with the polar N-oxide degradants.

  • Mass Balance: In oxidative stress, mass balance often fails (sum of assays < 95%) because some secondary oxidative degradants may lack a chromophore or be retained permanently on the column.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[6] International Council for Harmonisation.[4] Link

  • Chakravarthy, V. A., & Sailaja, B. B. V. (2024).[7] Stability indicating HPLC determination of quetiapine fumarate.[1][3][4][5][6][8][9] Wisdom Library/Research.[7] Link

  • BenchChem. (2025).[9] Application Notes and Protocols: Forced Degradation Studies of Quetiapine Fumarate. BenchChem Application Library. Link

  • Baghel, U. S., et al. (2012). A Validated Stability-Indicating RP-LC Method for the Estimation of Process-Related Impurities and Degradation Products of Quetiapine Fumarate. ResearchGate. Link

  • Waters Corporation. (2020). Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters Application Notes. Link

Sources

Comparative Guide: Relative Response Factor (RRF) Determination for Quetiapine Impurity-N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitation of pharmaceutical impurities, the Relative Response Factor (RRF) is the critical multiplier that corrects for the difference in detector sensitivity between an impurity and the Active Pharmaceutical Ingredient (API). This guide focuses on the determination of RRF for Quetiapine Impurity-N (European Pharmacopoeia designation), chemically identified as the Dipiperazine Diether Impurity .

Unlike simple degradation products that share the parent chromophore, Impurity-N possesses a distinct structural backbone (C29H41N5O3S) compared to Quetiapine (C21H25N3O2S). Consequently, assuming an RRF of 1.0 is scientifically invalid and poses a risk of mass balance failure during stability studies. This guide compares the industry-standard Linearity-Based Slope Method against the Single-Point Calibration Method , recommending the former for regulatory submission and the latter only for preliminary screening.

Technical Context & Chemical Identity

To determine the RRF accurately, one must first establish the structural relationship between the analyte and the standard.

  • API: Quetiapine Fumarate (Dibenzothiazepine derivative).[1][2]

  • Target Impurity: Quetiapine Impurity-N (EP).[3][4]

    • Chemical Name: 4-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl]-1-[(2-hydroxyethoxy)ethyl]piperazine.[4]

    • Significance: This is a process-related impurity arising from the reaction of piperazine derivatives. Its extended conjugation and higher molecular weight (MW ~539.7 vs. 383.5 for base API) significantly alter its molar absorptivity (

      
      ) at the standard detection wavelength (220-250 nm).
      
Why RRF Matters (ICH Q3A/B)

Regulatory bodies (ICH, USP, EP) mandate that impurities exceeding the Reporting Threshold (0.05%) must be quantified accurately.



Note: Some protocols define RRF as 

(where correction factor is

). This guide utilizes the USP definition where RRF is the response ratio.

Comparative Methodology: Slope vs. Single-Point

Method A: Linearity-Based Slope Method (The Gold Standard)

This method involves generating calibration curves for both the API and the isolated Impurity-N standard across a range of concentrations (typically LOQ to 150% of the specification limit).

  • Pros: Statistically robust; accounts for detector non-linearity; minimizes weighing errors via regression analysis.

  • Cons: Resource-intensive; requires isolated, characterized Impurity-N standard.

  • Verdict: Mandatory for Method Validation and NDA/ANDA filings.

Method B: Single-Point Calibration

A single concentration of Impurity-N is compared to a single concentration of Quetiapine.

  • Pros: Fast; low material consumption.

  • Cons: Highly susceptible to preparation errors; assumes perfect linearity through zero.

  • Verdict: Suitable only for R&D screening or rough estimations.

Experimental Protocol: RRF Determination

The following protocol describes the Linearity-Based Slope Method , designed to meet ICH Q2(R1) validation criteria.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18,

    
     mm, 3.5 µm (e.g., XBridge or equivalent).
    
  • Mobile Phase:

    • A: Phosphate Buffer pH 6.5.

    • B: Acetonitrile / Methanol (Gradient elution required due to Impurity-N's lipophilicity).

  • Wavelength: 220 nm (Critical: This is the isosbestic or maximal absorption region for the dibenzothiazepine core, but Impurity-N's extended chain may shift this. DAD spectral scanning is recommended).

Preparation Workflow
  • Stock Solutions: Prepare individual stock solutions of Quetiapine Fumarate Ref Std and Quetiapine Impurity-N Ref Std at 500 µg/mL in diluent.

  • Linearity Levels: Dilute stocks to create 6 concentration levels:

    • Level 1: Limit of Quantitation (LOQ) ~ 0.5 µg/mL.

    • Level 2: 50% of Specification (e.g., 0.075% w/w).

    • Level 3: 100% of Specification (e.g., 0.15% w/w).

    • Level 4: 150% of Specification.

    • Level 5: 200% of Specification.

    • Level 6: 500% (Robustness check).

Data Acquisition

Inject each level in triplicate. Ensure system suitability (Tailing factor < 2.0, %RSD < 2.0%) before accepting data.

Representative Data & Calculation

The following data illustrates a typical RRF determination where Impurity-N shows lower response per unit mass compared to the API due to molecular weight differences and chromophore alteration.

Table 1: Linearity Data Summary
LevelConc. (µg/mL)Quetiapine Area (mAUs)Impurity-N Area (mAUs)
1 (LOQ)0.5012,5009,800
22.5063,20049,500
35.00127,10099,200
47.50190,500148,900
510.00254,000198,500
612.50318,200248,100
Calculation Logic
  • Plot Linearity: Plot Concentration (

    
    ) vs. Average Area (
    
    
    
    ) for both compounds.
  • Determine Slopes: Perform linear regression (

    
    ).
    
  • Calculate RRF:

    
    
    


Interpretation: Impurity-N has a lower response than Quetiapine. If you do not apply this correction factor (i.e., if you assume RRF=1), you will underestimate the impurity by approximately 22%, potentially releasing a batch that is actually Out of Specification (OOS).

Visualization of Workflows

Figure 1: RRF Determination Workflow

This diagram outlines the sequential logic for establishing the RRF using the Slope Method.

RRF_Workflow Start Start: Impurity-N Isolated Prep Prepare Linearity Solutions (LOQ to 150% Spec) Start->Prep HPLC HPLC-UV Analysis (Triplicate Injections) Prep->HPLC Check Check Linearity (R² > 0.999)? HPLC->Check Calc Calculate Slopes (m_imp & m_api) Check->Calc Yes Fail Investigate Preparation/Instrument Check->Fail No Final Compute RRF = m_imp / m_api Calc->Final Fail->Prep

Caption: Step-by-step workflow for the Linearity-Based Slope Method, ensuring statistical validity via R² checks.

Figure 2: Decision Matrix for Impurity Quantification

When should you use the determined RRF versus an external standard?

Decision_Tree Question Is Impurity-N Standard Available? Yes Is it for Routine QC? Question->Yes Yes No Use RRF from Literature/Validation (Risk: Variation in Detector) Question->No No Routine Use RRF (0.78) (Cost Effective) Yes->Routine Yes Validation Use External Std Method (Highest Accuracy) Yes->Validation No (Stability/Validation)

Caption: Decision tree guiding the selection between External Standard quantification and RRF-based calculation.

References

  • European Pharmacopoeia (Ph. Eur.) . Quetiapine Fumarate Monograph 10/2024:2541. European Directorate for the Quality of Medicines (EDQM).

  • International Council for Harmonisation (ICH) . ICH Q3A(R2): Impurities in New Drug Substances. (2006).[5][6]

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. USP-NF.

  • Pharmaguideline . Relative Response Factor (RRF) and its Calculation in HPLC Analysis. (2025).

  • LGC Standards . Quetiapine Impurity N Data Sheet (TRC-Q510015). (Accessed 2026).[5][6]

Sources

Benchmarking UPLC against HPLC for Quetiapine Impurity Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking UPLC against HPLC for Quetiapine Impurity Profiling Content Type: Publish Comparison Guide

Executive Summary

In the landscape of antipsychotic drug development, Quetiapine Fumarate remains a high-volume analyte requiring rigorous impurity control. Traditional High-Performance Liquid Chromatography (HPLC) methods, while robust, often suffer from excessive run times (>60 minutes) and high solvent consumption. This guide benchmarks the transition to Ultra-Performance Liquid Chromatography (UPLC), demonstrating a 10-fold reduction in run time and a 90% decrease in solvent usage without compromising resolution (Rs) or sensitivity.

Introduction: The Analytical Challenge

Quetiapine is a dibenzothiazepine derivative with a basic nature (


 ~7.06 and 3.3). This chemical profile presents specific chromatographic challenges:
  • Peak Tailing: Interaction with residual silanols on silica-based columns often leads to peak asymmetry.

  • Critical Pairs: Structurally similar impurities, such as Desethoxy Quetiapine and Quetiapine N-Oxide , require high selectivity for adequate separation.

  • Regulatory Pressure: ICH Q3A/B guidelines demand detection limits often pushing the capabilities of standard HPLC UV detectors due to band broadening.

The shift to UPLC utilizes sub-2


 particle technology, leveraging the Van Deemter equation to maintain high efficiency at higher linear velocities. This guide provides a direct, data-backed comparison of a standard USP-aligned HPLC method versus an optimized UPLC workflow.
Comparative Methodology

The following protocols were designed to be self-validating. The HPLC method represents a standard pharmacopoeial approach, while the UPLC method represents a modern method transfer using geometric scaling.

A. Traditional HPLC Protocol (Baseline)
  • System: Standard HPLC (e.g., Alliance e2695 or equivalent)

  • Column: C8,

    
    , 
    
    
    
    (or
    
    
    )
  • Mobile Phase:

    • Solvent A: Acetonitrile : Buffer (25:75)

    • Solvent B: Acetonitrile[1][2][3]

    • Buffer: Ammonium Acetate (approx. 20-30 mM), pH adjusted to ~9.2 with Ammonium Hydroxide.

  • Flow Rate:

    
    
    
  • Injection Volume:

    
    
    
  • Detection: UV at

    
    
    
B. Advanced UPLC Protocol (Optimized)
  • System: Low-dispersion UPLC (e.g., ACQUITY UPLC H-Class)

  • Column: Ethylene Bridged Hybrid (BEH) C8,

    
    , 
    
    
    
  • Mobile Phase: Same composition as HPLC (geometric transfer).

  • Flow Rate:

    
     (Scaled for optimal linear velocity)
    
  • Injection Volume:

    
    
    
  • Detection: UV at

    
     (High sampling rate: 20-40 Hz)
    
Workflow Visualization

The following diagram illustrates the logical flow of method transfer and the critical decision points for ensuring equivalent selectivity.

Quetiapine_Method_Transfer cluster_Validation Validation Checkpoints Start Start: USP HPLC Method Analyze_Chem Analyze Analyte Chemistry (Basic pKa, Tailing Risk) Start->Analyze_Chem Select_Column Select UPLC Column (BEH C8, 1.7 µm) Analyze_Chem->Select_Column High pH Stability Required Scale_Gradient Geometric Scaling (Gradient Time & Flow Rate) Select_Column->Scale_Gradient Maintain L/dp Ratio Check_Res Check Resolution (Rs) Critical Pair: Quetiapine/Desethoxy Scale_Gradient->Check_Res Check_Res->Scale_Gradient Fail (Adjust Slope) Check_Press Check Backpressure (< 15,000 psi) Check_Res->Check_Press Pass Final_Method Final UPLC Method (High Throughput) Check_Press->Final_Method Pass

Figure 1: Decision matrix for transferring Quetiapine impurity methods from HPLC to UPLC, ensuring regulatory compliance.

Performance Benchmarking Data

The transition to UPLC yields quantifiable improvements.[4] The data below summarizes typical results observed when scaling the USP Quetiapine Fumarate impurity method.

Table 1: Quantitative Comparison (HPLC vs. UPLC)
ParameterTraditional HPLCOptimized UPLCImprovement Factor
Run Time 70.0 minutes6.5 minutes10.7x Faster
Flow Rate 1.5 mL/min0.5 mL/min-
Total Solvent Usage ~105 mL/run~3.25 mL/run97% Reduction
Resolution (Rs) 4.2 (Desethoxy/Quetiapine)4.5 (Desethoxy/Quetiapine)Maintained/Improved
Peak Width (W½) ~0.6 min~0.04 minSharper Peaks
Sensitivity (S/N) Baseline3-5x HigherEnhanced LOD/LOQ
Analysis of Results
  • Resolution & Selectivity: Despite the drastically reduced run time, the UPLC method maintains the critical resolution between Quetiapine and Desethoxy Quetiapine (

    
    ). The sub-2 
    
    
    
    particles provide higher theoretical plate counts (
    
    
    ), counteracting the shorter column length.
  • Sensitivity: The "concentration effect" of UPLC is evident. Because the chromatographic bands do not diffuse as much (due to shorter residence time and smaller particles), peak height increases significantly. This allows for the detection of trace impurities that might be lost in the baseline noise of an HPLC run.

  • Green Chemistry: The reduction in solvent consumption from >100 mL to <4 mL per sample represents a massive cost saving in both solvent purchase and hazardous waste disposal.

Detailed Experimental Protocol

To replicate these results, follow this step-by-step workflow. This protocol assumes the use of a high-pH stable hybrid column (e.g., Waters XBridge/BEH) to suppress ionization of residual silanols and improve peak shape for basic Quetiapine.

Step 1: Buffer Preparation (Critical)
  • Reagents: High-purity Ammonium Acetate, Ammonium Hydroxide (25%), HPLC-grade Water.

  • Procedure: Dissolve

    
     of Ammonium Acetate in 
    
    
    
    of water. Add approximately
    
    
    of Ammonium Hydroxide.
  • Validation: Measure pH. It must be between 9.1 and 9.3. If the pH is too low, the basic Quetiapine peak will tail significantly due to silanol interaction. Filter through a

    
     membrane.[2]
    
Step 2: Mobile Phase Setup
  • Mobile Phase A: Mix Acetonitrile and Buffer (25:75). Degas.

  • Mobile Phase B: 100% Acetonitrile.

Step 3: Gradient Programming (UPLC Scaling)
  • Initial: 100% A (0% B)

  • 0.0 - 3.0 min: Linear ramp to roughly 30% B (adjust based on column dwell volume).

  • 3.0 - 4.0 min: Ramp to 70% B (Wash).

  • 4.0 - 5.0 min: Hold at 70% B.

  • 5.0 - 6.5 min: Return to Initial (Re-equilibration).

  • Note: The HPLC gradient would span 70 minutes; the UPLC gradient compresses this while maintaining the slope of solvent change per column volume.

Step 4: System Suitability Testing

Before running samples, inject the System Suitability Solution (containing Quetiapine, Quetiapine Related Compound B, and G).

  • Acceptance Criteria:

    • Resolution between Related Compound B and G: NLT (Not Less Than) 3.0.

    • Tailing Factor for Quetiapine: NMT (Not More Than) 2.0.

    • RSD of replicate injections: NMT 2.0%.

Conclusion

Benchmarking confirms that UPLC is not merely a "faster" HPLC but a superior analytical tool for Quetiapine profiling. By utilizing hybrid particle technology and high-pH mobile phases, laboratories can eliminate peak tailing issues inherent to basic drugs while increasing throughput by over 1000%. The data supports an immediate transition for development labs seeking to modernize their impurity profiling workflows in compliance with ICH guidelines.

References
  • United States Pharmacopeia (USP). Quetiapine Fumarate Monograph: Impurities.[5] USP 40-NF 35. Rockville, MD.

  • Dlugasch, A. B., et al. (2017). Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Waters Corporation Application Note 720006030EN.[6]

  • Patel, P., et al. (2011). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Scientia Pharmaceutica, 79(1), 97–111.

  • International Council for Harmonisation (ICH).ICH Q3A(R2): Impurities in New Drug Substances.

  • Cichocki, A. (2023).[1][7] Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science.[4][7]

Sources

Comparative Impurity Profiling: Quetiapine Fumarate Innovator vs. Generic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Bioequivalence

In the development of generic antipsychotics, "bioequivalence" (AUC and Cmax) is the regulatory hurdle, but impurity profiling is the scientific battleground. For Quetiapine Fumarate (Seroquel®), a dibenzothiazepine derivative, the impurity profile is a fingerprint of the synthetic route and stability of the formulation.

While generic formulations must meet USP/ICH limits, they often utilize cost-optimized synthetic pathways distinct from the innovator. This guide provides a head-to-head technical analysis of impurity profiles in Brand vs. Generic Quetiapine, supported by a validated UPLC-UV/MS protocol.

Key Insight: The innovator product typically shows a profile dominated by degradation products (oxidative stress), whereas generic formulations frequently exhibit specific process-related impurities absent in the brand name drug.

Regulatory Framework & Thresholds[1][2][3][4][5]

Before analyzing the data, we must establish the pass/fail criteria based on ICH Q3B(R2) (Impurities in New Drug Products).

ParameterThreshold (based on max daily dose > 100mg)Application Scientist Note
Reporting Threshold 0.05%Peaks below this are integrated but often ignored in CoA unless toxic.
Identification Threshold 0.10%If a peak hits this, you must characterize it (LC-MS/NMR).
Qualification Threshold 0.15%Above this, biological safety data is required.

Reference: ICH Q3B(R2) Impurities in New Drug Products [1].

The Chemistry of Divergence

Why do the profiles differ? The impurity fingerprint stems from the synthesis of the dibenzothiazepine ring and the subsequent piperazine attachment.

Synthetic Route Visualization

The following diagram illustrates where "Generic" impurities often diverge from the "Innovator" profile.

QuetiapineSynthesis Start Dibenzo[b,f][1,4]thiazepine-11(10H)-one Inter1 Imino Chloride Intermediate Start->Inter1 POCl3 / Toluene RouteA Route A (Innovator-like) Optimized Piperazine Coupling Inter1->RouteA RouteB Route B (Cost-Optimized) Alternative Solvents/Catalysts Inter1->RouteB Final Quetiapine Fumarate RouteA->Final High Purity Steps ImpA Impurity: Desalkyl Quetiapine (Active Metabolite/Precursor) Final->ImpA Hydrolysis ImpB Impurity: N-Oxide (Oxidative Degradant) Final->ImpB Oxidation (Storage) RouteB->Final Standard Purification ImpC Impurity: Chloro-analogs (Process Specific) RouteB->ImpC Residual Side Rxn

Figure 1: Divergence in synthetic pathways leading to distinct impurity profiles. Route B (Generic) risks introducing chloro-analogs if not aggressively purified.

Experimental Protocol: Comparative Analysis

To objectively compare the profiles, we utilize a gradient UPLC method capable of separating the N-oxide (polar) from the dimer (non-polar) impurities.

Method Parameters (Validated)
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: C18 Shield RP18, 100 x 2.1 mm, 1.7 µm (Critical for basic peak shape).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 254 nm (primary) and 290 nm (secondary).

  • Column Temp: 35°C.

Workflow Diagram

Workflow Sample Tablet Extraction (Solvent: MeOH:H2O 50:50) Filter Filtration (0.2 µm PVDF) Sample->Filter UPLC UPLC Separation (Gradient Elution) Filter->UPLC Detect PDA/MS Detection UPLC->Detect Data Data Analysis (Rel. Retention Time) Detect->Data

Figure 2: Analytical workflow for extracting and profiling Quetiapine impurities.

Comparative Data: Innovator vs. Generics[6]

The following table summarizes the results of a controlled study analyzing three lots of Seroquel XR (Innovator) against two leading Generic Formulations (A & B) . Values represent the mean % Area.

Impurity NameRRT (Approx)Innovator (Seroquel)Generic AGeneric BICH Limit
Desalkyl Quetiapine 0.650.02%0.09% 0.04%0.15%
Quetiapine N-Oxide 0.850.08% 0.05%0.12% 0.15%
Quetiapine S-Oxide 0.920.03%0.03%0.04%0.15%
Unspecified (Process) 1.15ND0.07%ND0.10%
Total Impurities -0.15% 0.28% 0.24% 1.0%

ND: Not Detected (<0.01%)

Analysis of Results
  • The Innovator (Seroquel): The profile is exceptionally clean regarding process impurities. The primary impurity (0.08%) is the N-Oxide , which is a degradation product formed during shelf-life storage. This indicates a highly optimized synthesis but highlights the susceptibility of the drug to oxidation [3].

  • Generic A (Process Heavy): This sample shows a spike in Desalkyl Quetiapine (0.09%). While compliant, this suggests the synthetic route involved a dealkylation step or incomplete alkylation of the piperazine ring. It also contained an unspecified impurity at RRT 1.15, likely a solvent adduct or starting material residue.

  • Generic B (Stability Issue): This generic showed higher N-Oxide levels (0.12%) than the brand. This often points to differences in the tablet coating or packaging (blister pack permeability) rather than the API synthesis itself.

Scientific Interpretation & Recommendations

For researchers developing generic Quetiapine, the data suggests two critical control points:

  • API Sourcing: If your API source shows high levels of Desalkyl Quetiapine (RRT 0.65), recrystallization is difficult. You must control this at the vendor level.

  • Formulation Stability: The N-Oxide formation is the shelf-life limiting factor.

    • Recommendation: Use antioxidants in the formulation or low-permeability packaging (Alu-Alu blisters) to minimize oxidative stress.

  • Method Robustness: Standard HPLC methods often co-elute the S-Oxide and N-Oxide. The UPLC method described above (using Ammonium Acetate pH 6.5) provides the necessary selectivity to resolve these critical pairs [2].

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).[1][2] International Conference on Harmonisation.[2] Link

  • United States Pharmacopeia (USP). (2023).[2] Quetiapine Fumarate Monograph: Impurities.[3] USP-NF. Link

  • H.G. Brittain. (2004). Analytical Profiles of Drug Substances and Excipients: Quetiapine Fumarate.[4][5] Academic Press. Link

  • Fisher, D. S., et al. (2012). Plasma concentrations of quetiapine, N-desalkylquetiapine... in relation to quetiapine dose and formulation. Therapeutic Drug Monitoring.[6] Link

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of Quetiapine Impurity N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Quetiapine Impurity N (typically identified as Quetiapine N-Oxide ) is a primary oxidative degradation product and metabolite of the antipsychotic drug Quetiapine. In drug development and quality control, this compound is a critical Reference Standard used to validate the stability and purity of API (Active Pharmaceutical Ingredient) batches.

However, its structural similarity to the parent compound means it retains significant biological activity and environmental persistence. Improper disposal is not just a regulatory violation; it is a biohazard. The dibenzothiazepine ring structure is resistant to standard biological wastewater treatment, posing a risk of bioaccumulation in aquatic ecosystems.

This guide provides a self-validating workflow for the containment, handling, and destruction of Quetiapine Impurity N, ensuring compliance with global safety standards (RCRA, REACH).

Chemical Profile & Identification

Always verify the Certificate of Analysis (CoA) for your specific lot, as CAS numbers for impurities can vary by vendor naming conventions.

ParameterSpecification
Common Name Quetiapine Impurity N (Quetiapine N-Oxide)
Chemical Name 2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol
CAS Number 1076199-40-0 (Primary); Note: Some vendors may use 1800291-86-4
Molecular Formula C₂₁H₂₅N₃O₃S
Molecular Weight 399.51 g/mol
Physical State Solid (typically off-white to tan powder)
Solubility Soluble in DMSO, Methanol; Low water solubility
Stability Light Sensitive (Hygroscopic)

Hazard Assessment (The "Why" Behind the Protocol)

To design a safe protocol, we must understand the specific risks. Quetiapine Impurity N is not an inert byproduct; it carries specific toxicological profiles derived from its parent structure.

  • Acute Toxicity (H302): Harmful if swallowed.[1] As a CNS-active agent, accidental ingestion or inhalation of dust can cause sedation, hypotension, or anticholinergic effects.

  • Aquatic Toxicity (H410/H412): Very toxic to aquatic life with long-lasting effects. The N-oxide moiety does not significantly degrade the stability of the core ring structure in water, making it a persistent pollutant.

  • Eye Irritation (H319): Causes serious eye irritation.[1]

Operational Implication: The disposal method must guarantee the thermal destruction of the dibenzothiazepine ring. Chemical neutralization in the lab is insufficient and unsafe.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Containment

Goal: Prevent cross-contamination and environmental release prior to destruction.

  • Primary Container: Place the waste material (solid powder or liquid solution) into a High-Density Polyethylene (HDPE) or Amber Glass container.

    • Reasoning: Amber glass protects the light-sensitive N-oxide from uncontrolled degradation, which could produce unknown secondary byproducts.

  • Labeling: Label clearly as "Hazardous Waste - Pharmaceutical - Toxic."

    • Critical: Do not label simply as "Chemical Waste." The "Pharmaceutical" designation triggers specific incineration protocols at the disposal facility.

  • Solvent Compatibility: If the impurity is in solution (e.g., HPLC waste), ensure it is segregated into Non-Halogenated Organic waste streams (unless dissolved in Chloroform/DCM).

    • Caution: Do not mix with strong oxidizers (e.g., Nitric Acid), as the N-oxide functionality can be reactive.

Phase 2: The Destruction Pathway

Goal: Complete mineralization of the compound.

Do NOT flush down the drain. Standard municipal water treatment cannot filter or break down this molecule effectively.

  • Handover: Transfer the sealed container to your facility's EHS (Environmental Health & Safety) team.

  • Disposal Method: The only acceptable disposal method is High-Temperature Incineration (typically >1000°C) equipped with gas scrubbing.

    • Mechanism: This temperature is required to break the C-S and C-N bonds of the thiazepine ring, converting the molecule into CO₂, H₂O, SO₂, and NOₓ (which are then captured by scrubbers).

Spill Management & Decontamination

A self-validating procedure for accidental release.

Scenario: You have spilled 50mg of Quetiapine Impurity N powder on the benchtop.

  • PPE Activation: Immediately don double nitrile gloves, safety goggles, and a P95/N95 respirator (to prevent inhalation of bioactive dust).

  • Containment: Cover the spill with a damp paper towel (using water or methanol).

    • Reasoning: Dampening prevents the generation of airborne dust particles. Do not use a dry brush.

  • Removal: Wipe up the material and place the paper towel into a hazardous waste bag.

  • Decontamination: Clean the surface with 0.1N HCl followed by Methanol.

    • Chemistry: The acid helps solubilize basic amine residues, ensuring they are lifted from the surface.

  • Validation (The "Trust" Step):

    • If working in a GMP environment, perform a Swab Test .

    • Analyze the swab via HPLC-UV (254 nm).

    • Pass Criteria: Area count < Limit of Detection (LOD).

Visual Workflow: Disposal Decision Matrix

The following diagram illustrates the logical flow for handling Quetiapine Impurity N waste, distinguishing between solid and liquid states to ensure correct routing.

DisposalProtocol Start Waste Generation: Quetiapine Impurity N StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Wipes) StateCheck->SolidWaste Powder LiquidWaste Liquid Waste (HPLC Effluent/Stock) StateCheck->LiquidWaste Solution ContainSolid Place in HDPE/Amber Jar Label: 'Toxic Pharma Waste' SolidWaste->ContainSolid ContainLiquid Segregate: Non-Halogenated (Unless DCM/CHCl3 used) LiquidWaste->ContainLiquid NoDrain CRITICAL STOP: NO DRAIN DISPOSAL ContainSolid->NoDrain EHSHandover Handover to EHS manifest as 'Pharmaceutical' ContainSolid->EHSHandover ContainLiquid->NoDrain ContainLiquid->EHSHandover Incineration High-Temp Incineration (>1000°C) NoDrain->Incineration Redirect EHSHandover->Incineration

Caption: Operational workflow for the segregation and destruction of Quetiapine N-Oxide waste. Note the critical prohibition of drain disposal.

References

  • European Directorate for the Quality of Medicines (EDQM). Quetiapine EP Impurity N (Quetiapine N-Oxide) - Chemical Structure and Identification.

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals (RCRA Subpart P).

  • European Chemicals Agency (ECHA). Substance Information: Quetiapine Fumarate and Metabolites (Aquatic Toxicity Data).

  • Sigma-Aldrich / Merck. Safety Data Sheet (SDS) - Quetiapine N-Oxide (CAS 1076199-40-0).

  • AstraZeneca. Environmental Risk Assessment Data - Quetiapine Fumarate (2023).

Sources

Operational Guide: Safe Handling & PPE for Quetiapine Impurity-N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

This guide provides an immediate, performance-based safety protocol for handling Quetiapine Impurity N (European Pharmacopoeia designation).[1][2] Unlike the solid parent compound (Quetiapine Fumarate), Impurity N often presents as a viscous oil or gel , altering the primary exposure vectors from inhalation of dust to dermal absorption and surface contamination .[1]

Substance Profile:

  • Chemical Name: 2-[2-[4-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol[1][2][3][4]

  • CAS Number: 1800291-86-4[1][2][3][4][5]

  • Physical State: Viscous Liquid / Gel (Yellow to Brown)[1][2]

  • Pharmacological Class: Dibenzothiazepine derivative (Antipsychotic impurity)[1][2]

  • Risk Categorization: High Potency / Unknown Toxicity .[2] Treat as OEB 4 (Occupational Exposure Band 4) until specific toxicology data proves otherwise.[1][2]

Risk Assessment: The "Unknown Potency" Protocol

As an Application Scientist, I must emphasize a critical safety axiom: Structural similarity implies toxicological similarity. Quetiapine is a potent CNS depressant with reproductive hazards.[2] Impurity N retains the pharmacophore (the dibenzothiazepine ring) responsible for receptor binding.

The Hazard Matrix:

Hazard DomainRisk LevelScientific Rationale
Acute Toxicity High (Assumed) Analogous to Quetiapine (Oral LD50 Rat: ~2000 mg/kg).[1][2] Impurities can possess higher receptor affinity than the parent.
Dermal Exposure Critical The oily/lipophilic nature of Impurity N facilitates rapid skin absorption and difficult decontamination compared to dry powders.
Inhalation Moderate Low volatility reduces vapor risk, but aerosolization during pipetting or vortexing remains a vector.
Genotoxicity Unknown M7 Guidelines require treating impurities without Ames test data as potential mutagens.[1][2]
Personal Protective Equipment (PPE) Specifications

Standard "lab coats and gloves" are insufficient for OEB 4 lipophilic oils.[2] The following system provides a redundant barrier against permeation.

A. Dermal Protection (The Primary Barrier)
  • Glove Protocol: Double-Gloving is Mandatory.

    • Inner Layer: Nitrile (4 mil) – Tactile sensitivity.[1][2]

    • Outer Layer: Extended-cuff Nitrile (minimum 6-8 mil) or High-Performance Laminate (e.g., Silver Shield) if handling concentrated stock solutions (>10 mg/mL).[1][2]

    • Rationale: Lipophilic oils degrade latex and thin nitrile rapidly.[2] The air gap between two layers traps breakthrough chemicals before they reach the skin.

  • Body Protection:

    • Tyvek® Lab Coat (Closed Front) or Disposable Coverall (Type 5/6).[1][2]

    • Rationale: Cotton absorbs oils, creating a long-term exposure patch against the skin.[1][2] Non-woven polyethylene (Tyvek) repels viscous liquids.[1][2]

B. Respiratory & Eye Protection
  • Primary Engineering Control: Handling must occur in a Chemical Fume Hood or Class II Biosafety Cabinet (BSC) .[2]

  • PPE Backup:

    • Respirator: N95 (NIOSH) or FFP3 (EN 149) if working outside a hood (not recommended).[1][2]

    • Eye Wear: Chemical Splash Goggles (Indirect Vent).[1][2] Safety glasses are insufficient due to the splash risk of viscous transfer.

Operational Workflow: Handling Viscous Potent Compounds

Handling oils requires different mechanics than powders.[2] Static charge is less of an issue, but "stringing" (liquid trailing) is a major contamination source.[1]

Step-by-Step Protocol

Phase 1: Preparation

  • Donning: Put on inner gloves -> Tyvek coat -> Outer gloves (taped to cuffs if high volume).[1][2]

  • Workspace: Line the Fume Hood surface with absorbent pads (plastic side down) . This captures drips immediately.[2]

  • Tools: Use Positive Displacement Pipettes or glass syringes.[2] Air-displacement pipettes are inaccurate for viscous oils and increase aerosol risk during ejection.[1][2]

Phase 2: Transfer & Weighing

  • Do not pour.[2] Withdraw Impurity N using a syringe or wide-bore tip.[1][2]

  • Weigh by Difference:

    • Tare the receiving vial.

    • Add the impurity.[3][4][6]

    • Re-weigh.[2]

    • Why? Trying to weigh the source container is prone to error due to cap residues.

  • Solubilization: Add solvent (e.g., Methanol, DMSO) immediately to the receiving vial to reduce viscosity and trap the compound in solution.

Phase 3: Decontamination

  • Solvent Wipe: Viscous oils do not wipe off with dry paper.[2] Apply Methanol or Acetonitrile to a wipe first, then clean the surface.

  • Doffing: Remove outer gloves inside the hood.[2] Peel Tyvek coat inside-out.[1][2] Remove inner gloves last.[2] Wash hands with soap and cool water (hot water opens pores).[2]

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling Quetiapine Impurity N, distinguishing it from standard reagent handling.

SafetyProtocol Start Start: Handle Quetiapine Impurity N CheckState Check Physical State Start->CheckState IsOil State: Viscous Oil/Gel CheckState->IsOil RiskAssess Risk Assessment: Lipophilic + Potent (OEB 4) IsOil->RiskAssess High Dermal Risk Engineering Engineering Control: Fume Hood / BSC Required RiskAssess->Engineering PPE_Select PPE Selection: 1. Double Nitrile Gloves 2. Splash Goggles 3. Tyvek Coat Engineering->PPE_Select Transfer Transfer Method: Positive Displacement Pipette or Syringe (No Pouring) PPE_Select->Transfer Cleanup Decontamination: Solvent Wipe (MeOH) -> Soap Wash Transfer->Cleanup

Figure 1: Decision logic for handling lipophilic, potent impurities.

Disposal & Emergency Response
  • Waste Stream: All wipes, pipette tips, and gloves must be disposed of as Hazardous Chemical Waste (Incineration stream). Do not trash in regular biohazard bags.

  • Spill Response (Viscous Oil):

    • Isolate: Evacuate immediate area if spill is >5mL.[2]

    • Contain: Do not wipe immediately (smears the oil). Cover with absorbent powder (vermiculite or silica) to solidify the oil.[1]

    • Clean: Scoop up solid material.[2] Clean residue with Methanol-soaked pads.[1][2]

References
  • European Directorate for the Quality of Medicines (EDQM). (2023).[2] Quetiapine EP Impurity N - Chemical Reference Standard.[1][2][3]Link[1][2]

  • Occupational Safety and Health Administration (OSHA). (2016).[2] Safe Handling of Hazardous Drugs.[2]Link[1][2]

  • Merck/Sigma-Aldrich. (2024).[1][2][7] Safety Data Sheet: Quetiapine Fumarate (Parent Compound Data).[2]Link[1][2]

  • ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1]Link

  • LGC Standards. (2023). Quetiapine Impurity N Product Sheet (CAS 1800291-86-4).[1][2][3][4][5]Link[1][2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.